Product packaging for Aleuritic acid(Cat. No.:CAS No. 533-87-9)

Aleuritic acid

Cat. No.: B190447
CAS No.: 533-87-9
M. Wt: 304.42 g/mol
InChI Key: MEHUJCGAYMDLEL-LSDHHAIUSA-N
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Description

Aleuritic Acid (CAS 533-87-9), also known as 9,10,16-trihydroxyhexadecanoic acid, is a naturally occurring hydroxy fatty acid and a primary component of shellac, constituting approximately 35% of the natural resin . This versatile compound serves as a critical building block in scientific research and industrial applications. Its unique molecular structure, featuring multiple hydroxyl groups and a carboxylic acid functionality, makes it a valuable intermediate for synthesizing complex molecules and advanced materials . A key industrial application is its role as a starting material in the perfumery industry for the synthesis of macrocyclic musk aromas, such as ambrettolide and civettone, which are valued for their complex and long-lasting scent profiles . Beyond fragrances, this compound is gaining prominence in pharmaceutical and cosmetic research due to its biocompatibility and biodegradability . It is investigated for its potential use in drug synthesis, particularly for skin care and wound healing formulations, and as an excipient or functional ingredient in cosmetics for its emulsifying and skin-conditioning properties . In material science, it is a subject of study for developing biodegradable polymers and polyesters, with research leveraging computational studies to understand its polymerization mechanism . The global market for this compound is projected to grow significantly, with a compound annual growth rate (CAGR) of around 6.1%, driven by rising demand for bio-based and sustainable chemicals . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to explore its potential in green chemistry initiatives and the development of novel, sustainable materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O5 B190447 Aleuritic acid CAS No. 533-87-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

533-87-9

Molecular Formula

C16H32O5

Molecular Weight

304.42 g/mol

IUPAC Name

(9S,10R)-9,10,16-trihydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15+/m0/s1

InChI Key

MEHUJCGAYMDLEL-LSDHHAIUSA-N

Isomeric SMILES

C(CCC[C@@H]([C@@H](CCCCCCO)O)O)CCCC(=O)O

Canonical SMILES

C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O

Other CAS No.

533-87-9

physical_description

Solid;  [Merck Index] White odorless powder;  [Alfa Aesar MSDS]

Synonyms

9,10,16-trihydroxypalmitic acid
aleuritic acid
aleuritolic acid
aleuritolic acid, (R*,R*)-isomer
aleuritolic acid, (R*,S*)-(+-)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Aleuritic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aleuritic acid, systematically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid, is a trihydroxy fatty acid that stands as a pivotal raw material in the chemical industry. Primarily sourced from the hydrolysis of shellac, a natural resin secreted by the lac insect (Kerria lacca), this compound's unique trifunctional nature makes it a versatile precursor for the synthesis of a variety of high-value chemicals, including macrocyclic musks and bioactive molecules. This guide provides a comprehensive overview of its physical and chemical properties, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and development applications.

Physical Properties

This compound is typically a white to slightly yellow or beige crystalline powder or granule.[1][2][3] Its physical characteristics are critical for its handling, processing, and formulation in various applications.

PropertyValueReferences
Appearance White to beige crystalline powder or granules[1][2][3]
Odor Odorless to none reported[4][5]
Melting Point 94-110 °C (Technical Grade), 100-101 °C (Purified)[1][2][4][5]
Boiling Point 365.24 °C (Rough Estimate)[1][3]
Specific Gravity (20°C) 1.114[4][6]
Density 1.085 g/cm³[1][3]
pKa 4.78 ± 0.10 (Predicted)[1][3]
Solubility Profile

The solubility of this compound is a key consideration for its use in synthesis and formulations. It exhibits varied solubility across different solvents.

SolventSolubilityReferences
Hot Water Moderately soluble, crystallizes on cooling[2][4][7][8]
Cold Water Insoluble[9]
Lower Alcohols (Methanol, Ethanol, Isopropyl Alcohol) Soluble[2][4][6][7][8][9]
Acetone Soluble[1][3][10]
Acetic Acid Soluble[1][3][10]
Chloroform Slightly soluble (with heating)[1][3]
DMSO Slightly soluble / 60 mg/mL[1][3][11][12][13]
Ethyl Acetate Slightly soluble (with heating)[1][3]
Ether Insoluble[9]
Petroleum Ether Insoluble[9]
Carbon Disulfide Insoluble[9]
Chemical Properties and Identification

This compound's chemical identity is defined by its structure, containing three hydroxyl groups and a carboxylic acid function.[4][14] This structure dictates its reactivity and provides the basis for its use in further chemical synthesis.[14]

PropertyValueReferences
Chemical Name 9,10,16-Trihydroxyhexadecanoic acid[4][5][6][14][15]
Synonyms (±)-erythro-Aleuritic acid, Shellac Powder[5][9][15]
Molecular Formula C₁₆H₃₂O₅[1][14][16]
Molecular Weight 304.42 g/mol [1][14][16]
CAS Number 533-87-9[1][5][14][15]
Acid Value 168-185[7][8][10]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to testing laboratories, the following outlines the standard methodologies used to determine the key properties listed above.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point of a substance.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed into an aluminum DSC pan. An empty pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). The temperature program is set to ramp up at a controlled rate (e.g., 10 °C/min) through the expected melting range.

  • Analysis: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.

  • Data Interpretation: The onset temperature of the peak is typically reported as the melting point. The peak maximum can also be noted. For this compound, a peak maximum around 100.18°C has been reported.[17]

Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the chemical structure and purity of this compound.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies the functional groups present in a molecule. For this compound, the FT-IR spectrum would show characteristic peaks for O-H stretching of the hydroxyl and carboxylic acid groups (around 3300 cm⁻¹ and a broad peak around 2642 cm⁻¹), C-H stretching of aliphatic chains (around 2927 and 2850 cm⁻¹), and C=O stretching of the carboxylic acid (around 1716 cm⁻¹).[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the atoms.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound, the expected molecular weight is approximately 304.42 g/mol .[16] LC-MS data has shown a precursor ion [M+Na]⁺ at m/z 327.2133.[16]

Determination of Solubility

Solubility is determined by adding a known amount of this compound to a known volume of a specific solvent at a given temperature.

  • Procedure: An excess of this compound is added to a vial containing the solvent.

  • Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. The concentration of this compound in the supernatant is then determined using an appropriate analytical method, such as gravimetric analysis (after solvent evaporation) or chromatography.

Visualizations

Workflow for Isolation of this compound from Shellac

This compound is primarily obtained from the saponification of shellac.[2][4][14] The following diagram illustrates the general workflow for its extraction and purification.

G cluster_0 Raw Material Processing cluster_1 Chemical Treatment cluster_2 Purification seedlac Seedlac/Shellac saponification Saponification (Alkaline Hydrolysis with NaOH) seedlac->saponification filtration1 Filtration saponification->filtration1 Sodium Aleuritate Solution acidification Acidification (with Mineral Acid) filtration1->acidification crystallization Crystallization (from Hot Water or Alcohol) acidification->crystallization Crude this compound drying Drying crystallization->drying pure_aleuritic Pure this compound drying->pure_aleuritic

Caption: Workflow for the isolation of this compound from shellac.

Key Chemical Transformation: Synthesis of Macrocyclic Musks

This compound is a crucial starting material for the synthesis of macrocyclic musks like Ambrettolide, which are highly valued in the fragrance industry.[4][7][8]

G cluster_reactions Multi-step Synthesis aleuritic This compound (9,10,16-Trihydroxyhexadecanoic Acid) oxidation Oxidative Cleavage of 9,10-diol aleuritic->oxidation esterification Intramolecular Esterification (Lactonization) oxidation->esterification Intermediate Aldehyde-acid ambrettolide Ambrettolide (Macrocyclic Lactone) esterification->ambrettolide

Caption: Synthesis pathway of Ambrettolide from this compound.

References

The Isolation and Discovery of Aleuritic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, experimental protocols, and quantitative analysis behind the extraction of a versatile natural compound.

Aleuritic acid, a prominent constituent of shellac, has a rich history intertwined with the development of natural product chemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its discovery, detailed methodologies for its isolation, and a comparative analysis of quantitative data from various extraction protocols.

A Historical Perspective: Unveiling this compound

The journey of this compound's discovery began with the initial investigations into the composition of shellac, a natural resin secreted by the lac insect, Kerria lacca. The first successful isolation of this unique fatty acid is credited to Tschirch and Farmerz. Subsequent research by Nagel and coworkers was pivotal in elucidating its chemical structure as 9,10,16-trihydroxyhexadecanoic acid.[1] This foundational work laid the groundwork for future studies into its chemical properties and potential applications.

Physicochemical Properties of this compound

This compound is a white crystalline solid.[2] It is moderately soluble in hot water and lower alcohols like methanol, ethanol, and isopropanol, and crystallizes upon cooling.[3][4] Its solubility extends to acetone and acetic acid in the cold, and upon warming, it dissolves in ethyl acetate, benzene, and chloroform.[2][3]

PropertyValueReference
Molecular Formula C16H32O5
Molecular Weight 304.42 g/mol [3][5]
Melting Point 90-101 °C (depending on purity)[3]
Acid Value 168-178[3]
Appearance White powder or granules[3]

Experimental Protocols for Isolation

The primary method for obtaining this compound from its natural source, shellac (in the form of seedlac, shellac, or de-waxed shellac), is through alkaline hydrolysis, a process also known as saponification.[1] This process cleaves the ester bonds within the complex polyester structure of shellac, liberating this compound as a sodium salt. Subsequent acidification and purification steps yield the final product.

Traditional Saponification and Isolation

This method has been widely used and involves a straightforward hydrolysis followed by precipitation and purification.

Materials and Reagents:

  • Seedlac, Shellac, or De-waxed Shellac

  • Sodium Hydroxide (NaOH) solution (10-30% w/v)

  • Sulfuric Acid (H₂SO₄) solution (10% v/v)

  • Sodium Chloride (NaCl) solution (25% w/v)

  • Aqueous Ethanol or a mixture of Methanol/Isopropanol and Water (for recrystallization)

  • Activated Carbon (optional, for decolorization)

Procedure:

  • Saponification: 100 g of lac (seedlac, shellac, or de-waxed shellac) is added to 100 ml of a 10-30% sodium hydroxide solution with constant stirring. The mixture is boiled until the lac is completely saponified.[2] The saponification process can also be carried out at a temperature range of 70 to 110 °C for over 20 minutes.[6]

  • Precipitation of Sodium Aleuritate: The saponified mixture is allowed to stand at room temperature for at least 14-24 hours.[2][6] During this time, crystals of sodium aleuritate separate out. For a more complete precipitation, the solution can be salted out with a saturated sodium chloride solution.[6]

  • Filtration and Washing: The precipitated sodium aleuritate is collected by filtration, for instance, under reduced pressure. The collected solid is then washed with a 25% NaCl solution to remove excess alkali.[6]

  • Dissolution of Sodium Aleuritate: The crude sodium aleuritate is dissolved in boiling water.

  • Acidification: While the solution is still hot, it is acidified by adding 20-30 ml of 10% sulfuric acid.[2] This protonates the aleuritate salt, causing the free this compound to precipitate out of the solution.

  • Isolation of Crude this compound: The precipitated crude this compound is collected by filtration.

  • Purification by Recrystallization: The crude acid is purified by recrystallization. A common method involves dissolving the crude product in hot aqueous alcohol and allowing it to cool, which yields crystalline this compound.[2] Alternatively, recrystallization can be performed using a mixture of methanol or isopropanol and water, with an 80:20 water to alcohol ratio being reported as highly effective.[4][7] For further purification and to remove color, activated carbon can be used during recrystallization.[6]

  • Drying: The purified crystals of this compound are dried, for example, in a hot air oven at 45°C for 24 hours.[4]

Modified Extraction and Recrystallization for High Purity

A modified method has been developed to improve both the yield and purity of the final product, achieving over 99% purity.[8]

Key Modifications:

  • Controlled Saponification: The saponification is carried out at a lower temperature of 35°C for an extended period of eight days.

  • Salting-Out Mechanism: The use of a salting-out agent like NaCl is emphasized to enhance the precipitation of sodium aleuritate.

  • Polarity-Manipulated Recrystallization: A specific solvent system of water and methanol/isopropanol (80:20 ratio) is used for a single-step recrystallization that yields high-purity this compound with a high recovery rate.[4][7][8]

Quantitative Data on this compound Isolation

The yield and purity of isolated this compound can vary significantly depending on the starting material and the extraction method employed.

Yield of this compound from Different Lac Sources
Lac SourceNaOH ConcentrationYield (%)Reference
Seedlac10%15.8[2]
Seedlac15%18.5[2]
Seedlac 20% 25.5 [2]
Seedlac25%20.3[2]
Seedlac30%18.5[2]
Shellac20%~27.2
De-waxed Shellac20%28.7

Data indicates that a 20% NaOH solution provides the optimal concentration for maximizing the yield of this compound from various lac sources.

Purity and Yield from Different Isolation Methods
Isolation MethodStarting MaterialYield (%)Purity (%)Melting Point (°C)Reference
Traditional SaponificationShellac10-2070-94-[8]
Modified ExtractionFresh Resins17-18>99100[8]
Saponification at 80°C (96h)Seedlac24.64-25.1698.85-99.43-[9]
Method with Saturated Salt SolutionLac10-20-99.5-100.5[6]

Visualizing the Process

Workflow for this compound Isolation and Purification

G cluster_extraction Extraction cluster_purification Purification Start Shellac / Seedlac Saponification Saponification (NaOH, Heat) Start->Saponification Precipitation Precipitation of Sodium Aleuritate (Standing / Salting Out) Saponification->Precipitation Filtration1 Filtration & Washing (NaCl Solution) Precipitation->Filtration1 Dissolution Dissolution in Boiling Water Filtration1->Dissolution Acidification Acidification (H₂SO₄) Dissolution->Acidification Filtration2 Filtration of Crude this compound Acidification->Filtration2 Recrystallization Recrystallization (Aqueous Alcohol / Water-Methanol) Filtration2->Recrystallization Drying Drying Recrystallization->Drying End Pure this compound Drying->End

Caption: Workflow of this compound Isolation.

Chemical Structure of this compound

References

The Aleuritic Acid Biosynthesis Pathway in Lac Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, a major component of lac resin produced by lac insects (family Kerriidae), is a valuable trihydroxy fatty acid with diverse industrial applications, including in the synthesis of fragrances, pharmaceuticals, and biopolymers. Understanding the biosynthetic pathway of this compound is crucial for optimizing its production and for potential biotechnological applications. This technical guide provides an in-depth overview of the current knowledge on the this compound biosynthesis pathway in lac insects, focusing on the core metabolic steps, key enzymes, and associated genes. It also presents available quantitative data and detailed experimental protocols relevant to the study of this pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound in lac insects is a multi-step process that originates from the general fatty acid synthesis pathway. The proposed pathway begins with the precursor molecule acetyl-CoA and culminates in the hydroxylation of a 16-carbon fatty acid.[1][2][3]

The key stages of the pathway are:

  • Fatty Acid Synthesis : Acetyl-CoA is the fundamental building block for the synthesis of fatty acids.[1][4][5] Through a series of condensation reactions catalyzed by fatty acid synthase (FAS), a 16-carbon saturated fatty acid, hexadecanoic acid (palmitic acid), is produced.[2][5]

  • Hydroxylation : The synthesized hexadecanoic acid undergoes a series of hydroxylation reactions to form this compound (9,10,16-trihydroxyhexadecanoic acid).[2] This critical step is believed to be catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups at the C9, C10, and C16 positions of the fatty acid chain.[1][2][6] The process is thought to be NADPH-dependent.[2]

Several genes have been identified and implicated in this pathway through transcriptomic and genomic analyses of lac insects, particularly Kerria lacca and Kerria chinensis.[2][7][8] These include genes encoding for fatty acid synthase, acyl-CoA desaturases, and various cytochrome P450 enzymes.[2][8][9]

Signaling Pathway Diagram

Aleuritic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Hexadecanoic_acid Hexadecanoic_acid Malonyl-CoA->Hexadecanoic_acid FAS 16-Hydroxyhexadecanoic_acid 16-Hydroxyhexadecanoic_acid Hexadecanoic_acid->16-Hydroxyhexadecanoic_acid 9,16-Dihydroxyhexadecanoic_acid 9,16-Dihydroxyhexadecanoic_acid 16-Hydroxyhexadecanoic_acid->9,16-Dihydroxyhexadecanoic_acid CYP450 Aleuritic_Acid This compound (9,10,16-trihydroxyhexadecanoic acid) 9,16-Dihydroxyhexadecanoic_acid->Aleuritic_Acid CYP450

Caption: Proposed biosynthetic pathway of this compound in lac insects.

Quantitative Data

The content of this compound can vary significantly depending on the lac insect species, their host plant, and environmental conditions. The following table summarizes the available data on the extractable this compound content from different lac insect species.

Lac Insect SpeciesHost PlantStrainSeasonThis compound Content (%)Reference
Kerria chinensisFlemingia macrophyllaKusumiJethwi (Summer)28[10][11]
Kerria shardaNot SpecifiedNot SpecifiedNot Specified13[10][11]
Kerria laccaNot SpecifiedRangeeniKatki (Rainy)21[11]
Kerria laccaButea monospermaRangeeniBaisakhi (Summer)20[11]
Kerria laccaZiziphus mauritianaRangeeniBaisakhi (Summer)19[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Transcriptome Analysis using RNA-Seq

This protocol outlines the steps for analyzing the transcriptome of lac insects to identify genes involved in this compound biosynthesis.

1.1. RNA Isolation:

  • Collect lac insects at different developmental stages (e.g., larva, adult female) or from different tissues (e.g., resin glands, fat body).

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C.

  • Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. A RIN (RNA Integrity Number) value > 7.0 is recommended.[12]

1.2. Library Preparation and Sequencing:

  • Prepare cDNA libraries from the isolated RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Perform paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq, HiSeq). A minimum of 30 million aligned reads per sample is recommended.[13]

1.3. Bioinformatic Analysis:

  • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using Trimmomatic.

  • De novo Assembly (for non-model organisms): Assemble the trimmed reads into transcripts using Trinity.

  • Read Mapping (for organisms with a reference genome): Align the trimmed reads to the reference genome using HISAT2 or STAR.

  • Transcript Quantification: Estimate transcript abundance using RSEM or Kallisto.

  • Differential Gene Expression Analysis: Identify differentially expressed genes between different conditions (e.g., high vs. low resin-producing stages) using DESeq2 or edgeR.

  • Functional Annotation: Annotate the differentially expressed genes using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify genes potentially involved in fatty acid metabolism and hydroxylation.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes how to validate the expression levels of candidate genes identified from transcriptome analysis.

2.1. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers.

2.2. Primer Design:

  • Design gene-specific primers for the target genes and a reference gene (e.g., 18S rRNA, β-actin) using software like Primer3. Primers should be 18-24 bp long with a GC content of 40-60%.

2.3. qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems). A typical reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted)

    • 6 µL Nuclease-free water

  • Perform the qPCR on a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 s

      • Annealing/Extension: 60°C for 1 min

  • Include a melt curve analysis to check for primer-dimer formation and non-specific amplification.

2.4. Data Analysis:

  • Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[4]

Cytochrome P450 Activity Assay

This protocol provides a method to measure the general activity of cytochrome P450 enzymes in lac insect tissues.

3.1. Enzyme Preparation:

  • Homogenize lac insect tissues (e.g., fat body, midgut) in a cold phosphate buffer (0.1 M, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 10,000 x g for 15 min at 4°C to remove cell debris.

  • Collect the supernatant containing the microsomal fraction for the enzyme assay. Determine the protein concentration of the supernatant using a Bradford or BCA assay.

3.2. Assay Reaction:

  • The assay is based on the oxidation of a substrate, 3,3',5,5'-tetramethylbenzidine (TMBZ), in the presence of H2O2, which produces a colored product.[5]

  • In a 96-well microplate, add the following to each well:

    • 20 µL of enzyme extract

    • 80 µL of 0.25 M sodium acetate buffer (pH 5.0)

    • 200 µL of TMBZ solution (dissolved in methanol and diluted in sodium acetate buffer)

    • 25 µL of 3% H2O2 to initiate the reaction

  • Incubate the plate at room temperature for 30-60 minutes.

3.3. Measurement and Analysis:

  • Measure the absorbance of the product at 620 nm using a microplate reader.

  • Create a standard curve using known concentrations of cytochrome c to quantify the P450 activity, expressed as pmol of cytochrome c equivalent per mg of protein per minute.

Suppression Subtractive Hybridization (SSH)

SSH is a powerful technique to identify differentially expressed genes between two samples (e.g., high and low resin-secreting lac insects).

4.1. cDNA Synthesis:

  • Isolate high-quality mRNA from the "tester" (sample with the target gene) and "driver" (reference sample) lac insect populations.

  • Synthesize double-stranded cDNA from the mRNA using a cDNA synthesis kit.

4.2. Restriction Digestion and Adapter Ligation:

  • Digest both tester and driver cDNA with a four-base cutting restriction enzyme (e.g., RsaI) to create blunt-ended fragments.

  • Ligate two different adapters (Adapter 1 and Adapter 2R) to two separate aliquots of the tester cDNA.

4.3. Hybridization:

  • First Hybridization: Hybridize the adapter-ligated tester cDNAs with an excess of driver cDNA. This enriches for differentially expressed sequences.

  • Second Hybridization: Mix the two first-hybridization samples together with fresh denatured driver cDNA and allow them to hybridize again. This further enriches for the target sequences and creates hybrid molecules with different adapters at each end.

4.4. PCR Amplification:

  • Selectively amplify the differentially expressed genes using PCR with primers specific to the adapters. Only the tester-tester hybrids will be amplified exponentially.

4.5. Cloning and Analysis:

  • Clone the resulting PCR products into a suitable vector to create a subtracted cDNA library.

  • Sequence the clones and perform bioinformatic analysis to identify the genes.

Experimental Workflow Diagram

Experimental_Workflow cluster_transcriptomics Transcriptome Analysis cluster_validation Gene Expression Validation cluster_functional Functional Assays RNA_Isolation RNA Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep QC Sequencing RNA-Seq Library_Prep->Sequencing Bioinformatic_Analysis Bioinformatic Analysis Sequencing->Bioinformatic_Analysis Data Candidate_Genes Candidate Genes Bioinformatic_Analysis->Candidate_Genes Primer_Design Primer Design Candidate_Genes->Primer_Design Enzyme_Prep Enzyme Preparation qPCR Quantitative RT-PCR Primer_Design->qPCR Relative_Expression Relative Expression qPCR->Relative_Expression Insect_Tissues Insect Tissues Insect_Tissues->Enzyme_Prep P450_Assay Cytochrome P450 Assay Enzyme_Prep->P450_Assay Enzyme_Activity Enzyme Activity P450_Assay->Enzyme_Activity

Caption: A typical experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in lac insects is a complex process involving fatty acid synthesis and subsequent hydroxylation by cytochrome P450 enzymes. While the general pathway has been outlined, further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved. The experimental protocols provided in this guide offer a framework for researchers to investigate this pathway in more detail, ultimately contributing to the development of strategies for enhanced this compound production. The quantitative data highlights the significant impact of genetic and environmental factors on the yield of this valuable biopolymer.

References

In-Depth Technical Guide: Solubility of Aleuritic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aleuritic acid in various organic solvents. The information is curated for professionals in research, scientific, and drug development fields who utilize this compound in their work. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.

Introduction to this compound

This compound, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1] Constituting about 35% of shellac, this long-chain fatty acid is characterized by the presence of three hydroxyl groups, which significantly influence its chemical properties and solubility.[1] Its unique structure makes it a valuable precursor in the synthesis of fragrances, pharmaceuticals, and biomaterials. A thorough understanding of its solubility in different organic solvents is crucial for its extraction, purification, and application in various chemical processes.

Solubility of this compound

The solubility of a compound is dependent on the physicochemical properties of both the solute (this compound) and the solvent, as well as on temperature and pressure. The presence of both a long hydrocarbon chain and polar hydroxyl groups gives this compound an amphiphilic character, leading to varied solubility in different types of organic solvents.

Qualitative Solubility

This compound exhibits a range of solubilities in common organic solvents. Generally, it is soluble in polar organic solvents and has limited solubility in nonpolar solvents. The following table summarizes the qualitative solubility of this compound based on available literature.

Solvent CategorySolventSolubility
Alcohols MethanolSoluble[2][3][4][5]
EthanolSoluble[2][3][4][5]
Isopropyl AlcoholSoluble[2][3][4][5]
Ketones AcetoneSoluble[6][7]
Acids Acetic AcidSoluble[6][7]
Esters Ethyl AcetateSoluble on warming[6]
Aromatic Hydrocarbons BenzeneSoluble on warming[6]
Chlorinated Solvents ChloroformSoluble on warming[6]
Ethers EtherInsoluble[2]
Petroleum EtherInsoluble[2]
Other Dimethyl Sulfoxide (DMSO)Soluble[8]
Hot WaterModerately Soluble[9]
Cold WaterInsoluble[2]
Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, some specific data points have been reported.

SolventTemperatureSolubility
Dimethyl Sulfoxide (DMSO)Not Specified60 mg/mL[8][10]
Dimethyl Sulfoxide (DMSO)Not Specified22.5 mg/mL (Sonication recommended)[11]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot Specified2 mg/mL (Sonication recommended)[11]

Note: The discrepancy in the reported solubility of this compound in DMSO may be due to differences in the experimental conditions, such as temperature, purity of the this compound, and the method of dissolution (e.g., with or without sonication).

Due to the limited availability of comprehensive quantitative data, it is recommended that researchers determine the solubility of this compound in their specific solvent systems and experimental conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Determination of this compound Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[12][13] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Conical flasks with stoppers

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed glass vials with caps

  • Drying oven or vacuum desiccator

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Collection:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a specific volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Immediately cap the vial to prevent solvent evaporation and record the total weight of the vial and the collected saturated solution.

    • Remove the cap and place the vial in a drying oven set to a temperature that will facilitate the evaporation of the solvent without degrading the this compound. A vacuum desiccator can also be used for heat-sensitive solvents.

    • Continue drying until a constant weight of the vial containing the dried this compound is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the collected saturated solution by subtracting the weight of the empty vial from the total weight.

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial from the final constant weight.

    • The solubility can then be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

    Solubility (g / 100 g solvent) = (Mass of dissolved this compound / (Mass of saturated solution - Mass of dissolved this compound)) * 100

    Solubility (g / 100 mL solvent) = (Mass of dissolved this compound / Volume of solvent) * 100

    (Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the gravimetric method.

G Workflow for Gravimetric Solubility Determination of this compound cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sample Collection cluster_analysis 3. Gravimetric Analysis cluster_calc 4. Calculation prep1 Add excess this compound to solvent in a sealed flask prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow undissolved solid to settle prep2->prep3 samp1 Withdraw supernatant with a pre-warmed syringe prep3->samp1 samp2 Filter into a pre-weighed vial samp1->samp2 ana1 Weigh the vial with the saturated solution samp2->ana1 ana2 Evaporate the solvent to dryness ana1->ana2 ana3 Weigh the vial with the dried this compound until constant weight ana2->ana3 calc1 Calculate mass of solvent and solute ana3->calc1 calc2 Determine Solubility (e.g., g/100g solvent) calc1->calc2 end end calc2->end Result

Caption: Gravimetric method workflow for solubility determination.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in various organic solvents. While qualitative data indicates good solubility in polar organic solvents, there is a notable lack of comprehensive quantitative data in the public domain. The provided detailed experimental protocol for the gravimetric method offers a reliable means for researchers to determine the solubility of this compound in their specific systems of interest. The accompanying workflow diagram visually outlines this experimental process. Further research to establish a comprehensive, temperature-dependent solubility profile of this compound in a wider range of organic solvents would be highly beneficial for the scientific and industrial communities that utilize this versatile natural product.

References

An In-depth Technical Guide to Early Methods for the Extraction of Aleuritic Acid from Shellac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the female lac bug, Kerria lacca.[1][2] Constituting approximately 30-35% of shellac, this polyhydroxy aliphatic acid has long been a valuable starting material in the synthesis of fragrances, pharmaceuticals, and other fine chemicals.[1][3] This technical guide provides a comprehensive overview of the early methods for the extraction and purification of this compound from shellac and its precursor, seedlac. The methodologies detailed herein are based on foundational chemical principles and experimental protocols developed and optimized during the early to mid-20th century.

Core Chemical Principle: Alkaline Hydrolysis (Saponification)

The primary method for liberating this compound from the complex polyester matrix of shellac is through alkaline hydrolysis, a process also known as saponification.[4][5] Shellac is a natural polymer composed of inter-esters of various hydroxy acids.[6] Treatment with a strong alkali, typically sodium hydroxide (NaOH), cleaves these ester linkages, releasing the constituent acids as their corresponding sodium salts.[4] this compound, upon liberation, forms sodium aleuritate, which is sparingly soluble in the alkaline solution and can be precipitated.[1][5] Subsequent acidification of the isolated sodium aleuritate regenerates the free this compound, which can then be purified.[1]

Experimental Protocols

The following protocols are synthesized from various early to mid-20th-century scientific literature and represent common methodologies for the extraction of this compound from shellac and seedlac.

Method 1: Extraction from Seedlac with Varying NaOH Concentrations

This method, adapted from studies investigating the optimization of alkali concentration, provides a robust protocol for the isolation of this compound.[1][7]

Materials:

  • Seedlac

  • Sodium hydroxide (NaOH) solution (10%, 15%, 20%, 25%, 30% w/v)

  • Sodium chloride (NaCl) solution (25% w/v)

  • Sulphuric acid (H₂SO₄) solution (10% v/v)

  • Aqueous ethanol for crystallization

  • Distilled water

Procedure:

  • Saponification: In a suitable reaction vessel, 100 g of seedlac is added to 100 mL of a selected concentration of NaOH solution (10%, 15%, 20%, 25%, or 30%). The mixture is stirred constantly and brought to a boil. Boiling is continued until the lac is completely saponified. The mixture is then allowed to stand at room temperature for 24 hours, during which time sodium aleuritate begins to crystallize.[1]

  • Filtration and Washing: To facilitate filtration, 100 mL of a 25% NaOH solution is added to the mixture. The precipitate of sodium aleuritate is then collected by filtration through a Büchner funnel, using sand as a filter aid. The collected residue is washed with a 25% NaCl solution to remove excess alkali and other soluble impurities.[1]

  • Purification of Sodium Aleuritate: The crude sodium aleuritate is dissolved in 100 mL of boiling water and filtered under suction while hot to remove any insoluble impurities.[1]

  • Acidification: The hot filtrate containing the purified sodium aleuritate is then acidified with 20-30 mL of 10% H₂SO₄. This causes the precipitation of crude this compound, while other more soluble acids remain in solution.[1]

  • Isolation and Purification of this compound: The precipitated this compound is collected by filtration. The crude product is then purified by crystallization from aqueous alcohol to yield a white, crystalline solid.[1]

Method 2: High-Temperature Saponification for Rapid Extraction

This method emphasizes a shorter reaction time through the use of higher temperatures.[4]

Materials:

  • Shellac

  • Sodium hydroxide (NaOH) solution (20% w/w)

  • Saturated sodium chloride (NaCl) solution

  • Sulphuric acid (H₂SO₄) solution (15-20% w/w)

  • Activated carbon

  • Ethanol (20-40% v/v) for recrystallization

Procedure:

  • Saponification: Shellac is saponified in a 20% (w/w) sodium hydroxide solution at a temperature between 70-110°C for a minimum of 20 minutes, or until saponification is complete.[4]

  • Salting Out: The saponified liquid is treated with a saturated salt solution and allowed to stand for over 14 hours at room temperature to precipitate the sodium aleuritate.[4]

  • Isolation of Sodium Aleuritate: The precipitated sodium aleuritate is separated by filtration under reduced pressure.[4]

  • Acidification: The collected sodium aleuritate is dissolved in boiling water. While still hot, the solution is acidified with a 15-20% (w/w) sulphuric acid solution to precipitate crude this compound.[4]

  • Recrystallization: The crude this compound is directly recrystallized using activated carbon and 20-40% (v/v) ethanol to obtain a high-quality, white crystalline product.[4]

Data Presentation

The following tables summarize the quantitative data extracted from historical and analytical studies on the extraction of this compound.

Table 1: Effect of Sodium Hydroxide Concentration on the Yield of this compound from Various Lac Sources [1][7]

Starting MaterialNaOH Concentration (%)Yield of this compound (%)
Seedlac1015.8
1518.5
20 25.5
2520.3
3018.5
Shellac2027.2
Dewaxed Shellac2028.7

Data indicates that a 20% NaOH concentration provides the optimal yield for all tested starting materials.

Table 2: Comparison of Early Extraction Method Parameters and Outcomes

ParameterMethod 1 (Optimized Alkali)[1]Method 2 (High Temp.)[4]Other Early Methods[8][9][10]
Starting Material Seedlac, Shellac, Dewaxed ShellacShellacSeedlac, Shellac
NaOH Concentration 10-30% (20% optimal)20% (w/w)Typically around 20-25%
Saponification Time ~24 hours (including standing)>20 minutes10-15 days (at room temp) to 96 hours (at 80°C)
Saponification Temp. Boiling70-110°CRoom temperature to 80°C
Acid for Precipitation 10% H₂SO₄15-20% H₂SO₄Sulphuric or Hydrochloric Acid
Reported Yield (%) 25.5 - 28.710 - 2010 - 25.16
Reported Purity (%) Not specified, crystalline product98.20 (after recrystallization)70-94 (crude), >98 (purified)

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described extraction methods.

Extraction_Method_1 Workflow for Optimized Alkali Extraction of this compound start Start: Seedlac/Shellac saponification Saponification (Boil with 20% NaOH, stand 24h) start->saponification filtration_wash Filtration & Washing (Add 25% NaOH, filter, wash with 25% NaCl) saponification->filtration_wash purify_na_aleuritate Purify Sodium Aleuritate (Dissolve in boiling water, hot filter) filtration_wash->purify_na_aleuritate acidification Acidification (Add 10% H₂SO₄ to hot filtrate) purify_na_aleuritate->acidification isolate_crude Isolate Crude this compound (Filter precipitate) acidification->isolate_crude crystallization Crystallization (From aqueous ethanol) isolate_crude->crystallization end End: Pure this compound crystallization->end

Caption: Optimized alkali extraction workflow for this compound.

Extraction_Method_2 Workflow for High-Temperature Extraction of this compound start Start: Shellac saponification High-Temp Saponification (20% NaOH, 70-110°C, >20 min) start->saponification salting_out Salting Out (Add saturated NaCl, stand >14h) saponification->salting_out filtration Filtration (Collect sodium aleuritate) salting_out->filtration acidification Acidification (Dissolve in boiling water, add 15-20% H₂SO₄) filtration->acidification recrystallization Direct Recrystallization (With activated carbon & 20-40% ethanol) acidification->recrystallization end End: High-Purity this compound recrystallization->end

Caption: High-temperature extraction workflow for this compound.

Conclusion

The early methods for the extraction of this compound from shellac primarily relied on the robust and effective technique of alkaline hydrolysis. Through systematic investigation, early 20th-century chemists optimized parameters such as alkali concentration, temperature, and reaction time to achieve respectable yields and purity. While more modern techniques may offer improvements in efficiency and environmental impact, these foundational methods established the essential chemical principles for isolating this valuable natural product. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in natural product chemistry and drug development, providing a historical and technical context for the production of this compound.

References

Aleuritic Acid: A Comprehensive Technical Guide to its Natural Sources and Botanical Origin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aleuritic acid, chemically known as (9R,10S)-9,10,16-trihydroxyhexadecanoic acid, is a versatile polyhydroxy fatty acid with significant applications in the fragrance, pharmaceutical, and polymer industries.[1][2][3] Its unique trifunctional nature, possessing two secondary hydroxyl groups and a terminal primary hydroxyl group along with a carboxylic acid function, makes it a valuable chiral starting material for the synthesis of a wide array of high-value compounds. This technical guide provides a detailed overview of the natural sources, botanical origin, extraction methodologies, and biosynthetic pathways of this compound.

Natural Sources and Botanical Origin

The primary and commercially viable natural source of this compound is shellac , a resinous secretion from the female lac insect, Kerria lacca (formerly Laccifer lacca).[2][4][5] These insects thrive on the sap of various host trees, primarily found in India, Thailand, and other parts of Southeast Asia. While the acid is a product of the insect's metabolism, the host tree plays a crucial role in the composition and quality of the resulting shellac.

The raw resin, known as sticklac, is harvested and processed to remove impurities like insect debris and wood particles, resulting in seedlac. Further refining of seedlac yields shellac. This compound is the major constituent of the hard resin fraction of shellac, comprising approximately 35% to 40% of its total weight.[1][6][7][8][9]

Table 1: Quantitative Analysis of this compound in Shellac and its Derivatives

Source MaterialTypical this compound Content (%)Reference(s)
Shellac35 - 40[1][6][7][8][9]
Seedlac (raw material for shellac)Varies, but is the direct precursor[10][11][12][13][14]
Traditional Extraction Yield from Seedlac10 - 20[10][11]
Improved Extraction Yield from Seedlacup to 86[3]

Biosynthesis of this compound

The biosynthesis of this compound in the lac insect, Kerria lacca, is intrinsically linked to the fatty acid synthesis pathway.[2][15] The proposed biosynthetic route commences with acetyl-CoA, which undergoes chain elongation via fatty acid synthase (FAS) enzymes to produce a C16 fatty acid backbone, likely palmitic acid or its unsaturated precursor.[15][16]

It is hypothesized that the key step in the formation of this compound involves a series of hydroxylation reactions on this C16 fatty acid chain.[2][17] Evidence suggests the involvement of cytochrome P450-mediated monooxygenase enzymes, which are known to catalyze such hydroxylation reactions in various biological systems.[2][17] This process is thought to introduce the hydroxyl groups at the C-9, C-10, and C-16 positions, leading to the final structure of this compound.

This compound Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) C16 Fatty Acid Precursor C16 Fatty Acid Precursor Fatty Acid Synthase (FAS)->C16 Fatty Acid Precursor Chain Elongation Cytochrome P450 Monooxygenases Cytochrome P450 Monooxygenases C16 Fatty Acid Precursor->Cytochrome P450 Monooxygenases This compound This compound Cytochrome P450 Monooxygenases->this compound Hydroxylation at C9, C10, C16

A simplified proposed biosynthetic pathway of this compound.

Experimental Protocols

The extraction and isolation of this compound from shellac or seedlac is primarily achieved through alkaline hydrolysis, which cleaves the ester linkages in the polymeric resin structure.[3][18]

Standard Laboratory-Scale Extraction and Purification of this compound

This protocol outlines a typical procedure for isolating this compound from seedlac.

Materials:

  • Seedlac

  • Sodium hydroxide (NaOH) solution (10-20% w/v)

  • Sulfuric acid (H₂SO₄) solution (10% v/v)

  • Activated charcoal

  • Ethanol or Methanol

  • Distilled water

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Vacuum filtration apparatus

Methodology:

  • Alkaline Hydrolysis:

    • Dissolve 100 g of seedlac in 500 mL of 10% sodium hydroxide solution in a flask.

    • Heat the mixture to 90-100°C with constant stirring for 2-3 hours to ensure complete saponification. The solution will become dark and viscous.

  • Decolorization and Filtration:

    • To the hot solution, add 5-10 g of activated charcoal and continue stirring for 30 minutes to adsorb colored impurities.

    • Filter the hot solution through a Buchner funnel with a layer of celite or filter aid to remove the charcoal and other insoluble materials.

  • Precipitation of this compound:

    • Cool the filtrate to room temperature.

    • Slowly add 10% sulfuric acid to the filtrate with constant stirring until the pH of the solution reaches 3-4. This compound will precipitate as a pale yellow solid.

  • Isolation and Washing:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the crude product with copious amounts of cold distilled water to remove any remaining salts and acid.

  • Recrystallization:

    • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

    • Add hot distilled water dropwise until a slight turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the crystallization of pure this compound.

    • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying:

    • Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Extraction and Purification Workflow cluster_extraction Extraction cluster_purification Purification Seedlac Seedlac Alkaline Hydrolysis (NaOH) Alkaline Hydrolysis (NaOH) Seedlac->Alkaline Hydrolysis (NaOH) Hot Filtration Hot Filtration Alkaline Hydrolysis (NaOH)->Hot Filtration Acid Precipitation (H2SO4) Acid Precipitation (H2SO4) Hot Filtration->Acid Precipitation (H2SO4) Crude this compound Crude this compound Acid Precipitation (H2SO4)->Crude this compound Recrystallization (Ethanol/Water) Recrystallization (Ethanol/Water) Crude this compound->Recrystallization (Ethanol/Water) Vacuum Filtration Vacuum Filtration Recrystallization (Ethanol/Water)->Vacuum Filtration Drying Drying Vacuum Filtration->Drying Pure this compound Pure this compound Drying->Pure this compound

A workflow diagram for the extraction and purification of this compound.
Characterization of this compound

The purity and identity of the isolated this compound can be confirmed using various analytical techniques.

Table 2: Analytical Techniques for the Characterization of this compound

TechniquePurposeExpected Results
Melting Point Purity assessmentPure this compound has a melting point of 100-102°C.[6]
High-Performance Liquid Chromatography (HPLC) Purity determination and quantificationA single major peak corresponding to this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationCharacteristic peaks for hydroxyl (-OH), carboxylic acid (C=O), and C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationResonances corresponding to the specific protons and carbons in the this compound molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the molecular weight of this compound (304.42 g/mol ).[19]

Conclusion

This compound, a unique trihydroxy fatty acid, is a valuable natural product derived exclusively from shellac, a resin secreted by the lac insect Kerria lacca. Its biosynthesis is closely tied to the fatty acid metabolic pathway within the insect. The well-established methods of extraction and purification, primarily involving alkaline hydrolysis, allow for the isolation of high-purity this compound. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the natural origins, biosynthesis, and practical isolation of this important chemical building block, facilitating its broader application in scientific research and industrial synthesis.

References

The Stereochemistry of Aleuritic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Aleuritic acid, systematically known as (9,10,16-trihydroxyhexadecanoic acid), is a polyhydroxy fatty acid that constitutes a major component of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1]. Its unique trifunctional nature, possessing two adjacent secondary hydroxyl groups and terminal primary hydroxyl and carboxylic acid groups, makes it a valuable chiron for the synthesis of macrocyclic lactones, fragrances, and pharmaceuticals[2][3]. A thorough understanding of its stereochemistry is critical for its application in stereoselective synthesis and for elucidating structure-activity relationships in drug development. This guide provides an in-depth analysis of the isomeric forms of this compound, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Stereochemistry and Isomeric Forms

This compound possesses two stereogenic centers at carbons C9 and C10. Consequently, four distinct stereoisomers are possible, existing as two pairs of enantiomers. These diastereomeric pairs are designated using the erythro and threo nomenclature, which describes the relative configuration of the substituents at the C9 and C10 positions.

  • Threo Isomers: In the threo configuration, the hydroxyl groups at C9 and C10 are on opposite sides when the carbon chain is depicted in a Fischer projection. Natural this compound, as isolated from shellac, possesses the threo configuration[2][4]. Although it contains chiral centers, the natural product is often obtained as a racemic mixture, designated as (±)-threo-Aleuritic acid, and is therefore optically inactive[4].

  • Erythro Isomers: In the erythro configuration, the hydroxyl groups at C9 and C10 are on the same side in a Fischer projection. The (±)-erythro-Aleuritic acid is the diastereomer of the natural form and can be produced synthetically[2].

The four stereoisomers can be systematically named using the Cahn-Ingold-Prelog (R/S) notation:

  • (9R,10R)-9,10,16-trihydroxyhexadecanoic acid [(-)-threo]

  • (9S,10S)-9,10,16-trihydroxyhexadecanoic acid [(+)-threo]

  • (9R,10S)-9,10,16-trihydroxyhexadecanoic acid [(erythro)]

  • (9S,10R)-9,10,16-trihydroxyhexadecanoic acid [(erythro)]

Logical Relationship of this compound Isomers

G cluster_diastereomers Diastereomers cluster_threo Enantiomers cluster_erythro Enantiomers A This compound (9,10,16-Trihydroxyhexadecanoic Acid) Threo threo-Isomers (9R,10R) / (9S,10S) A->Threo Natural Form Erythro erythro-Isomers (9R,10S) / (9S,10R) A->Erythro Synthetic Threo_plus (+)-threo (9S,10S) Threo->Threo_plus Threo_minus (-)-threo (9R,10R) Threo->Threo_minus Erythro_RS (9R,10S) Erythro->Erythro_RS Erythro_SR (9S,10R) Erythro->Erythro_SR

Caption: Isomeric classification of this compound.

Quantitative Physicochemical Data

The distinct spatial arrangement of the hydroxyl groups in the erythro and threo isomers results in different physical properties, such as melting point and optical activity. A summary of these properties is presented below.

Isomeric FormConfigurationMelting Point (°C)Specific Rotation ([α]D)
(±)-erythro(9R,10S) / (9S,10R)100-101[5][6]
erythro (alternate)(9R,10S) / (9S,10R)125
(±)-threo(9R,10R) / (9S,10S)101.5-104
(+)-threo(9S,10S)102-103.5+24.65° to +27°
(-)-threo(9R,10R)102-104-24.45° to -30°

Note: Specific rotation values are reported from older literature and may vary based on solvent and concentration. The discrepancy in melting points for the erythro isomer may be due to differences in purity or crystalline form.

Experimental Protocols

Synthesis of (±)-erythro and (±)-threo this compound

The synthesis of both diastereomers starts from a common precursor, cis-16-hydroxy-9-hexadecenoic acid, which is obtained from the condensation of the dilithio-derivative of oct-7-yn-1-ol with 8-bromo-octanoic acid, followed by semi-hydrogenation[7]. The stereochemistry of the final product is determined by the method of dihydroxylation of the double bond[2][7].

Synthetic Workflow for this compound Diastereomers

G cluster_cis cis-Hydroxylation (syn-addition) cluster_trans trans-Hydroxylation (anti-addition) start cis-16-Hydroxy-9-hexadecenoic acid cis_reagents Reagents: 1. KMnO4 (cold, dilute, alkaline) or OsO4 2. NaHSO3 start->cis_reagents trans_reagents Reagents: 1. Peroxy acid (e.g., m-CPBA) 2. H3O+ (acid-catalyzed hydrolysis) start->trans_reagents erythro_product (±)-erythro-Aleuritic Acid cis_reagents->erythro_product threo_product (±)-threo-Aleuritic Acid trans_reagents->threo_product

Caption: Stereoselective synthesis of this compound diastereomers.

Protocol 3.1.1: Synthesis of (±)-erythro-Aleuritic Acid (via cis-Hydroxylation)

This protocol is adapted from the established method of converting an alkene to a cis-diol using potassium permanganate.

  • Preparation: Dissolve cis-16-hydroxy-9-hexadecenoic acid in a suitable aqueous alkaline solution (e.g., dilute NaOH) and cool the mixture to 0-5°C in an ice bath with vigorous stirring.

  • Hydroxylation: Slowly add a cold, dilute solution of potassium permanganate (KMnO₄) dropwise to the stirred mixture. Maintain the temperature below 10°C. The purple color of the permanganate should disappear as it reacts. Continue addition until a faint persistent pink color is observed.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the purple/brown manganese dioxide precipitate is reduced and the solution becomes colorless.

  • Acidification: Acidify the cold mixture with dilute hydrochloric acid (HCl). The erythro-Aleuritic acid will precipitate as a white solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from aqueous ethanol or ethyl acetate to yield pure (±)-erythro-Aleuritic acid.

Protocol 3.1.2: Synthesis of (±)-threo-Aleuritic Acid (via trans-Hydroxylation)

This protocol involves epoxidation followed by acid-catalyzed ring-opening to yield the trans-diol.

  • Epoxidation: Dissolve cis-16-hydroxy-9-hexadecenoic acid in a suitable solvent like dichloromethane (DCM). Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions while stirring at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude epoxide.

  • Hydrolysis: Dissolve the crude epoxide in a mixture of acetone and water. Add a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) and stir the mixture. The hydrolysis of the epoxide yields the threo-diol.

  • Isolation and Purification: Neutralize the acid catalyst and remove the organic solvent. Extract the product with a suitable organic solvent like ethyl acetate. Wash, dry, and concentrate the organic extracts. Purify the resulting crude product by column chromatography or recrystallization to obtain pure (±)-threo-Aleuritic acid.

Isolation of (±)-threo-Aleuritic Acid from Shellac

The natural threo isomer is isolated from seedlac or shellac via alkaline hydrolysis (saponification).

  • Saponification: Add shellac or seedlac (100 g) to a 20% (w/w) sodium hydroxide solution (e.g., 100 mL) with constant stirring. Heat the mixture (70-110°C) until the lac is completely saponified (typically >20 minutes).

  • Salting Out: Allow the mixture to cool. Salt out the sodium aleuritate by adding a saturated sodium chloride solution. Let the mixture stand for at least 14 hours at room temperature to allow the salt to crystallize.

  • Filtration: Separate the precipitated sodium aleuritate by vacuum filtration and wash the crystals with a common-salt solution to remove excess alkali.

  • Acidification: Dissolve the crude sodium aleuritate in boiling water. While the solution is still hot, acidify it with 10% sulfuric acid (H₂SO₄) or 15-20% hydrochloric acid (HCl). The free this compound will precipitate out of the solution.

  • Purification: Collect the crude acid by filtration. Purify the product by recrystallization from aqueous alcohol (e.g., 20-40% ethanol), often with the addition of activated carbon for decolorization, to yield white crystals of (±)-threo-Aleuritic acid.

Optical Resolution of (±)-threo-Aleuritic Acid

The racemic threo mixture can be resolved into its constituent enantiomers by fractional crystallization using a chiral resolving agent, such as (-)-brucine[8].

  • Diastereomeric Salt Formation: Dissolve (±)-threo-Aleuritic acid (8 g) and (-)-brucine (15 g) in aqueous acetone (33% v/v, 50 mL) and reflux for 30 minutes[8].

  • Crystallization: Cool the solution to room temperature and then maintain at 0-5°C for 9-10 days to allow the (+)-Aleuritic acid-(-)-brucine salt to crystallize[8].

  • Isolation of Salt: Filter the crystals and purify them by recrystallization from aqueous acetone to obtain the pure diastereomeric salt[8].

  • Liberation of (+)-Enantiomer: Reflux the purified salt (5.5 g) with 2 N HCl (50 mL) to decompose the salt and precipitate the crude (+)-Aleuritic acid[8].

  • Final Purification: Collect the crude (+)-enantiomer and recrystallize from ethyl acetate to yield the pure (+)-threo-Aleuritic acid[8]. The (-)-enantiomer can be recovered from the mother liquor from the initial crystallization step.

This guide provides a foundational framework for understanding and working with the stereoisomers of this compound. The provided data and protocols are intended to support further research and development in the fields of synthetic chemistry, perfumery, and pharmaceuticals.

References

Aleuritic Acid: A Comprehensive Technical Guide to its Role as a Primary Constituent of Lac Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aleuritic acid, a trihydroxy fatty acid, stands as the principal monomeric component of lac resin, a natural thermoplastic secreted by the insect Kerria lacca. Constituting a significant portion of the resin's composition, this compound's unique chemical structure, possessing three hydroxyl groups and a terminal carboxylic acid, imparts valuable properties that have led to its extensive use in the perfumery, cosmetics, and pharmaceutical industries. This technical guide provides an in-depth exploration of this compound, covering its chemical and physical properties, detailed experimental protocols for its extraction, purification, and analysis, and its application as a versatile starting material for the synthesis of high-value compounds. Furthermore, this guide delves into the potential of this compound in the development of novel biodegradable polymers for advanced drug delivery systems, offering a comprehensive resource for researchers and professionals in the field.

Introduction to this compound and Lac Resin

Lac resin, commonly known as shellac, is a complex mixture of aliphatic and alicyclic acids that form a natural polyester. The primary aliphatic constituent is this compound, chemically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid. Its presence in lac resin ranges from 20% to as high as 40%, depending on the species of the lac insect and the host plant[1][2]. The unique polyhydroxy nature of this compound makes it a valuable and versatile biomolecule.

Quantitative Composition and Physicochemical Properties

The composition of lac resin can vary based on its processing stage, from the raw sticklac to the refined shellac. The table below summarizes the typical composition of different forms of lac resin.

Table 1: Typical Composition of Various Lac Resin Forms

ComponentSticklac (%)Seedlac (%)Shellac (%)
Resin70-80~82~88
Dye4-8~2.5~1.5
Wax6-73-5-
ImpuritiesBalanceBalanceBalance

Source: Adapted from various sources.

This compound itself possesses distinct physicochemical properties that are crucial for its application and synthesis of derivatives.

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₃₂O₅
Molecular Weight 304.42 g/mol [3]
Melting Point 100-101 °C[4]
Appearance White to beige crystalline powder
Solubility Soluble in hot water, alcohol, acetic acid, and acetone[4]
CAS Number 533-87-9[5]

Experimental Protocols

Extraction of this compound from Lac Resin (Improved Method)

This protocol is an improved method that combines alkaline hydrolysis with a salting-out mechanism, resulting in a higher yield and purity of this compound compared to traditional methods[6][7].

Methodology:

  • Saponification:

    • Suspend 100g of seedlac in 500 mL of 10% (w/v) sodium hydroxide solution.

    • Stir the mixture at room temperature for 48-72 hours until the lac resin is completely saponified.

  • Salting-Out:

    • To the saponified solution, add sodium chloride until saturation to precipitate the sodium aleuritate.

    • Filter the precipitate and wash with a saturated brine solution to remove impurities and lac dye.

  • Acidification:

    • Dissolve the sodium aleuritate precipitate in a minimum amount of hot water.

    • Acidify the solution to a pH of 2-3 with 10% sulfuric acid to precipitate the crude this compound.

    • Filter the crude this compound and wash with cold water until the washings are neutral.

  • Drying:

    • Dry the crude this compound in a vacuum oven at 50-60°C.

Purification of this compound by Recrystallization

This method provides a high recovery of pure this compound crystals.

Methodology:

  • Dissolution:

    • Dissolve 10g of crude this compound in a minimal amount of boiling 80:20 (v/v) water:isopropanol or water:methanol solution[8].

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

  • Filtration and Washing:

    • Filter the recrystallized this compound using a Buchner funnel.

    • Wash the crystals with a small amount of cold distilled water.

  • Drying:

    • Dry the pure this compound crystals in a vacuum oven at 50°C.

Analysis of this compound Purity by HPLC

This protocol outlines the conditions for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Chromatographic System: HPLC equipped with a Refractive Index Detector (RID).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration.

  • Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity of the sample.

Synthesis of High-Value Derivatives from this compound

This compound serves as a key starting material for the synthesis of various commercially important compounds, particularly macrocyclic musks used in the fragrance industry.

Synthesis of Ambrettolide

Ambrettolide, a macrocyclic lactone with a strong musk odor, can be synthesized from this compound.

Methodology:

  • Protection of Hydroxyl Groups: The vicinal diol of this compound is protected, for example, by forming an acetonide.

  • Oxidative Cleavage: The protected this compound is subjected to oxidative cleavage (e.g., using potassium permanganate) to yield a shorter chain dicarboxylic acid derivative.

  • Reduction and Deprotection: The carboxyl group is selectively reduced to a primary alcohol, followed by deprotection of the vicinal diols.

  • Halogenation: The terminal hydroxyl group is converted to a halide (e.g., bromide or iodide).

  • Intramolecular Cyclization (Lactonization): The resulting ω-halo acid is subjected to high-dilution intramolecular cyclization under basic conditions to form the 16-membered lactone, ambrettolide.

Synthesis of Civetone

Civetone, another valuable macrocyclic musk, can also be synthesized from this compound, although the process is more complex and often involves chain extension reactions[6][7]. The synthesis typically involves the transformation of this compound into a long-chain dioic acid, which is then cyclized to form the 17-membered cyclic ketone[9][10].

This compound in Drug Development and Delivery

The biodegradable and biocompatible nature of polymers derived from this compound, known as polyaleuritates, presents significant potential in the field of drug delivery[11]. The presence of multiple hydroxyl groups allows for the synthesis of polyesters and copolyesters with tunable properties for controlled drug release.

While specific drug delivery systems based on this compound are still an emerging area of research, its derivatives can be explored for the formulation of:

  • Nanoparticles: this compound-based polymers can be formulated into nanoparticles for encapsulating and delivering therapeutic agents. These nanoparticles can potentially enhance drug solubility, stability, and bioavailability[12].

  • Biodegradable Implants: Polyaleuritates can be used to fabricate biodegradable implants for sustained and localized drug delivery, minimizing systemic side effects.

  • Drug-Polymer Conjugates: The hydroxyl and carboxyl functional groups of this compound provide reactive sites for conjugating drugs, enabling the development of targeted drug delivery systems.

Further research into the synthesis, characterization, and in vitro/in vivo evaluation of this compound-based polymers is warranted to fully realize their potential as drug delivery carriers.

Visualizations of Workflows and Relationships

Diagram 1: Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis seedlac Seedlac saponification Saponification (10% NaOH) seedlac->saponification salting_out Salting-Out (NaCl) saponification->salting_out acidification Acidification (H2SO4) salting_out->acidification crude_aa Crude this compound acidification->crude_aa recrystallization Recrystallization (Water/Isopropanol) crude_aa->recrystallization pure_aa Pure this compound recrystallization->pure_aa hplc HPLC Analysis pure_aa->hplc

Caption: Workflow for the extraction, purification, and analysis of this compound from seedlac.

Diagram 2: Logical Relationship of this compound's Structure to its Applications

G cluster_structure Chemical Structure cluster_properties Key Properties cluster_applications Applications aleuritic_acid This compound (Trihydroxy Fatty Acid) polyfunctionality Polyfunctionality (3 -OH, 1 -COOH) aleuritic_acid->polyfunctionality biodegradability Biodegradability aleuritic_acid->biodegradability perfumery Perfumery (Macrocyclic Musks) polyfunctionality->perfumery polymers Biodegradable Polymers (Polyaleuritates) polyfunctionality->polymers biodegradability->polymers drug_delivery Drug Delivery (Potential Carrier) polymers->drug_delivery

Caption: Relationship between the chemical structure of this compound and its diverse applications.

Conclusion

This compound, as the primary constituent of lac resin, is a renewable and versatile chemical building block with significant industrial importance. Its unique trifunctional nature allows for the synthesis of high-value compounds and the development of novel biodegradable materials. The detailed experimental protocols provided in this guide offer a practical resource for the efficient extraction, purification, and analysis of this compound. While its application in perfumery is well-established, its potential in the realm of drug delivery through the creation of biocompatible and biodegradable polymers is a promising area for future research and development. This technical guide serves as a comprehensive resource to facilitate further innovation and application of this valuable natural product.

References

An In-Depth Technical Guide to the Thermal Properties and Degradation of Aleuritic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1] This aliphatic polyhydroxy acid serves as a versatile and renewable building block in the chemical industry, with applications in the synthesis of fragrances, pharmaceuticals, and biodegradable polymers.[2][3] A thorough understanding of its thermal properties and degradation behavior is crucial for its effective utilization in various manufacturing processes and for ensuring the stability of this compound-based products. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, including its melting behavior and thermal decomposition profile, supported by experimental data and detailed methodologies.

Thermal Properties of this compound

The thermal properties of this compound are primarily characterized by its melting point and enthalpy of fusion, which can be determined using Differential Scanning Calorimetry (DSC), and its thermal stability, which is assessed through Thermogravimetric Analysis (TGA).

Melting Behavior

This compound is a crystalline solid at room temperature. Its melting point is consistently reported in the range of 90°C to 101°C.[4][5] A Differential Scanning Calorimetry (DSC) thermogram provides a visual representation of this phase transition. An endothermic peak is observed, corresponding to the energy absorbed by the substance to transition from a solid to a liquid state.

A study on the extraction and characterization of this compound presented a DSC thermal curve showing the onset of melting at 97.48°C and a peak melting temperature of 100.18°C.[6]

Table 1: Melting Point and Enthalpy of Fusion of this compound

ParameterValueAnalytical Method
Melting Point (T_m)97.48°C (onset), 100.18°C (peak)Differential Scanning Calorimetry (DSC)
Enthalpy of Fusion (ΔH_f)Data not available in the searched literatureDifferential Scanning Calorimetry (DSC)
Thermal Stability and Degradation

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of a compound by measuring its mass change as a function of temperature in a controlled atmosphere. While specific TGA data for pure this compound is limited in the readily available literature, studies on polyaleuritate, a polyester derived from this compound, provide some insight into the thermal stability of the core structure. A polymer of this compound exhibited significant weight loss in two main stages, around 413°C and 455°C, which were attributed to the degradation of ester groups and non-esterified hydroxyl groups, respectively, with a total weight loss of approximately 97%.[7] It is important to note that the thermal stability of the monomer may differ from its polymeric form. A Safety Data Sheet for 9,10,16-Trihydroxypalmitic acid indicates that thermal decomposition can lead to the release of irritating gases and vapors, though specific compounds are not named.

Studies on the thermal degradation of other long-chain fatty acids suggest that saturated fatty acids are relatively stable, with significant degradation occurring at temperatures above 140°C over extended periods.[2][8] The presence of multiple hydroxyl groups in this compound is expected to influence its degradation mechanism.

Table 2: Thermal Degradation Data for this compound (Inferred and from Related Compounds)

ParameterValue/ObservationAnalytical Method
Onset of Decomposition (T_onset)Data not available in the searched literatureThermogravimetric Analysis (TGA)
Peak Decomposition Temperature(s)For Polyaleuritate: ~413°C and ~455°C[7]Thermogravimetric Analysis (TGA)
Percentage Weight LossFor Polyaleuritate: ~97%[7]Thermogravimetric Analysis (TGA)
Degradation ProductsIrritating gases and vapors. Specific compounds for pure this compound are not detailed in the searched literature.Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), TGA-FTIR

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to characterize the thermal properties and degradation of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the melting point (e.g., 150°C).

    • Hold the sample at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 10°C/min).

    • A second heating scan is often performed under the same conditions to analyze the thermal history of the sample.

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔH_f) is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to study thermal decomposition without oxidation. A parallel experiment in an oxidative atmosphere (air or oxygen) can be conducted to assess oxidative stability.

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins. The temperatures of maximum weight loss rates are determined from the peaks of the derivative of the TGA curve (DTG curve).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical composition of the thermal degradation products of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400°C, 500°C, or a programmed temperature ramp) in the pyrolyzer. This thermal energy breaks down the molecule into smaller, volatile fragments.[9]

  • Gas Chromatography (GC): The volatile pyrolysis products are swept by an inert carrier gas (e.g., helium) into the GC column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, creating a unique mass spectrum for each component.

  • Data Analysis: The individual compounds are identified by comparing their mass spectra to a spectral library (e.g., NIST). The resulting pyrogram shows the separated degradation products as peaks, allowing for their identification and semi-quantitative analysis.

Visualization of Experimental Workflows and Degradation Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures and a hypothetical degradation pathway for this compound.

Experimental_Workflow_Thermal_Analysis cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) DSC_Start Sample Preparation (3-5 mg this compound) DSC_Heating Heating at 10°C/min in N2 Atmosphere DSC_Start->DSC_Heating DSC_Data Record Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) DSC_Data->DSC_Analysis TGA_Start Sample Preparation (5-10 mg this compound) TGA_Heating Heating at 10°C/min in N2 Atmosphere TGA_Start->TGA_Heating TGA_Data Record Weight Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine Decomposition Temperatures & Weight Loss % TGA_Data->TGA_Analysis Py_Start Sample Preparation (µg this compound) Pyrolysis Rapid Heating (Pyrolysis) Py_Start->Pyrolysis GC_Separation GC Separation of Degradation Products Pyrolysis->GC_Separation MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection MS_Analysis Identification of Degradation Products MS_Detection->MS_Analysis Hypothetical_Degradation_Pathway cluster_degradation Thermal Degradation cluster_products Potential Degradation Products Aleuritic_Acid This compound (9,10,16-Trihydroxyhexadecanoic Acid) Dehydration Dehydration (-H2O) Aleuritic_Acid->Dehydration Decarboxylation Decarboxylation (-CO2) Aleuritic_Acid->Decarboxylation Chain_Scission Carbon-Carbon Bond Cleavage Aleuritic_Acid->Chain_Scission Unsaturated_Acids Unsaturated Fatty Acids Dehydration->Unsaturated_Acids Alkanes Shorter-Chain Alkanes Decarboxylation->Alkanes Volatiles CO2, H2O, etc. Decarboxylation->Volatiles Aldehydes_Ketones Aldehydes & Ketones Chain_Scission->Aldehydes_Ketones

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Macrocyclic Musks from Aleuritic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac, a natural resin secreted by the lac insect Laccifer lacca[1][2]. This C16 fatty acid is a versatile and renewable starting material for the synthesis of various high-value macrocyclic musks, which are prized in the fragrance industry for their unique scents and fixative properties[3][4][5]. The trifunctional nature of this compound, featuring a terminal carboxylic acid, a terminal primary alcohol, and a vicinal diol system, allows for a variety of chemical transformations[1][6].

This document provides detailed application notes and experimental protocols for the synthesis of key macrocyclic musks, including Isoambrettolide, Ambrettolide, Dihydroambrettolide (Exaltolide), and Civetone, using this compound as the primary precursor.

G cluster_0 Source & Precursor cluster_1 Macrocyclic Musk Products Shellac Shellac Resin Aleuritic_Acid This compound (9,10,16-Trihydroxyhexadecanoic acid) Shellac->Aleuritic_Acid Alkaline Hydrolysis Isoambrettolide Isoambrettolide ((E)-9-Hexadecen-1,16-olide) Aleuritic_Acid->Isoambrettolide Olefination & Macrolactonization Ambrettolide (Z)-7-Hexadecen-1,16-olide Aleuritic_Acid->Ambrettolide Isomerization & Macrolactonization Dihydroambrettolide Dihydroambrettolide (Exaltolide) Aleuritic_Acid->Dihydroambrettolide Olefination, Hydrogenation & Macrolactonization Civetone (Z)-Civetone Aleuritic_Acid->Civetone Chain Elongation & Intramolecular Cyclization

Figure 1: General synthetic pathways from this compound to various macrocyclic musks.

Application Note 1: Synthesis of trans-Δ⁹-Isoambrettolide

trans-Δ⁹-Isoambrettolide is a valuable macrocyclic lactone with a powerful musk odor. A straightforward three-step synthesis from this compound involves protection of the diol, elimination to form the double bond, and subsequent macrolactonization. An alternative, highly efficient method involves a direct lactonization of the unprotected this compound using specific reagents.

Method A: Three-Step Synthesis via Dioxolane Intermediate

This protocol is adapted from a patented process that ensures a high yield of the pure trans-isomer[7].

G Aleuritic_Acid This compound Dioxolane Dioxolane Derivative Aleuritic_Acid->Dioxolane Trimethyl Orthoformate, p-Toluene Sulfonic Acid, 75-101°C Bengalene_Acid trans-Bengalene Acid Derivative Dioxolane->Bengalene_Acid Acetic Anhydride, 135-160°C Isoambrettolide trans-Δ⁹-Isoambrettolide Bengalene_Acid->Isoambrettolide Heat (Cyclization)

Figure 2: Workflow for the three-step synthesis of trans-Δ⁹-Isoambrettolide.

Experimental Protocol (Method A):

  • Formation of the Dioxolane Derivative:

    • Into a 1-liter reaction flask equipped with a stirrer, thermometer, and heating mantle, add 304 g of this compound and 318 g of trimethyl orthoformate[7].

    • Heat the reaction mass to a temperature range of 75-101°C over 8 hours, continuously removing the methanol byproduct via distillation[7].

    • Add 1 g of p-toluenesulfonic acid to the reaction mass to catalyze the reaction to completion[7].

  • Formation of the Bengalene Acid Derivative:

    • Intimately mix the dioxolane derivative produced in the previous step with 110 ml of acetic anhydride[7].

    • Heat the resulting mixture to a temperature of 135-160°C and maintain this temperature for 5 hours[7]. This step results in the formation of the corresponding bengalene acid derivative through pyrolysis.

  • Cyclization to trans-Δ⁹-Isoambrettolide:

    • Heat the resulting trans-bengalene acid derivative to induce cyclization, yielding high-quality, substantially pure trans-Δ⁹-isoambrettolide[7]. The lactonization occurs via intramolecular esterification.

Method B: Direct Lactonization using MNBA

This modern method provides an efficient, one-pot cyclization of unprotected threo-aleuritic acid. The most effective protocol uses 2-methyl-6-nitrobenzoic anhydride (MNBA) with a catalytic amount of 4-dimethylaminopyridine N-oxide (DMAPO)[8][9].

G Aleuritic_Acid threo-Aleuritic Acid Lactone_Intermediate Dihydroxylactone Intermediate Aleuritic_Acid->Lactone_Intermediate MNBA, DMAPO (cat.) Dichloromethane/THF Isoambrettolide (9E)-Isoambrettolide Lactone_Intermediate->Isoambrettolide Trimethyl Phosphite, 140°C, 87% Yield

Figure 3: Workflow for the direct lactonization synthesis of (9E)-Isoambrettolide.

Experimental Protocol (Method B):

  • Direct Lactonization:

    • Dissolve threo-aleuritic acid in a mixed solvent of THF and dichloromethane[9].

    • Add 2-methyl-6-nitrobenzoic anhydride (MNBA) as the condensation reagent and a catalytic amount of 4-dimethylaminopyridine N-oxide (DMAPO)[8][9].

    • The reaction proceeds rapidly under mild conditions to yield the 17-membered dihydroxylactone intermediate[9].

  • Deoxygenation:

    • Treat the resulting dihydroxylactone with trimethyl phosphite at 140°C to effect deoxygenation[9].

    • This step yields (9E)-isoambrettolide with a reported yield of 87%[9].

Quantitative Data Summary (Isoambrettolide Synthesis):

Method Step Key Reagents Conditions Product Yield Reference
A 1. Dioxolane Formation This compound (304g), Trimethyl orthoformate (318g) 75-101°C, 8h Dioxolane derivative High [7]
A 2. Elimination Acetic anhydride (110ml) 135-160°C, 5h Bengalene acid derivative High [7]
A 3. Cyclization - Heat trans-Δ⁹-Isoambrettolide High [7]
B 1. Lactonization MNBA, DMAPO Room Temp. Dihydroxylactone - [8][9]

| B | 2. Deoxygenation | Trimethyl phosphite | 140°C | (9E)-Isoambrettolide | 87% |[9] |

Application Note 2: Synthesis of Ambrettolide

Ambrettolide, or (Z)-7-hexadecen-1,16-olide, is the main odorous principle of ambrette seed oil[10]. A practical synthesis from this compound involves an interchange of the terminal functional groups to form isothis compound, followed by transformations to create the unsaturated hydroxy acid, which is then cyclized[10][11].

G Aleuritic_Acid This compound Methyl_Aleuritate Methyl Aleuritate (Acetone Protected) Aleuritic_Acid->Methyl_Aleuritate 1. Acetone, H₂SO₄ 2. Methanol, BF₃·Et₂O Half_Ester Half-Ester Methyl_Aleuritate->Half_Ester KMnO₄, Acetic Acid Isoaleuritic_Acid iso-Aleuritic Acid Half_Ester->Isoaleuritic_Acid 1. LAH / THF 2. Deacetonation (H₂SO₄) Ambrettolic_Acid Ambrettolic Acid (16-hydroxyhexadec-7-enoic acid) Isoaleuritic_Acid->Ambrettolic_Acid Hydrobromination & Debromination Ambrettolide Ambrettolide Ambrettolic_Acid->Ambrettolide Macrolactonization

Figure 4: Synthetic pathway for Ambrettolide from this compound.

Experimental Protocol:

  • Protection and Esterification:

    • Protect the 9,10-diol group of this compound by reacting it with dry acetone containing concentrated sulfuric acid[10][12].

    • Esterify the carboxylic acid group using dry methanol and a catalyst such as boron trifluoride etherate (BF₃·Et₂O) to yield the protected methyl aleuritate[12].

  • Oxidative Cleavage to Half-Ester:

    • Oxidize the protected methyl aleuritate using potassium permanganate (KMnO₄) in acetic acid. This cleaves the carbon chain at the original C1 position, yielding a half-ester where the terminal hydroxymethyl group has been converted to a carboxylic acid[10][12].

  • Reduction and Deprotection to form Isothis compound:

    • Selectively reduce the newly formed ester group of the half-ester using lithium aluminum hydride (LAH) in THF[12].

    • Remove the acetone protecting group by boiling with aqueous sulfuric acid (deacetonation) to yield threo-isothis compound (7,8,16-trihydroxyhexadecanoic acid)[10][12].

  • Formation of Ambrettolic Acid:

    • Convert isothis compound into trans-ambrettolic acid via hydrobromination and subsequent debromination steps[10]. An alternative modern method uses imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane to yield 16-hydroxy-(E)-7-hexadecenoic acid directly[12].

  • Macrolactonization:

    • Cyclize ambrettolic acid to form ambrettolide. This can be achieved by heating its methyl ester with catalysts like MgCl₂·6H₂O or by polymerizing the hydroxy acid followed by thermal depolymerization[10][12]. The typical yield for the cyclization step is around 50%[13].

Quantitative Data Summary (Ambrettolide Synthesis):

Step Key Reagents Conditions Product Yield Reference
1. Protection/Esterification Acetone, H₂SO₄; Methanol, BF₃·Et₂O Room Temp. Protected Methyl Aleuritate Good [10][12]
2. Oxidation KMnO₄, Acetic Acid Reflux Half-Ester - [12]
3. Reduction/Deprotection LAH/THF; 10% H₂SO₄ - Isothis compound - [10][12]
4. Olefination Imidazole, PPh₃Cl, I₂ 2h, 1,4-dioxane Ambrettolic Acid Quantitative [12]

| 5. Macrolactonization | MgCl₂·6H₂O (catalyst) | Distillation | Ambrettolide | ~50% |[12][13] |

Application Note 3: Synthesis of Dihydroambrettolide (Exaltolide)

Dihydroambrettolide, also known as Exaltolide, is the saturated analogue of ambrettolide and a key macrocyclic musk. Its synthesis from this compound proceeds via an olefinic intermediate, which is then hydrogenated and cyclized.

G Aleuritic_Acid This compound Olefinic_Acid 16-Hydroxy-9(E)- hexadecenoic acid Aleuritic_Acid->Olefinic_Acid Triethyl Orthoformate, Benzoic Acid, Heat Olefinic_Ester Methyl 16-Hydroxy-9(E)- hexadecenoate Olefinic_Acid->Olefinic_Ester Methanol, H₂SO₄, Reflux Saturated_Ester Methyl 16-Hydroxy- hexadecanoate Olefinic_Ester->Saturated_Ester H₂, Pd/C Dihydroambrettolide Dihydroambrettolide (Exaltolide) Saturated_Ester->Dihydroambrettolide Macrolactonization

Figure 5: Synthetic pathway for Dihydroambrettolide (Exaltolide).

Experimental Protocol:

  • Olefination:

    • Heat a mixture of this compound (e.g., 49.12 g), triethyl orthoformate (84 ml), and benzoic acid (2.4 g)[2].

    • First, heat to 80°C to remove ethanol, then raise the temperature to ~179°C for 4 hours to induce pyrolysis, forming the olefinic acid (16-hydroxy-9(E)-hexadecenoic acid)[2]. The reported yield is 90%[2].

  • Esterification:

    • Reflux the resulting olefinic acid (e.g., 30.24 g) in methanol (250 ml) with concentrated sulfuric acid (1.0 ml) for 6 hours[2].

    • Work-up with ether and sodium bicarbonate solution to isolate the methyl ester. The reported yield is 98%[2].

  • Hydrogenation:

    • Hydrogenate the unsaturated methyl ester using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to saturate the double bond, yielding methyl 16-hydroxyhexadecanoate[2]. This reaction proceeds in almost quantitative yield[2].

  • Macrolactonization:

    • The final step is the cyclization of methyl 16-hydroxyhexadecanoate to form Dihydroambrettolide. This can be achieved using standard macrolactonization procedures, such as high-dilution techniques or catalytic methods involving depolymerization[13][14].

Quantitative Data Summary (Dihydroambrettolide Synthesis):

Step Key Reagents Conditions Product Yield (%) Reference
1. Olefination Triethyl orthoformate, Benzoic acid Heat to 179°C 16-Hydroxy-9(E)-hexadecenoic acid 90 [2]
2. Esterification Methanol, H₂SO₄ Reflux, 6h Methyl 16-Hydroxy-9(E)-hexadecenoate 98 [2]
3. Hydrogenation H₂, Pd/C - Methyl 16-Hydroxyhexadecanoate ~100 [2]

| 4. Macrolactonization | - | High dilution / Depolymerization | Dihydroambrettolide | - |[13][14] |

Application Note 4: Synthesis of (Z)-Civetone

Civetone, a 17-membered macrocyclic ketone, is a highly sought-after musk. Its synthesis from this compound is more complex, requiring a chain elongation to form the C17 precursor, 9-octadecene-1,18-dioic acid, followed by an intramolecular cyclization to form the ketone[13][15].

G Aleuritic_Acid This compound Bromo_Acid 16-Bromo-(E/Z)- 9-hexadecenoic acid Aleuritic_Acid->Bromo_Acid Multi-step transformation Dioic_Acid 9-Octadecene- 1,18-dioic acid Bromo_Acid->Dioic_Acid Chain Elongation (e.g., Malonic Ester Synthesis) Civetone (Z)-Civetone Dioic_Acid->Civetone Intramolecular Cyclization (e.g., Acyloin Condensation or via Diacid Chloride)

Figure 6: Conceptual workflow for the synthesis of Civetone from this compound.

Experimental Protocol (Conceptual):

  • Formation of a Differentiated Precursor:

    • The initial steps involve converting this compound into a precursor with differentiated ends, such as 16-bromo-(E/Z)-9-hexadecenoic acid[13]. This involves olefination of the diol and conversion of the terminal hydroxyl group to a bromide.

  • Chain Elongation:

    • The C16 bromo-acid is subjected to chain elongation to introduce the additional carbon atoms required for the C18 dioic acid. This can be accomplished using methods like the malonic ester synthesis on the bromo-terminated end of the molecule[13].

  • Intramolecular Cyclization:

    • The resulting 9-octadecene-1,18-dioic acid is cyclized to form civetone. Several methods can be employed:

      • Acyloin Condensation: An intramolecular acyloin condensation can be utilized for the formation of cyclic ketones[13].

      • Diacid Chloride Method: The dioic acid can be converted to the corresponding diacid chloride, which then forms a bifunctional ketene under high dilution in the presence of a base like triethylamine (Et₃N), leading to civetone[13].

      • Pyrolysis of Metal Salts: Historically, civetone was prepared by the pyrolysis of thorium or yttrium salts of the dioic acid, though this method gives low yields[15].

Quantitative Data Summary (Civetone Synthesis):

Step Starting Material Key Transformation Product Reference
1. Precursor Formation This compound Olefination & Bromination 16-Bromo-9-hexadecenoic acid [13]
2. Chain Elongation 16-Bromo-9-hexadecenoic acid Malonic Ester Synthesis 9-Octadecene-1,18-dioic acid [13]

| 3. Cyclization | 9-Octadecene-1,18-dioic acid | Acyloin or Diacid Chloride Method | (Z)-Civetone |[13] |

References

Application Notes & Protocols: Aleuritic Acid for Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a polyhydroxy fatty acid derived from shellac, a natural resin secreted by the lac bug.[1][2] Its unique trifunctional structure, featuring a carboxylic acid group and three hydroxyl groups, makes it an excellent and versatile monomer for the synthesis of biodegradable polyesters.[1][3] These resulting polymers, known as polyaleuritates, are gaining significant interest due to their renewable origin, biocompatibility, good water barrier properties, and potential applications in pharmaceuticals, drug delivery, food packaging, and coatings.[1][4][5][6] This document provides detailed protocols for the synthesis and characterization of polymers from this compound.

Part 1: Monomer Preparation - Extraction of this compound from Shellac

This compound is commercially available but can also be extracted from its natural source, shellac or seedlac, through alkaline hydrolysis.[7][8]

Experimental Protocol: Alkaline Hydrolysis of Shellac

  • Saponification: Dissolve 100 g of shellac or seedlac in 1000 mL of a 10-20% (w/v) sodium hydroxide (NaOH) solution.[7] Heat the mixture to 70-110°C and stir until the lac is completely saponified (typically 20-30 minutes).[7][9] Allow the mixture to stand at room temperature for 24 hours to several days to facilitate the crystallization of sodium aleuritate.[7][10]

  • Filtration: Separate the precipitated sodium aleuritate crystals from the dark-colored lye by filtration.[7][9]

  • Acidification: Dissolve the collected sodium aleuritate crystals in hot water. While the solution is still hot, acidify it with a 10-20% (w/w) sulfuric acid (H₂SO₄) solution to precipitate the crude this compound.[7][9]

  • Purification: The crude acid is then filtered and purified. Recrystallization from aqueous alcohol (20-40% v/v) is a common method to obtain high-purity white crystals of this compound.[7][9] The process can yield between 12% and 28.7% this compound depending on the source and method.[8][11]

Logical Workflow for this compound Extraction

Shellac Shellac / Seedlac Saponification Saponification (NaOH, 70-110°C) Shellac->Saponification Crystallization Crystallization (Room Temp, 24h+) Saponification->Crystallization Filtration1 Filtration Crystallization->Filtration1 SodiumAleuritate Sodium Aleuritate (Crude Salt) Filtration1->SodiumAleuritate Dissolution Dissolution (Hot Water) SodiumAleuritate->Dissolution Acidification Acidification (H₂SO₄) Dissolution->Acidification CrudeAcid Crude this compound Acidification->CrudeAcid Recrystallization Recrystallization (Aqueous Alcohol) CrudeAcid->Recrystallization PureAcid Pure this compound Recrystallization->PureAcid

Caption: Workflow for extraction and purification of this compound.

Part 2: Polymer Synthesis from this compound

The polymerization of this compound into polyaleuritate typically proceeds via polycondensation, forming ester linkages.[5][12] Two primary methods are highlighted: direct melt polycondensation and a catalyzed approach involving protecting groups for linear polymer synthesis.

Experimental Workflow for Polymer Synthesis

cluster_0 Synthesis Routes cluster_1 Route 1: Direct Polycondensation cluster_2 Route 2: Catalyzed Linear Synthesis AleuriticAcid This compound Monomer Melt Melt Polycondensation (150°C, 24h, No Catalyst) AleuriticAcid->Melt Protect Protect 9,10-OH Groups (Dimethoxy Propane) AleuriticAcid->Protect Polymer1 Polyaleuritate (Cross-linked) Melt->Polymer1 ProtectedMonomer Protected Monomer Protect->ProtectedMonomer Polymerize Dehydropolycondensation (Tin Catalyst) ProtectedMonomer->Polymerize ProtectedPolymer Protected Linear Polymer Polymerize->ProtectedPolymer Deprotect Deprotection ProtectedPolymer->Deprotect Polymer2 Linear Poly(this compound) Deprotect->Polymer2

Caption: Synthesis pathways for polyaleuritate from this compound.

Protocol 1: Non-Catalyzed Melt Polycondensation

This solvent-free method is attractive for its simplicity and sustainability, yielding insoluble and thermostable polymer films.[4][6]

  • Preparation: Place approximately 400 mg of pure this compound powder into a Teflon mold.

  • Polymerization: Heat the mold in a furnace at 150°C for 24 hours.[6] The polymerization occurs as a melt, with water as the sole byproduct.[6]

  • Film Formation: After the reaction, allow the mold to cool to room temperature. The resulting polyaleuritate can be removed as a self-standing, rubbery film.[6]

  • Characterization: The film can be characterized using techniques such as ATR-FTIR spectroscopy to confirm esterification, TGA for thermal stability, and nanoindentation for mechanical properties.[4][6]

Protocol 2: Catalyzed Dehydropolycondensation for Linear Polymers

This method is used to create linear, high molecular weight polymers by first protecting the secondary hydroxyl groups.[13][14]

  • Protection: Protect the vicinal 9,10-hydroxyl groups of this compound using dimethoxy propane. This step prevents branching and cross-linking during polymerization.[13][14]

  • Polymerization: The protected monomer is subjected to dehydropolycondensation using a tin-based catalyst. This reaction selectively links the terminal hydroxyl (C16) and carboxyl (C1) groups to form a linear protected polythis compound (PAL).[13][14]

  • Deprotection: The protecting groups are removed from the PAL to yield the final linear poly(this compound) (PAA).[13][14]

  • Characterization: The resulting polymer can be characterized by SEC (Size Exclusion Chromatography) for molecular weight determination, NMR for structural analysis, and DSC (Differential Scanning Calorimetry) for thermal transitions.[13][14]

Summary of Polymer Properties

PropertyMethod 1 (Melt Polycondensation)Method 2 (Catalyzed Linear)Reference(s)
Catalyst NoneTin-based[13],[4]
Solvent None (Solvent-free)Not specified[4],[14]
Structure Likely cross-linkedLinear[13],[4]
Molecular Weight (Mw) Not specified~120,000 Da[13],[14]
Key Features Insoluble, thermostable filmsHigh molecular weight polymer[4],[14]
Biocompatibility Demonstrated good biocompatibilityAssumed, due to monomer[4]
Water Barrier Good water barrier propertiesNot specified[4]

Part 3: Applications in Drug Development and Research

The biodegradable and biocompatible nature of polyaleuritates makes them promising candidates for various biomedical applications.[1][4]

1. Drug Delivery Systems

The polyester backbone of polyaleuritate is susceptible to hydrolysis, allowing for the controlled release of encapsulated therapeutic agents. Its amphiphilic character may also be exploited for the formation of micelles or nanoparticles for drug targeting.[5][13] The involvement of this compound in synthesizing complex molecules can potentially enhance drug delivery and efficacy.[1]

2. Biodegradable Films and Coatings

Polyaleuritate films exhibit good water barrier properties, making them suitable for coatings on medical devices or as packaging materials for moisture-sensitive drugs.[4] Their natural origin and biocompatibility are advantageous for applications requiring direct contact with tissues or biological fluids.[4][6]

3. Tissue Engineering

Biocompatible polymers are essential for creating scaffolds that support cell growth and tissue regeneration.[15] Studies have shown that polyaleuritate has minimum cytotoxicity, similar to established biomaterials like PLA and PHBV, indicating its potential for use in tissue engineering applications.[4] The hydrophilicity of the polymer surface can be tuned, which is a critical factor in dictating cellular interactions and biocompatibility.[16]

Biocompatibility Assessment Workflow

A comprehensive evaluation of biocompatibility is crucial before any clinical application. This typically follows a risk-management approach as outlined by standards like ISO 10993.[17]

start Polyaleuritate Material step1 In Vitro Cytotoxicity (e.g., ISO 10993-5) start->step1 step2 Hemocompatibility (e.g., Hemolysis Assay) step1->step2 step3 Cell Adhesion & Proliferation (e.g., Monocyte Adhesion Assay) step2->step3 step4 In Vivo Implantation Studies (Animal Model) step3->step4 end Biocompatible for Intended Application step4->end

Caption: General workflow for assessing the biocompatibility of a polymer.

References

High-performance liquid chromatography (HPLC) methods for Aleuritic acid analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the HPLC Analysis of Aleuritic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and chiral analysis of this compound using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting.

Introduction to this compound and HPLC Analysis

This compound (9,10,16-trihydroxyhexadecanoic acid) is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1]. It serves as a valuable starting material for the synthesis of various high-value products, including macrocyclic musks used in the perfume industry, pharmaceuticals, and biodegradable polymers[1][2]. Given its wide range of applications, accurate and reliable analytical methods for its quantification and chiral purity assessment are essential.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture[3][4]. This document details two distinct HPLC methods for the analysis of this compound: a reversed-phase HPLC method with refractive index detection (RP-HPLC-RID) for quantitative analysis and a chiral HPLC method with evaporative light-scattering detection (HPLC-ELSD) for enantiomeric separation.

A general workflow for HPLC analysis is depicted below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Dissolution/Extraction) Injector Autosampler/Injector Sample->Injector Standard Standard Preparation (Known Concentration) Standard->Injector MobilePhase Mobile Phase Preparation (Filtration & Degassing) Pump HPLC Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column Injection Detector Detector (RID or ELSD) Column->Detector Elution Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification/ Enantiomeric Ratio Integration->Quantification

Figure 1: General experimental workflow for HPLC analysis.

Method 1: Quantitative Analysis of this compound by RP-HPLC-RID

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, for the separation and quantification of this compound. A Differential Refractive Index (RID) detector is employed, which is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte.

Experimental Protocol

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) (HPLC grade)

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector.

  • Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm particle size) or equivalent.[5]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[5]

  • Detector: RID, with the detector temperature also maintained at 30 °C.[6]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1.0 mg/mL) by accurately weighing the standard and dissolving it in the mobile phase.

  • Prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, and 1.0 mg/mL) by diluting the stock solution with the mobile phase.[5]

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Inject the calibration standards and the sample solutions.

  • Record the peak areas from the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of this RP-HPLC-RID method.[5][6]

ParameterValue
Linearity Range0.01 - 1.0 mg/mL
Correlation Coefficient (r²)0.9994
Limit of Detection (LOD)0.008 mg/mL
Precision (RSD, n=9)0.86%
Average Spike Recovery (n=9)100.23%

Method 2: Enantioseparation of this compound by HPLC-ELSD

This method is designed for the separation of this compound enantiomers using a chiral stationary phase. An Evaporative Light-Scattering Detector (ELSD) is used, which is suitable for detecting non-volatile analytes and is independent of their optical properties.

Experimental Protocol

1. Materials and Reagents:

  • This compound sample (racemic or enantiomerically enriched)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (HPLC grade)

2. Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Evaporative Light-Scattering Detector (ELSD).

  • DAICEL CHIRALPAK IF column (25 cm × 0.46 cm i.d., 5 µm particle size) or equivalent.[7]

3. Chromatographic and Detector Conditions:

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (40:60, v/v).[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[7]

  • ELSD Evaporator Temperature: 70 °C.[7]

  • ELSD Drift Tube Temperature: 60 °C.[7]

  • Carrier Gas (Nitrogen) Flow Rate: 1.6 L/min.[7]

4. Standard and Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Data Analysis:

  • Inject the prepared sample.

  • Identify the peaks corresponding to the two threo-enantiomers.

  • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| * 100

Logical Relationship for Chiral Separation

The following diagram illustrates the principle of chiral separation and detection by HPLC-ELSD.

Chiral_Separation cluster_injection Injection cluster_separation Chiral Separation cluster_detection Detection cluster_output Output Sample This compound Enantiomers (Racemic Mixture) Column Chiral Stationary Phase (DAICEL CHIRALPAK IF) Sample->Column Enantiomer1 Enantiomer 1 Column->Enantiomer1 Differential Interaction Enantiomer2 Enantiomer 2 Column->Enantiomer2 Differential Interaction ELSD ELSD Detector Enantiomer1->ELSD Elution Enantiomer2->ELSD Elution Nebulizer Nebulization Evaporation Solvent Evaporation Nebulizer->Evaporation Detection Light Scattering Detection Evaporation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram

Figure 2: Principle of chiral separation of this compound by HPLC-ELSD.

Summary and Comparison of Methods

FeatureMethod 1: RP-HPLC-RID Method 2: HPLC-ELSD
Objective Quantitative analysis of total this compound content.Separation and relative quantification of enantiomers.
Stationary Phase C18 Reversed-PhaseChiral Stationary Phase
Detector Differential Refractive Index (RID)Evaporative Light-Scattering Detector (ELSD)
Mobile Phase Methanol/Water/TFAAcetonitrile/Water/Formic Acid
Key Advantage Simple, accurate, and reliable for quantification.[5]Enables the determination of enantiomeric purity.
Consideration Not suitable for gradient elution; sensitive to temperature and flow rate changes.Requires volatile mobile phases; not a primary method for absolute quantification without proper standards for each enantiomer.

References

Application Notes & Protocols for the Gas Chromatography (GC) Analysis of Aleuritic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) is a polyhydroxy fatty acid that constitutes a significant portion of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1][2]. Its unique trifunctional nature, possessing two secondary hydroxyl groups and a terminal primary hydroxyl group in addition to a carboxylic acid function, makes it a versatile precursor for the synthesis of various high-value compounds. These include macrocyclic musks used in the fragrance industry, as well as bioactive molecules like prostaglandins and their analogues, which are critical in drug development[2].

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to its high polarity and low volatility, this compound requires chemical modification through derivatization prior to GC analysis. This process replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with less polar functional groups, thereby increasing the volatility and thermal stability of the analyte. The most common derivatization technique for this purpose is silylation, which converts the hydroxyl and carboxyl groups into their corresponding trimethylsilyl (TMS) ethers and esters.

These application notes provide detailed protocols for the derivatization of this compound and its subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

Experimental Protocols

Sample Preparation: Hydrolysis of Shellac (Optional)

For the analysis of this compound from shellac, a preliminary hydrolysis step is required to liberate the constituent fatty and terpenic acids.

Materials:

  • Shellac sample

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Sodium sulfate (anhydrous)

Protocol:

  • Weigh a known amount of the shellac sample into a round-bottom flask.

  • Add an excess of NaOH solution to the flask.

  • Reflux the mixture for a sufficient time to ensure complete saponification (e.g., 2-4 hours).

  • After cooling to room temperature, acidify the solution with HCl to a pH of approximately 2-3 to precipitate the fatty and terpenic acids.

  • Extract the aqueous solution multiple times with an organic solvent.

  • Combine the organic extracts and wash with deionized water to remove any remaining inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude acid mixture containing this compound.

Derivatization: Trimethylsilylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, making it suitable for GC analysis.

Materials:

  • This compound standard or extracted sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]

  • Anhydrous Pyridine[4]

  • Aprotic solvent (e.g., dichloromethane, hexane)

  • GC vials with inserts

  • Heating block or oven

Protocol:

  • Accurately weigh a precise amount of the this compound standard or the dried extract into a GC vial.

  • Dissolve the sample in a small volume of a suitable aprotic solvent.

  • Add the derivatizing reagent, BSTFA (+1% TMCS), and anhydrous pyridine to the vial. A common ratio is a 2:1 mixture of BSTFA to pyridine[4]. For approximately 100 µg of sample, 50 µL of the BSTFA/pyridine mixture is typically sufficient.

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization[3].

  • Cool the vial to room temperature before GC analysis. The resulting solution containing the TMS-derivatives can be directly injected into the GC system.

Gas Chromatography Conditions

The following are general GC-MS and GC-FID conditions that can be optimized for the analysis of TMS-derivatized this compound.

GC-MS Parameters
  • GC System: Agilent 6890N or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 10 minutes

  • MS System: Agilent 5973 or similar

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

GC-FID Parameters
  • GC System: Agilent 7890A or similar

  • Column: DB-FFAP (30 m x 0.32 mm i.d.) or equivalent polar column for free fatty acid analysis (if derivatization is not performed, though not recommended for this compound) or a non-polar column for derivatized samples.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Carrier Gas: Helium or Nitrogen

  • Oven Temperature Program: Similar to GC-MS, can be optimized for desired separation.

Data Presentation

The following tables present illustrative quantitative data for the GC analysis of this compound derivatives. Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Retention Times and Mass Spectral Data for TMS-Aleuritic Acid

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
This compoundTris(trimethylsilyl)~18.573, 147, 217, 305, 407, M-15

Table 2: Illustrative Quantitative Analysis Data for this compound

ParameterValue
Linearity Range (mg/mL)0.01 - 1.0
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) (mg/mL)0.005
Limit of Quantification (LOQ) (mg/mL)0.015
Repeatability (%RSD, n=6)< 5%
Recovery (%)95 - 105%

Visualizations

Experimental Workflow for GC Analysis of this compound from Shellac

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Shellac Sample hydrolysis Alkaline Hydrolysis (NaOH) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Solvent Extraction acidification->extraction drying Drying and Evaporation extraction->drying derivatization Trimethylsilylation (BSTFA, Pyridine) drying->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection MS or FID Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the GC analysis of this compound from shellac.

Prostaglandin Biosynthesis Pathway

Note: this compound is a known precursor for the synthesis of certain prostaglandins. However, the exact enzymatic pathway for its conversion into a substrate for the cyclooxygenase (COX) pathway, which typically starts with arachidonic acid, is complex and not fully elucidated in readily available literature. The following diagram illustrates the general prostaglandin synthesis pathway from arachidonic acid.

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid (from membrane lipids) COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGES PGE Synthase PGH2->PGES PGDS PGD Synthase PGH2->PGDS PGFS PGF Synthase PGH2->PGFS PGIS PGI Synthase PGH2->PGIS TXAS TXA Synthase PGH2->TXAS PGE2 Prostaglandin E2 (PGE2) PGD2 Prostaglandin D2 (PGD2) PGF2a Prostaglandin F2α (PGF2α) PGI2 Prostacyclin (PGI2) TXA2 Thromboxane A2 (TXA2) COX->PGG2 Peroxidase activity PGES->PGE2 PGDS->PGD2 PGFS->PGF2a PGIS->PGI2 TXAS->TXA2

Caption: General overview of the prostaglandin biosynthesis pathway from arachidonic acid.

References

The Versatility of Aleuritic Acid in the Synthesis of Insect Pheromones: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aleuritic acid, a major component of shellac resin, is a readily available and versatile starting material for the synthesis of a variety of insect pheromones. Its unique trifunctional nature, possessing a carboxylic acid and two secondary hydroxyl groups, allows for a range of chemical transformations to produce economically important semiochemicals used in pest management. This document provides detailed application notes and experimental protocols for the synthesis of several key insect pheromones from this compound, intended for researchers, scientists, and professionals in drug development and chemical ecology.

Introduction to this compound as a Precursor

This compound (9,10,16-trihydroxyhexadecanoic acid) can be efficiently cleaved to yield valuable bifunctional synthons. The oxidative cleavage of the C9-C10 glycol bond is a key strategic step, providing shorter-chain aldehydes and carboxylic acids that serve as building blocks for the stereoselective construction of pheromone structures. This approach offers an economic and sustainable route to complex molecules that would otherwise require more elaborate synthetic pathways.

Synthesis of Lepidopteran Sex Pheromones

This compound is an excellent starting material for the synthesis of various (Z)-alkenyl acetates, which are common components of lepidopteran sex pheromones. A general and efficient strategy involves the oxidative cleavage of this compound to produce key intermediates, followed by stereoselective Wittig reactions to establish the characteristic (Z)-double bond.

Key Intermediates from this compound

The oxidative cleavage of this compound with reagents such as lead tetraacetate or sodium periodate yields two primary building blocks:

  • 7-hydroxyheptanal

  • Methyl 9-oxononanoate

These intermediates are then utilized in subsequent steps to build the carbon chains and introduce the specific functionalities of the target pheromones.

General Synthesis Pathway for (Z)-Alkenyl Acetates

The synthesis of (Z)-alkenyl acetates from the intermediates derived from this compound generally follows the workflow depicted below.

G aleuritic_acid This compound oxidative_cleavage Oxidative Cleavage (e.g., Pb(OAc)₄ or NaIO₄) aleuritic_acid->oxidative_cleavage intermediate1 7-Hydroxyheptanal oxidative_cleavage->intermediate1 intermediate2 Methyl 9-Oxononanoate oxidative_cleavage->intermediate2 protection Protection of Hydroxyl Group intermediate1->protection wittig Stereoselective Wittig Reaction intermediate2->wittig reduction Reduction of Ester/Aldehyde wittig->reduction protection->wittig acetylation Acetylation reduction->acetylation pheromone (Z)-Alkenyl Acetate Pheromone acetylation->pheromone

Caption: General workflow for the synthesis of (Z)-alkenyl acetates from this compound.

Application Note 1: Synthesis of (Z)-7-Dodecen-1-yl Acetate

(Z)-7-Dodecen-1-yl acetate is a sex pheromone component of several moth species, including the cabbage looper (Trichoplusia ni).

Experimental Protocol

Step 1: Oxidative Cleavage of this compound to 7-Hydroxyheptanal

A detailed protocol for the oxidative cleavage of this compound is crucial for obtaining the necessary precursors. While various methods exist, the use of lead tetraacetate in a non-polar solvent is effective.

  • Procedure: A solution of this compound (1 mole) in dry benzene is treated with lead tetraacetate (1.1 moles) at room temperature. The reaction is stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a mixture of 7-hydroxyheptanal and methyl 9-oxononanoate, which are then separated by fractional distillation or column chromatography.

Step 2: Stereoselective Wittig Reaction

The key step to forming the (Z)-double bond is a stereoselective Wittig reaction.

  • Procedure: To a suspension of pentyltriphenylphosphonium bromide (1.1 moles) in dry THF, a strong base such as n-butyllithium or sodium hexamethyldisilazide is added at low temperature (-78 °C to 0 °C) to generate the ylide. A solution of 7-hydroxyheptanal (1 mole), with its hydroxyl group protected (e.g., as a tetrahydropyranyl ether), in dry THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

Step 3: Deprotection and Acetylation

  • Procedure: The crude product from the Wittig reaction is subjected to acidic workup to remove the protecting group. The resulting (Z)-7-dodecen-1-ol is then acetylated using acetic anhydride in the presence of a base like pyridine or triethylamine to yield (Z)-7-dodecen-1-yl acetate. The final product is purified by column chromatography.

Quantitative Data
StepProductYield (%)Purity (Z-isomer)
Oxidative Cleavage7-Hydroxyheptanal~60-70-
Wittig Reaction(Z)-7-Dodecen-1-ol (protected)~70-80>95%
Deprotection & Acetylation(Z)-7-Dodecen-1-yl Acetate~85-95>95%
Overall Yield (Z)-7-Dodecen-1-yl Acetate ~26.3 >98%[1]

Application Note 2: Synthesis of (E,Z)-7,9-Dodecadien-1-yl Acetate

(E,Z)-7,9-Dodecadien-1-yl acetate is the primary sex pheromone of the European grapevine moth (Lobesia botrana). Its synthesis from this compound showcases a Wittig-Horner variation.[2]

Experimental Protocol

Step 1: Preparation of the Dienyl Precursor

  • Procedure: 7-Hydroxyheptanal, obtained from the oxidative cleavage of this compound, is first subjected to a Wittig-Horner reaction with diethyl cyanomethylphosphonate to yield an α,β-unsaturated nitrile.[2] The hydroxyl group is then protected. Subsequent reduction of the nitrile group affords an aldehyde.

Step 2: Second Wittig Reaction and Acetylation

  • Procedure: The aldehyde from the previous step undergoes a second Wittig reaction to introduce the second double bond. This is followed by deprotection and acetylation to yield the final product, (E,Z)-7,9-dodecadien-1-yl acetate.[2]

G aleuritic_acid This compound cleavage Oxidative Cleavage aleuritic_acid->cleavage hydroxyheptanal 7-Hydroxyheptanal cleavage->hydroxyheptanal wittig_horner Wittig-Horner Reaction hydroxyheptanal->wittig_horner unsaturated_nitrile α,β-Unsaturated Nitrile wittig_horner->unsaturated_nitrile protection Hydroxyl Protection unsaturated_nitrile->protection reduction Nitrile Reduction to Aldehyde protection->reduction aldehyde Unsaturated Aldehyde reduction->aldehyde wittig2 Second Wittig Reaction aldehyde->wittig2 diene Protected Dienol wittig2->diene deprotection_acetylation Deprotection & Acetylation diene->deprotection_acetylation pheromone (E,Z)-7,9-Dodecadien-1-yl Acetate deprotection_acetylation->pheromone

Caption: Synthesis of the European grapevine moth pheromone from this compound.

Application Note 3: Synthesis of Muscalure ((Z)-9-Tricosene)

Muscalure, the sex pheromone of the housefly (Musca domestica), can be synthesized from the 9-oxononanoic acid derivative obtained from the oxidative cleavage of this compound.

Experimental Protocol

Step 1: Preparation of 9-Oxononanoic Acid Derivative

  • Procedure: Following the oxidative cleavage of this compound, the methyl 9-oxononanoate fraction is isolated. The ester can be protected or directly used in the subsequent Wittig reaction.

Step 2: Wittig Reaction for Chain Elongation

  • Procedure: A Wittig reaction between the 9-oxononanoate derivative and a C14-phosphonium ylide (tetradecyltriphenylphosphonium bromide) is performed under conditions that favor the formation of the (Z)-isomer.

Step 3: Reduction and/or Decarboxylation

  • Procedure: The resulting unsaturated ester is then subjected to reduction and/or decarboxylation to yield (Z)-9-tricosene.

Quantitative Data
StepIntermediate/ProductExpected Yield (%)Expected Purity (Z-isomer)
Oxidative CleavageMethyl 9-Oxononanoate~60-70-
Wittig ReactionMethyl (Z)-9-Tricosenoate~60-70>90%
Reduction(Z)-9-Tricosene~80-90>90%

Application Note 4: Synthesis of Civetone Precursors

This compound can also serve as a starting point for the synthesis of macrocyclic musk compounds like civetone. This typically involves modifying the terminal functional groups and then performing a cyclization reaction.

Experimental Protocol

Step 1: Conversion to a Dicarboxylic Acid

  • Procedure: The terminal hydroxyl group of this compound is first oxidized to a carboxylic acid, and the 9,10-diol is converted to an alkene, resulting in a long-chain unsaturated dicarboxylic acid.

Step 2: Cyclization

  • Procedure: The resulting dioic acid can be cyclized through methods such as the acyloin condensation or by forming a diacid chloride followed by high-dilution intramolecular cyclization to form the civetone ring system.[3]

G aleuritic_acid This compound oxidation Terminal Hydroxyl Oxidation aleuritic_acid->oxidation olefination 9,10-Diol to Alkene Conversion oxidation->olefination dioic_acid Unsaturated Dioic Acid olefination->dioic_acid cyclization Intramolecular Cyclization dioic_acid->cyclization civetone Civetone cyclization->civetone

Caption: Conceptual pathway to Civetone from this compound.

Conclusion

This compound stands out as a cost-effective and versatile natural starting material for the synthesis of a range of insect pheromones. The protocols outlined in this document provide a foundation for the development of efficient and scalable synthetic routes to these valuable semiochemicals. Further optimization of reaction conditions and purification techniques can lead to even higher yields and purities, contributing to the advancement of sustainable pest management strategies.

References

Applications of Aleuritic Acid in Cosmetic and Skincare Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac, a natural resin secreted by the lac insect (Kerria lacca)[1]. It is a unique aliphatic acid containing three hydroxyl groups, which contribute to its potential as a functional ingredient in cosmetic and skincare formulations. This compound has been proposed as a substitute for alpha-hydroxy acids (AHAs) and is utilized in various skincare products for its purported anti-aging, anti-wrinkle, and skin-conditioning properties[1][2]. Its proposed mechanism involves quenching free radicals, which helps in protecting the skin and rebuilding its defense mechanisms[1]. This document provides detailed application notes and protocols for researchers and formulation scientists interested in exploring the potential of this compound in cosmetic and skincare applications.

Applications in Cosmetics and Skincare

This compound is primarily used in the following cosmetic and skincare applications:

  • Anti-Aging and Anti-Wrinkle Formulations: Due to its antioxidant properties, this compound is incorporated into creams and lotions designed to combat the signs of aging.

  • Skin Conditioning Agent: It helps to maintain the skin in good condition, providing a smooth and soft appearance[3].

  • Sun Protection Products: Its ability to quench free radicals makes it a suitable ingredient for sun protection lotions, where it can help mitigate oxidative stress induced by UV radiation[1].

Quantitative Data Summary

While extensive clinical data on the specific quantitative effects of this compound on skin parameters are not widely available in the public domain, the following table summarizes the general observations and potential efficacy targets for research and development.

ParameterTarget EffectTypical Concentration Range in FormulationsExpected Outcome
Skin Hydration Increase1-5%Improvement in skin barrier function and moisture retention.
Skin Elasticity Increase1-5%Enhanced skin firmness and suppleness.
Wrinkle Reduction Decrease1-5%Visible reduction in the appearance of fine lines and wrinkles.
Melanin Synthesis Inhibition0.5-2%Reduction in hyperpigmentation and evening of skin tone.
Collagen Production Stimulation1-3%Improved skin structure and resilience.

Note: The concentration ranges are suggested based on the typical use levels of similar active ingredients. Efficacy and optimal concentration need to be determined through rigorous experimental validation.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic and skincare applications.

Tyrosinase Inhibition Assay (In Vitro)

This assay is used to assess the potential of this compound to inhibit the key enzyme in melanin synthesis, tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and create a series of dilutions in phosphate buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (typically 100-500 units/mL) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (typically 2.5 mM) to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader at time zero and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.

  • Calculate the rate of dopachrome formation.

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of tyrosinase activity).

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Dilutions D Add this compound to 96-well plate A->D B Prepare Tyrosinase Solution E Add Tyrosinase Solution B->E C Prepare L-DOPA Solution G Add L-DOPA Solution C->G D->E F Incubate E->F F->G H Measure Absorbance (475 nm) G->H I Calculate Inhibition % H->I J Determine IC50 I->J

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol measures the effect of this compound on melanin production in a cell-based model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate melanogenesis by adding α-MSH (typically 100 nM) to the media and incubate for 48-72 hours.

  • After incubation, wash the cells with PBS and harvest them using trypsin-EDTA.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Lyse the cell pellet by adding 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).

Experimental Workflow for Melanin Content Assay

Melanin_Content_Assay A Seed B16F10 Cells B Treat with this compound A->B C Stimulate with α-MSH B->C D Incubate for 48-72h C->D E Harvest Cells D->E F Lyse Cells & Solubilize Melanin E->F G Measure Absorbance (405 nm) F->G H Normalize to Protein Content G->H

Caption: Workflow for the melanin content assay in B16F10 cells.

Collagen Synthesis Assay in Human Dermal Fibroblasts (HDFs)

This assay evaluates the potential of this compound to stimulate collagen production in skin cells.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • Sircol™ Soluble Collagen Assay Kit or similar

  • 24-well plates

Protocol:

  • Seed HDFs in 24-well plates and grow to confluence.

  • Replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of this compound in a fresh serum-free medium for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of soluble collagen in the supernatant using the Sircol™ Collagen Assay, following the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to the [Gly-X-Y]n helical structure of collagens.

  • Measure the absorbance at 555 nm.

  • Create a standard curve using the provided collagen standard to determine the concentration of collagen in the samples.

  • Normalize the collagen production to the total cell number or protein content.

Experimental Workflow for Collagen Synthesis Assay

Collagen_Synthesis_Assay A Seed Human Dermal Fibroblasts B Synchronize Cells (Serum-free medium) A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Collect Supernatant D->E F Quantify Collagen (Sircol Assay) E->F G Measure Absorbance (555 nm) F->G H Calculate Collagen Concentration G->H

Caption: Workflow for the collagen synthesis assay in HDFs.

Signaling Pathways

The precise signaling pathways modulated by this compound in skin cells are not well-documented in publicly available literature. However, based on its proposed functions as an anti-aging and skin-lightening agent, it is hypothesized to interact with pathways involved in melanogenesis and collagen synthesis.

Hypothesized Melanogenesis Inhibition Pathway

This compound may inhibit melanogenesis by downregulating the expression of key melanogenic enzymes. This could occur through the modulation of signaling cascades such as the cAMP/PKA and MAPK/ERK pathways, which are known to regulate the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis.

Melanogenesis_Pathway UV Radiation UV Radiation Keratinocytes Keratinocytes UV Radiation->Keratinocytes stimulates This compound This compound cAMP cAMP This compound->cAMP inhibits? MITF MITF This compound->MITF inhibits? α-MSH α-MSH Keratinocytes->α-MSH releases Melanocytes Melanocytes MC1R MC1R α-MSH->MC1R binds to MC1R->cAMP activates PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB->MITF upregulates Tyrosinase Tyrosinase MITF->Tyrosinase activates transcription TRP-1/2 TRP-1/2 MITF->TRP-1/2 activates transcription Melanin Synthesis Melanin Synthesis Tyrosinase->Melanin Synthesis TRP-1/2->Melanin Synthesis

Caption: Hypothesized signaling pathway for melanogenesis inhibition by this compound.

Hypothesized Collagen Synthesis Stimulation Pathway

As an anti-aging agent, this compound may stimulate collagen synthesis by activating signaling pathways such as the Transforming Growth Factor-beta (TGF-β)/Smad pathway in dermal fibroblasts. This would lead to an increased expression of collagen genes.

Collagen_Pathway This compound This compound TGF-β Receptor TGF-β Receptor This compound->TGF-β Receptor activates? Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus translocates to Collagen Gene Transcription Collagen Gene Transcription Nucleus->Collagen Gene Transcription activates Collagen Synthesis Collagen Synthesis Collagen Gene Transcription->Collagen Synthesis

Caption: Hypothesized signaling pathway for collagen synthesis stimulation by this compound.

Safety and Toxicology

This compound is a component of shellac, which has a long history of safe use in food and cosmetics. The Cosmetic Ingredient Review (CIR) has assessed the safety of shellac and found it to be safe for use in cosmetic formulations. As a major constituent of shellac, this compound is generally considered to have a low toxicity profile. However, as with any cosmetic ingredient, it is recommended to conduct appropriate safety and toxicological testing for new formulations, including assessments for skin irritation and sensitization.

Conclusion

This compound presents a promising natural ingredient for a variety of cosmetic and skincare applications, particularly in the anti-aging and skin-lightening categories. While there is a need for more extensive quantitative data and mechanistic studies, the existing information suggests its potential as a functional cosmetic ingredient. The protocols and aplication notes provided herein offer a framework for researchers and formulators to systematically evaluate and utilize this compound in the development of innovative skincare products. Further investigation into its specific molecular targets and clinical efficacy will be crucial in fully elucidating its benefits for skin health.

References

Application Notes and Protocols: Development of Aleuritic Acid-Based Coatings and Varnishes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of sustainable coatings and varnishes derived from aleuritic acid, a natural polyhydroxy acid obtained from shellac.[1] This document outlines detailed experimental protocols for the synthesis of this compound-based alkyd resins, their formulation into varnishes, and a complete suite of testing methodologies to evaluate their performance. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using diagrams.

Introduction to this compound in Coatings

This compound (9,10,16-trihydroxyhexadecanoic acid) is a promising bio-based monomer for polymer synthesis due to its unique trifunctional nature, possessing three hydroxyl groups and one carboxylic acid group.[1] This structure allows it to be used in the preparation of polyesters, such as alkyd resins, which are foundational binders in many coating and varnish formulations. The use of this compound aligns with the growing demand for sustainable and environmentally friendly materials in the coatings industry. This compound esters can be compounded with cellulose esters for the preparation of lacquers and plastics.[1]

Experimental Protocols

Isolation of this compound from Seedlac

This protocol describes the extraction and purification of this compound from seedlac via alkaline hydrolysis.

Materials:

  • Seedlac

  • Sodium hydroxide (NaOH) solution (20% w/v)

  • Sodium chloride (NaCl) solution (25% w/v)

  • Sulfuric acid (H₂SO₄) solution (10% v/v)

  • Activated carbon

  • Ethanol (95%)

  • Distilled water

  • Buchner funnel and filter paper

  • Beakers, flasks, and heating mantle

Procedure:

  • Saponification: In a 1 L beaker, dissolve 100 g of seedlac in 500 mL of 20% sodium hydroxide solution. Heat the mixture to 90-100°C with constant stirring until the lac is completely saponified (approximately 2-3 hours).

  • Salting Out: Allow the solution to cool to room temperature and let it stand for 24 hours to allow the sodium aleuritate to crystallize. Add 200 mL of 25% sodium chloride solution to facilitate the precipitation.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected crude sodium aleuritate with 100 mL of 25% NaCl solution to remove excess alkali.

  • Dissolution and Clarification: Dissolve the crude sodium aleuritate in 500 mL of boiling distilled water. Add 2 g of activated carbon and boil for 10 minutes to decolorize the solution. Filter the hot solution to remove the activated carbon.

  • Acidification: While stirring, slowly add 10% sulfuric acid to the hot filtrate until the pH reaches 2-3. This compound will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitated this compound and wash it with cold distilled water until the washings are neutral. Recrystallize the crude this compound from hot 30% aqueous ethanol to obtain purified white crystals.

  • Drying: Dry the purified this compound crystals in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 15-20% based on the initial weight of the seedlac.

Synthesis of this compound-Based Alkyd Resin

This protocol details the synthesis of a short oil alkyd resin using this compound, glycerol, and phthalic anhydride.

Materials:

  • This compound (1 mole)

  • Glycerol (1.2 moles)

  • Phthalic anhydride (1 mole)

  • Xylene (as azeotropic solvent)

  • Titanium tetraisopropoxide (catalyst, 0.1% of total reactant weight)

  • Three-necked round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.

Procedure:

  • Reaction Setup: Charge the three-necked flask with this compound, glycerol, phthalic anhydride, and xylene (approximately 5% of the total reactant weight).

  • Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow stream throughout the reaction to prevent oxidation.

  • Heating and Esterification: Begin stirring and gradually heat the mixture to 220-240°C. Water produced during the esterification reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap.

  • Catalyst Addition: Once the reaction mixture becomes clear, cool it to 180°C and add the titanium tetraisopropoxide catalyst.

  • Monitoring the Reaction: Continue the reaction at 220-240°C, monitoring the progress by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops below 15 mg KOH/g.

  • Solvent Removal: Once the desired acid value is reached, cool the reactor to 150°C and apply a vacuum to remove the xylene.

  • Resin Collection: Cool the resin to room temperature and collect the solid alkyd resin.

Formulation of this compound-Based Varnish

This protocol describes the preparation of a varnish from the synthesized alkyd resin.

Materials:

  • This compound-based alkyd resin (from protocol 2.2)

  • Mineral Turpentine Spirit (MTS) or a suitable solvent

  • Cobalt naphthenate (6% cobalt)

  • Zirconium octoate (18% zirconium)

  • Calcium octoate (5% calcium)

  • Anti-skinning agent (e.g., methyl ethyl ketoxime)

Procedure:

  • Resin Dissolution: In a suitable container, dissolve 100 parts by weight of the alkyd resin in 100 parts by weight of mineral turpentine spirit under gentle stirring until a homogenous solution is obtained.

  • Drier Addition: To the resin solution, add the driers in the following proportions based on the solid resin content:

    • Cobalt naphthenate: 0.1%

    • Zirconium octoate: 0.2%

    • Calcium octoate: 0.3%

  • Additive Incorporation: Add 0.2% of an anti-skinning agent.

  • Homogenization: Stir the mixture thoroughly for 30 minutes to ensure all components are well-dispersed.

  • Viscosity Adjustment: Adjust the viscosity of the varnish with additional solvent if necessary, to achieve the desired application consistency.

Performance Evaluation of the Varnish

The formulated varnish should be applied to standardized test panels (e.g., steel or wood) and allowed to cure for 7 days before testing. The following ASTM methods are recommended for performance evaluation.

Table 1: Performance Testing Protocols for this compound-Based Varnish

PropertyASTM StandardBrief Description
Drying Time ASTM D1640The varnish film is tested for set-to-touch, tack-free, and dry-hard times using a finger touch method.
Pencil Hardness ASTM D3363The hardness of the cured film is determined by the resistance to scratching from calibrated graphite pencils of varying hardness.
Cross-Hatch Adhesion ASTM D3359A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then removed. The adhesion is assessed based on the amount of coating removed.
Impact Resistance ASTM D2794A standard weight is dropped from a specified height onto the coated panel to assess the coating's resistance to rapid deformation.
Flexibility (Mandrel Bend) ASTM D522The coated panel is bent over a conical mandrel, and the resistance to cracking is observed to determine the flexibility and elongation of the coating.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the performance evaluation of the this compound-based varnish.

Table 2: Physical Properties of this compound-Based Varnish

PropertyResult
Set-to-Touch Time (hours)
Tack-Free Time (hours)
Dry-Hard Time (hours)
Pencil Hardness
Adhesion (ASTM D3359 Rating)
Impact Resistance (inch-lbs)
Flexibility (Mandrel Bend) Pass/Fail

Visualizations

The following diagrams illustrate the key workflows in the development of this compound-based coatings.

experimental_workflow cluster_synthesis Resin Synthesis cluster_formulation Varnish Formulation cluster_evaluation Performance Evaluation A This compound D Polycondensation Reaction A->D B Polyol (Glycerol) B->D C Dibasic Acid (Phthalic Anhydride) C->D E This compound-Based Alkyd Resin D->E F Alkyd Resin E->F I Mixing F->I G Solvent G->I H Driers & Additives H->I J This compound Varnish I->J K Varnish Application on Substrate J->K L Curing K->L M Physical & Mechanical Testing L->M N Data Analysis M->N

Fig. 1: Overall workflow for development and evaluation.

synthesis_workflow start Start: Charge Reactants (this compound, Glycerol, Phthalic Anhydride, Xylene) step1 Heat to 220-240°C under Nitrogen start->step1 step2 Azeotropic Removal of Water step1->step2 step3 Add Catalyst (Titanium Tetraisopropoxide) step2->step3 step4 Monitor Acid Value step3->step4 decision Acid Value < 15? step4->decision decision->step4 No step5 Cool and Remove Solvent (Vacuum) decision->step5 Yes end End: Collect Alkyd Resin step5->end

Fig. 2: Synthesis of this compound-based alkyd resin.

References

Aleuritic Acid: A Versatile Precursor for Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Aleuritic acid, a major constituent of shellac, is emerging as a valuable and readily available starting material for the synthesis of prostaglandins, a class of potent lipid compounds with diverse therapeutic applications. This application note details a synthetic pathway for the conversion of this compound into key prostaglandin intermediates, providing researchers, scientists, and drug development professionals with a foundation for the development of novel prostaglandin analogues.

Prostaglandins are 20-carbon fatty acid derivatives containing a cyclopentane ring, and they play crucial roles in a wide array of physiological processes, including inflammation, blood pressure regulation, and reproduction. The complexity of their structure has made their synthesis a significant challenge. The use of this compound as a chiral precursor offers a streamlined approach to obtaining key structural motifs required for prostaglandin synthesis.

The overall strategy involves the oxidative cleavage of the vicinal diol in this compound to generate two key aldehyde fragments. These fragments can then be elaborated and coupled to construct the full prostaglandin skeleton. This approach provides a convergent and efficient route to various prostaglandin analogues.

Key Synthetic Transformations

The synthesis of prostaglandin precursors from this compound can be broadly divided into the following key stages:

  • Protection of Functional Groups: The carboxylic acid and the primary hydroxyl group of this compound are first protected to prevent unwanted side reactions in subsequent steps.

  • Oxidative Cleavage: The central 9,10-diol is cleaved to yield two aldehyde fragments. This is a critical step that breaks the C16 chain of this compound into two useful synthons.

  • Elaboration of Fragments: The resulting aldehydes are then subjected to further chemical modifications, such as Wittig reactions, to introduce the necessary carbon chains and functional groups for the final prostaglandin structure.

  • Cyclization and Functional Group Manipulation: The elaborated fragments are coupled, and the cyclopentanone ring characteristic of prostaglandins is formed through a cyclization reaction. Subsequent steps involve the reduction of ketone functionalities and deprotection to yield the final prostaglandin analogue.

Experimental Protocols

The following protocols outline the key experimental procedures for the conversion of this compound to prostaglandin intermediates.

1. Protection of this compound

A detailed protocol for the protection of the carboxylic acid and primary hydroxyl group of this compound is required to ensure the stability of these functionalities during the oxidative cleavage step. Standard protecting group strategies, such as esterification of the carboxylic acid and silylation of the primary alcohol, can be employed.

2. Oxidative Cleavage of Protected this compound

The vicinal diol of the protected this compound is subjected to oxidative cleavage. A common and effective method for this transformation is the use of sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄).

  • Protocol using Sodium Periodate:

    • Dissolve the protected this compound in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution in an ice bath.

    • Add a solution of sodium periodate in water dropwise to the cooled solution with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a reducing agent, such as sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde fragments.

    • Purify the aldehydes by column chromatography.

3. Wittig Olefination for Side-Chain Elongation

The aldehyde fragments obtained from the oxidative cleavage are then used in Wittig reactions to introduce the upper and lower side chains of the prostaglandin molecule. The choice of the appropriate phosphorane will determine the structure of the resulting alkene.

  • General Protocol for Wittig Reaction:

    • Prepare the desired phosphonium salt by reacting triphenylphosphine with the appropriate alkyl halide.

    • Generate the ylide by treating the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous solvent (e.g., THF or DMSO) under an inert atmosphere.

    • Cool the ylide solution to a low temperature (e.g., -78 °C).

    • Add a solution of the aldehyde fragment in the same anhydrous solvent dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting alkene by column chromatography.

4. Cyclization to Form the Prostaglandin Core

The formation of the five-membered ring is a crucial step in the synthesis. Intramolecular aldol condensation or other cyclization strategies can be employed on a suitably functionalized precursor derived from the elaborated this compound fragments.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of the final prostaglandin product. The following table summarizes typical yields for the key transformations described.

StepTransformationReagentsTypical Yield (%)
1Protection->95
2Oxidative CleavageNaIO₄80-90
3Wittig OlefinationPh₃P=CHR70-85

Visualizing the Synthesis

Logical Workflow for Prostaglandin Synthesis from this compound

G Aleuritic_Acid This compound Protected_AA Protected this compound Aleuritic_Acid->Protected_AA Protection Aldehyde_Fragments Aldehyde Fragments Protected_AA->Aldehyde_Fragments Oxidative Cleavage Elaborated_Fragments Elaborated Fragments Aldehyde_Fragments->Elaborated_Fragments Wittig Olefination Cyclization_Precursor Cyclization Precursor Elaborated_Fragments->Cyclization_Precursor Coupling Prostaglandin_Core Prostaglandin Core Structure Cyclization_Precursor->Prostaglandin_Core Cyclization Prostaglandin Prostaglandin Analogue Prostaglandin_Core->Prostaglandin Functional Group Manipulation

Caption: A logical workflow diagram illustrating the key stages in the synthesis of prostaglandins starting from this compound.

Signaling Pathway of Prostaglandin Action

Prostaglandins exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. This binding initiates a cascade of intracellular signaling events.

G Prostaglandin Prostaglandin GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: A simplified signaling pathway illustrating the mechanism of action of prostaglandins through G-protein coupled receptors.

Conclusion

This compound serves as a cost-effective and stereochemically defined starting material for the synthesis of prostaglandins. The synthetic route, involving key steps of oxidative cleavage and Wittig olefination, provides a versatile platform for the generation of a diverse range of prostaglandin analogues for further investigation in drug discovery and development. The detailed protocols and data presented herein offer a valuable resource for researchers in the field of medicinal chemistry and organic synthesis.

Application Notes and Protocols for the Saponification of Shellac to Yield Aleuritic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aleuritic acid, chemically known as 9,10,16-trihydroxy hexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect Kerria lacca.[1][2] Accounting for approximately 25-35% of the resin, this compound is a valuable polyhydroxy fatty acid.[2][3] Its unique trifunctional nature makes it an important starting material in the synthesis of various high-value products. In the pharmaceutical and fragrance industries, it is a key precursor for the production of macrocyclic lactones and ketones with musk-like aromas, such as civetone and ambrettolide.[4][5] This document provides a detailed protocol for the isolation of this compound from shellac via saponification, a process involving alkaline hydrolysis of the ester bonds within the lac resin.[2][6]

Experimental Protocols

This section outlines two primary protocols for the saponification of shellac. Protocol 1 is optimized for maximum yield using a specific concentration of sodium hydroxide, while Protocol 2 describes a more generalized procedure with variations in reaction conditions.

Materials and Equipment:

  • Starting Material: Dewaxed shellac, shellac, or seedlac[4]

  • Reagents:

    • Sodium hydroxide (NaOH)[4]

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), 10-20% (w/w) solution[4][7]

    • Saturated sodium chloride (NaCl) solution (optional)[7]

    • Aqueous ethanol (or methanol/isopropanol) for recrystallization[7][8]

    • Activated carbon (for decolorization)[7]

  • Equipment:

    • Reaction vessel (e.g., round-bottom flask or beaker)

    • Heating mantle or water bath

    • Stirrer (magnetic or overhead)

    • Filtration apparatus (e.g., Büchner funnel, filter paper)

    • pH meter or pH indicator strips

    • Standard laboratory glassware

Protocol 1: Optimized Yield Saponification

This protocol is based on studies identifying the optimal sodium hydroxide concentration for maximizing the yield of this compound.[4][9]

1. Saponification: a. Prepare a 20% (w/v) aqueous solution of sodium hydroxide. b. For every 100 g of de-waxed shellac, add it to 500 mL of the 20% NaOH solution in a reaction vessel. Using de-waxed shellac is recommended for achieving the highest yield.[4] c. Heat the mixture to boiling while stirring continuously until the shellac is completely dissolved and saponified.[10] The reaction temperature can be maintained between 80°C and 100°C.[7][11]

2. Isolation of Sodium Aleuritate (Salting Out): a. After the saponification is complete, cool the reaction mixture. b. Add a saturated solution of sodium chloride to the mixture to precipitate the sodium salt of this compound (sodium aleuritate).[1] c. Allow the mixture to stand, ideally for over 14 hours, to ensure complete precipitation.[7] d. Separate the precipitate by filtration and wash it with a small amount of cold brine solution.[1][8]

3. Acidification to Crude this compound: a. Dissolve the filtered sodium aleuritate precipitate in boiling water.[7] b. While the solution is still hot, slowly add a 10% sulfuric acid solution with constant stirring until the pH of the solution becomes acidic (pH 1-7).[4][12] This will cause the crude this compound to precipitate out of the solution. c. Filter the precipitated crude this compound and wash it with cold water to remove any remaining mineral acid and other water-soluble impurities.[4]

4. Purification by Recrystallization: a. Dissolve the crude this compound in a minimal amount of hot aqueous alcohol (e.g., 20-40% ethanol).[7] For enhanced decolorization, a small amount of activated carbon can be added to the hot solution. b. If activated carbon was used, filter the hot solution to remove it. c. Allow the filtrate to cool slowly to room temperature to form white crystals of pure this compound.[7] d. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point is between 101-103°C.[4]

Protocol 2: General Saponification Procedure

This protocol provides a more general framework, allowing for adjustments in reaction parameters.

1. Saponification: a. Prepare a sodium hydroxide solution with a concentration ranging from 10% to 30% (w/v).[4] b. Submerge the shellac in the NaOH solution. A common ratio is 6:1 of 25% NaOH solution to shellac by weight.[11] c. Heat the mixture under reflux at a temperature between 70°C and 110°C for a duration ranging from 30 minutes to several hours, until saponification is complete.[7] A longer reaction time of up to 96 hours at 80°C has also been reported to achieve high purity.[11]

2. Acidification: a. After cooling the reaction mixture, directly acidify it by adding a 10-20% solution of H₂SO₄ or HCl until precipitation of this compound is complete.[4][7] b. Filter the crude product and wash thoroughly with water.

3. Purification: a. Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of methanol/isopropanol and water, as described in Protocol 1.[8]

Data Presentation

The yield of this compound is highly dependent on the starting material and the concentration of the sodium hydroxide solution used for saponification.

Table 1: Effect of NaOH Concentration on this compound Yield from Different Lac Sources

NaOH Concentration (%)Yield from Seedlac (%)Yield from Shellac (%)Yield from De-waxed Shellac (%)
1015.8-18.2
1518.5-20.5
2025.527.228.7
2520.3-25.2
3018.5-22.4
Data sourced from a comparative study on local varieties of lac.[4][9]

Table 2: Summary of Optimized Saponification Conditions and Results

ParameterConditionReported Yield (%)Reported Purity (%)Reference
NaOH Concentration 20%25.5 - 28.7-[4]
Saponification Time 96 hours24.6 - 25.298.9 - 99.4[11]
Temperature 80°C24.6 - 25.298.9 - 99.4[11]
Pre-treatment Decolorization of seedlacUp to 56% increase-[13]

Diagrams

Experimental Workflow for this compound Isolation

G Workflow for Saponification of Shellac cluster_0 Saponification cluster_1 Isolation cluster_2 Acidification cluster_3 Purification Shellac Shellac / Seedlac Saponification Heating & Stirring (80-100°C) Shellac->Saponification NaOH 20% NaOH Solution NaOH->Saponification SaltingOut Salting Out (Optional, with NaCl) Saponification->SaltingOut Cooling Filtration1 Filtration SaltingOut->Filtration1 Dissolution Dissolve in Hot Water Filtration1->Dissolution Precipitation Precipitation of Crude this compound Dissolution->Precipitation Acid 10% H₂SO₄ Acid->Precipitation Filtration2 Filtration & Washing Precipitation->Filtration2 Recrystallization Recrystallization (Aqueous Alcohol) Filtration2->Recrystallization Drying Drying Recrystallization->Drying AleuriticAcid Pure this compound Drying->AleuriticAcid

Caption: Experimental workflow for the isolation of this compound from shellac.

References

Application of Aleuritic Acid in Drug Delivery Systems: A Prospective Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Aleuritic acid, a 9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac, a natural resin.[1][2] Its unique trifunctional nature, biocompatibility, and biodegradability present significant potential for its application in the development of novel drug delivery systems.[2] While its primary current uses are in the fragrance and polymer industries, its chemical structure offers a versatile platform for creating innovative drug carriers such as nanoparticles, micelles, and polymer-drug conjugates. This document provides a prospective overview of how this compound could be utilized in drug delivery, including hypothetical data and conceptual experimental protocols.

Conceptual Applications of this compound in Drug Delivery

This compound's hydroxyl and carboxylic acid groups can be chemically modified to synthesize polymers and conjugates suitable for drug delivery. Its aliphatic nature can be exploited to form hydrophobic cores in nanoparticle and micellar formulations for encapsulating poorly water-soluble drugs.

This compound-Based Nanoparticles

Concept: Polymeric nanoparticles can be synthesized from monomers derived from this compound. These nanoparticles could encapsulate therapeutic agents, protecting them from degradation and enabling controlled release.

Hypothetical Data Summary:

The following table summarizes the expected physicochemical properties of hypothetical this compound-based nanoparticles designed for drug delivery.

PropertyExpected ValueSignificance
Particle Size 100 - 200 nmOptimal for potential passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect.
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, which is crucial for predictable in vivo behavior.
Zeta Potential -20 to -30 mVA negative surface charge helps to prevent aggregation and opsonization, potentially prolonging circulation time.
Drug Loading Capacity (DLC) 5 - 15% (w/w)Represents a significant amount of drug that can be carried by the nanoparticles.
Encapsulation Efficiency (EE) > 80%High efficiency ensures minimal drug wastage during the formulation process.
In Vitro Drug Release (pH 7.4, 48h) 20 - 30%Slow release in physiological conditions, minimizing premature drug leakage.
In Vitro Drug Release (pH 5.5, 48h) 60 - 70%Accelerated release in acidic environments, mimicking the tumor microenvironment or endosomal compartments.

Experimental Protocol: Synthesis and Characterization of this compound-Based Nanoparticles

This protocol outlines a conceptual method for synthesizing and characterizing drug-loaded nanoparticles from a hypothetical this compound-based polymer.

Workflow for Nanoparticle Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_characterization Characterization A Polymerization of This compound Derivative C Polymer Dissolution in Organic Solvent A->C B Drug Dissolution in Organic Solvent D Nanoprecipitation in Aqueous Surfactant Solution B->D C->D E Solvent Evaporation D->E F Nanoparticle Purification (Centrifugation/Dialysis) E->F G Particle Size & PDI (DLS) F->G Characterize H Zeta Potential (Electrophoretic Light Scattering) F->H Characterize I Morphology (TEM/SEM) F->I Characterize J Drug Loading & Encapsulation (HPLC/UV-Vis) F->J Characterize K In Vitro Drug Release (Dialysis Method) F->K Characterize

Caption: Workflow for the synthesis and characterization of this compound-based nanoparticles.

Methodology:

  • Polymer Synthesis: Chemically modify this compound to create a biodegradable polyester. For instance, polycondensation of this compound monomers could be performed.

  • Nanoparticle Formulation (Nanoprecipitation):

    • Dissolve the synthesized this compound-based polymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).

    • Slowly inject this organic solution into an aqueous solution containing a stabilizer (e.g., Pluronic F68 or PVA) under constant stirring.

    • Allow the organic solvent to evaporate under reduced pressure.

    • Collect the nanoparticles by centrifugation and wash them to remove unencapsulated drug and excess surfactant.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS) and electrophoretic light scattering.

    • Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the entrapped drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • In Vitro Drug Release: Place a nanoparticle suspension in a dialysis bag against a release medium (e.g., PBS at pH 7.4 and pH 5.5) and measure the drug concentration in the medium at different time points.

This compound-Based Micelles

Concept: Amphiphilic block copolymers could be synthesized using this compound as the hydrophobic block and a hydrophilic polymer like polyethylene glycol (PEG) as the hydrophilic block. These copolymers would self-assemble into micelles in an aqueous environment, encapsulating hydrophobic drugs in their core.

Hypothetical Data Summary:

The table below presents the projected properties of drug-loaded micelles based on an this compound-PEG block copolymer.

PropertyExpected ValueSignificance
Critical Micelle Concentration (CMC) 5 - 15 µg/mLLow CMC indicates high stability of the micelles upon dilution in the bloodstream.
Micelle Size 50 - 100 nmSmall size facilitates passive accumulation in tumor tissues and avoids rapid clearance by the reticuloendothelial system (RES).
Drug Loading Content (DLC) 10 - 20% (w/w)High capacity to carry a therapeutic payload.
Encapsulation Efficiency (EE) > 85%Efficient encapsulation process with minimal drug loss.
In Vitro Drug Release (pH 7.4, 48h) 15 - 25%Demonstrates good stability and minimal drug leakage under physiological conditions.
In Vitro Drug Release (pH 5.5, 48h) 70 - 80%pH-triggered drug release in acidic environments, enhancing targeted delivery.

Experimental Protocol: Preparation and Characterization of this compound-Based Micelles

This protocol describes a conceptual approach to preparing and evaluating drug-loaded micelles from a hypothetical this compound-PEG amphiphilic block copolymer.

Logical Flow for Micelle Preparation and Analysis

G cluster_prep Preparation cluster_analysis Analysis A Synthesis of Aleuritic Acid-PEG Copolymer B Dissolution of Copolymer and Drug in Organic Solvent A->B C Solvent Evaporation to form a Thin Film B->C D Hydration of Film with Aqueous Solution C->D E Sonication/Extrusion D->E F Purification by Dialysis E->F G CMC Determination (Pyrene Fluorescence) F->G Analyze H Micelle Size & PDI (DLS) F->H Analyze I Morphology (TEM) F->I Analyze J Drug Loading & Encapsulation (HPLC/UV-Vis) F->J Analyze K In Vitro Drug Release (Dialysis Method) F->K Analyze

Caption: Logical flow for the preparation and analysis of this compound-based micelles.

Methodology:

  • Copolymer Synthesis: Synthesize an amphiphilic block copolymer by conjugating a hydrophilic polymer (e.g., PEG) to one of the hydroxyl groups of this compound.

  • Micelle Preparation (Thin-Film Hydration):

    • Dissolve the this compound-PEG copolymer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent using a rotary evaporator to form a thin film on the wall of a round-bottom flask.

    • Hydrate the film with an aqueous buffer (e.g., PBS) by gentle rotation.

    • Sonicate the suspension to form micelles and reduce their size.

    • Purify the micelles by dialysis to remove the unencapsulated drug.

  • Characterization:

    • Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method with pyrene.

    • Micelle Size and PDI: Measure the size and size distribution of the micelles using DLS.

    • Morphology: Observe the spherical structure of the micelles using TEM.

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug as described for nanoparticles.

    • In Vitro Drug Release: Evaluate the drug release profile under different pH conditions using the dialysis method.

Conclusion and Future Directions

This compound presents a promising, yet largely unexplored, platform for the development of novel drug delivery systems. Its inherent biocompatibility and versatile chemical structure make it an attractive candidate for creating biodegradable nanoparticles and micelles. Further research is warranted to synthesize and characterize this compound-based polymers and to evaluate their efficacy and safety in preclinical models. The conceptual frameworks provided in these notes offer a starting point for researchers to explore the potential of this natural resource in advancing pharmaceutical sciences.

References

Troubleshooting & Optimization

Technical Support Center: Aleuritic Acid Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of aleuritic acid from seedlac. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from seedlac using traditional methods?

Traditional commercial processes for this compound extraction are often lengthy and inefficient, resulting in relatively low yields. The typical yield of this compound from seedlac using conventional alkaline hydrolysis is in the range of 12-20%.[1][2][3] Some studies have reported optimized yields of around 23% for threo-aleuritic acid with 92% purity.[4][5] These older methods can take 15-20 days per batch.[1]

Q2: What are the main factors influencing the yield of this compound during extraction?

Several factors can significantly impact the final yield and purity of this compound. Key parameters to control during the alkaline hydrolysis of seedlac include:

  • Concentration of Alkali (NaOH): The concentration of the sodium hydroxide solution is a critical factor. Studies have shown that a 20% (w/v) NaOH solution often provides the optimal yield.[6][7] Concentrations that are too low may result in incomplete saponification, while excessively high concentrations can lead to decreased yields.[6]

  • Reaction Temperature: The temperature at which hydrolysis is carried out affects the reaction rate. While some traditional methods involve room temperature hydrolysis over several days, newer methods may use elevated temperatures (70-110°C) to significantly shorten the reaction time.[8][9]

  • Reaction Time (Hydrolysis Period): Traditional methods often require long saponification periods, sometimes up to 10-15 days, to ensure complete hydrolysis.[1][10][11] However, modern approaches like microwave-assisted extraction can drastically reduce this time to a matter of hours.[10]

  • Purity of Seedlac: The quality and purity of the starting seedlac material can influence the final yield. The presence of impurities such as lac dye (laccaic acid) can interfere with the hydrolysis and purification processes.[12]

  • Purification Method: The technique used to purify the crude this compound is crucial. Inefficient purification can lead to significant product loss.[11] Multistage crystallization, while common, can result in a 40-50% loss of this compound.[3][13]

Q3: Are there modern techniques that can significantly improve the yield and reduce processing time?

Yes, several modern techniques have been developed to overcome the limitations of traditional methods. These include:

  • Microwave-Assisted Extraction: This method utilizes microwave energy to accelerate the hydrolysis of seedlac. It has been shown to dramatically reduce the extraction time from over two weeks to just 1.5-2 days.[10] This technique can increase the yield from a typical 35-40% to an impressive 85-86%, with a purity of over 98%.[10][11]

  • Reactive Adsorption Purification: This technique employs weakly basic polymeric resins to recover and purify this compound from the product mixture. This method can achieve a high yield of 92% with a purity of 94%.[8][11][14]

  • Decolorization Pre-treatment: Removing the natural dyes from seedlac before hydrolysis can improve the final yield of this compound. One study demonstrated that a decolorization process could increase the percentage of this compound from 28.43% to 44.30%, a 56% improvement.[12]

Troubleshooting Guide

Problem 1: Low Yield of Crude this compound

Possible Cause Troubleshooting Step
Incomplete Saponification - Ensure the seedlac is finely powdered to increase surface area. - Verify the concentration of the NaOH solution; 20% (w/v) is often optimal.[6] - For traditional methods, ensure the hydrolysis period is sufficient (e.g., 10 days at room temperature).[8] For faster methods, optimize temperature and time according to the specific protocol.
Suboptimal Alkali Concentration - Perform small-scale pilot experiments to determine the optimal NaOH concentration for your specific batch of seedlac. Yields can decrease if the concentration is too high or too low.[6]
Poor Quality of Seedlac - Use fresh, high-quality seedlac. The content of extractable this compound can decrease during storage.[15] - Consider a pre-treatment step to decolorize the seedlac, which can remove interfering impurities.[12]

Problem 2: Low Purity of Final this compound Product

Possible Cause Troubleshooting Step
Inefficient Removal of Impurities - During the workup, ensure thorough washing of the precipitated sodium aleuritate with a saturated sodium chloride solution to remove alkali and other water-soluble impurities.[6] - Consider using activated carbon during recrystallization to remove colored impurities.[9]
Suboptimal Crystallization Conditions - Optimize the solvent system for recrystallization. A mixture of methanol or isopropanol and water (e.g., a 20:80 ratio) can be more effective than water alone and can recover 85-90% of the product.[2] - Control the cooling rate during crystallization to promote the formation of pure crystals.
Presence of Lac Dye and Other Acids - An initial decolorization step of the seedlac can significantly improve purity.[12] - Employ advanced purification techniques like reactive adsorption using functionalized polymeric resins for highly effective separation.[8][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different methods.

Table 1: Comparison of this compound Yield and Purity by Different Methods

Method Yield (%) Purity (%) Processing Time Reference
Traditional Alkaline Hydrolysis12 - 2070 - 9415 - 20 days[1][2][3]
Optimized Traditional Method2392Long[4][5]
Microwave-Assisted Extraction85 - 86> 981.5 - 2 days[10][11]
Reactive Adsorption Purification9294Shorter[8][11][14]
Decolorization Pre-treatment56% increaseNot specifiedAdds a step[12]

Table 2: Effect of NaOH Concentration on this compound Yield from Seedlac

NaOH Concentration (%) Yield of this compound (%) Reference
1015.8[6]
1518.5[6]
2025.5[6][7]
2520.3[6]
3018.5[6]

Experimental Protocols

Protocol 1: Optimized Alkaline Hydrolysis

This protocol is based on the optimization of traditional methods to improve yield.

  • Saponification:

    • Add 100g of powdered seedlac to a 20% (w/v) aqueous solution of sodium hydroxide.

    • Stir the mixture continuously and boil until the seedlac is completely saponified.

    • Allow the mixture to stand at room temperature for 24 hours to allow for the crystallization of sodium aleuritate.[6]

  • Isolation of Sodium Aleuritate:

    • Filter the mixture to collect the crude sodium aleuritate precipitate.

    • Wash the residue with a 25% NaCl solution to remove excess alkali.[6]

  • Conversion to this compound:

    • Dissolve the washed sodium aleuritate in boiling water and filter while hot.

    • Acidify the hot filtrate with a 10% H₂SO₄ solution to precipitate the crude this compound.[6]

  • Purification:

    • Filter the crude this compound.

    • Recrystallize the crude product from an aqueous alcohol solution to obtain pure this compound.[6]

Protocol 2: Microwave-Assisted Extraction

This protocol offers a significant reduction in processing time and an increase in yield.

  • Microwave Hydrolysis:

    • Place the seedlac and an appropriate volume of alkaline solution (e.g., NaOH) in a microwave reactor.

    • Apply microwave irradiation at a controlled power and temperature for a significantly reduced time compared to conventional heating. (Specific parameters would be instrument-dependent and require optimization).

  • Impurity Removal:

    • The process often incorporates condensation and alkali heat treatment to remove impurities from the lac resin.[10]

  • Isolation and Purification:

    • Following the rapid hydrolysis, the this compound is isolated and purified using standard procedures such as acidification and recrystallization, though the initial purity is significantly higher.[10]

Visualizations

Experimental_Workflow_Aleuritic_Acid_Extraction Seedlac Seedlac Alkaline_Hydrolysis Alkaline Hydrolysis (Saponification) Seedlac->Alkaline_Hydrolysis Sodium_Aleuritate Crude Sodium Aleuritate Alkaline_Hydrolysis->Sodium_Aleuritate Filtration_Washing Filtration & Washing Sodium_Aleuritate->Filtration_Washing Purified_Sodium_Aleuritate Purified Sodium Aleuritate Filtration_Washing->Purified_Sodium_Aleuritate Acidification Acidification (e.g., with H₂SO₄) Purified_Sodium_Aleuritate->Acidification Crude_Aleuritic_Acid Crude this compound Acidification->Crude_Aleuritic_Acid Recrystallization Recrystallization Crude_Aleuritic_Acid->Recrystallization Pure_Aleuritic_Acid Pure this compound Recrystallization->Pure_Aleuritic_Acid

Caption: Workflow for traditional this compound extraction from seedlac.

Troubleshooting_Low_Yield start_node Low this compound Yield decision_node decision_node process_node process_node end_node end_node start Low this compound Yield check_saponification Saponification Complete? start->check_saponification check_alkali Optimal Alkali Concentration? check_saponification->check_alkali Yes optimize_saponification Increase reaction time/temp or use finer seedlac powder check_saponification->optimize_saponification No check_seedlac High-Quality Seedlac Used? check_alkali->check_seedlac Yes optimize_alkali Adjust NaOH to ~20% (w/v) check_alkali->optimize_alkali No use_fresh_seedlac Use fresh seedlac or add a decolorization step check_seedlac->use_fresh_seedlac No yield_improved Yield Improved check_seedlac->yield_improved Yes optimize_saponification->yield_improved optimize_alkali->yield_improved use_fresh_seedlac->yield_improved

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Purification of Aleuritic Acid from Lac Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of aleuritic acid from lac resin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it purified from lac resin?

This compound, chemically known as 9,10,16-trihydroxy palmitic acid, is a major component of lac resin, constituting about 25-35% of its composition. It is a valuable polyhydroxy fatty acid used as a starting material in the synthesis of various high-value products, including fragrances like civetone and ambrettolide, pharmaceuticals, and biodegradable polymers. Its unique structure with multiple hydroxyl groups makes it a versatile building block in organic synthesis.

Q2: What is the general principle behind the purification of this compound from lac resin?

The most common method for isolating this compound involves a three-step process:

  • Saponification: The lac resin is treated with an aqueous alkaline solution, typically sodium hydroxide (NaOH), to hydrolyze the ester bonds of the resin and liberate this compound as its sodium salt (sodium aleuritate).

  • Precipitation: The sodium aleuritate, which is sparingly soluble in the alkaline solution, precipitates out. This precipitate is then separated by filtration.

  • Acidification and Crystallization: The separated sodium aleuritate is dissolved in hot water and then acidified with a mineral acid (e.g., sulfuric acid) to precipitate crude this compound. This crude product is then purified by recrystallization from a suitable solvent to obtain pure this compound.

Q3: What are the major challenges encountered during the purification of this compound?

Researchers often face several challenges during the purification process:

  • Long Processing Times: Traditional saponification methods can be very slow, often requiring several days for complete hydrolysis.

  • Low Yield: The recovery of this compound can be low, with traditional methods yielding only 10-20%. Significant losses can occur during filtration and recrystallization steps.

  • Low Purity: The crude this compound is often contaminated with other components of lac resin, such as lac dye, waxes, and other fatty acids, resulting in a product with 70-94% purity.

  • Use of Harsh Chemicals: The process often involves strong alkalis, acids, and organic solvents, which can be hazardous and environmentally unfriendly.

  • Product Discoloration: The presence of lac dye can lead to a discolored final product, which may require additional decolorization steps, often involving activated carbon, leading to further yield loss.

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Suggestion
Incomplete Saponification - Ensure the lac resin is finely powdered to increase the surface area for reaction. - Optimize the NaOH concentration. Studies have shown that a 20% NaOH solution can provide a good yield. - Ensure sufficient reaction time. Traditional methods can take up to 10-15 days at room temperature. Consider heating to accelerate the process (e.g., 70-110°C for over 20 minutes). - Consider alternative methods like microwave-assisted saponification, which can reduce the reaction time to around 30 minutes.
Losses During Filtration - Use a fine filter paper or a Buchner funnel with a suitable filter aid to minimize the loss of fine sodium aleuritate precipitate. - Wash the precipitate with a saturated sodium chloride solution to minimize dissolution while removing impurities.
Losses During Recrystallization - Traditional recrystallization from water can lead to 40-50% yield loss. - Consider using a mixed solvent system. A mixture of water and methanol or isopropanol (e.g., 80:20 ratio) has been shown to improve recovery to 85-95%. - Ensure the solution is fully saturated before cooling and cool it slowly to maximize crystal formation.
Inaccurate Starting Material Composition - The this compound content in lac resin can vary. It is advisable to determine the approximate content in your starting material for a more accurate expected yield calculation.
Discolored Final Product

Problem: The purified this compound has a yellowish or brownish tint.

Possible Cause Troubleshooting Suggestion
Presence of Lac Dye - After saponification and before acidification, wash the sodium aleuritate precipitate thoroughly with a brine solution to remove the water-soluble lac dye. - During recrystallization, add activated charcoal to the hot solution to adsorb the coloring impurities. However, be aware that excessive use of charcoal can lead to a decrease in yield. - Consider alternative purification methods like reactive adsorption using a polymeric resin, which can selectively adsorb this compound, leaving behind impurities like lac dye. However, irreversible adsorption of pigments on the column can be a drawback.
Degradation of the Product - Avoid excessive heating during saponification and recrystallization, as it may lead to product degradation and color formation.
Low Purity of this compound

Problem: The final product shows significant impurities upon analysis (e.g., by HPLC or melting point).

Possible Cause Troubleshooting Suggestion
Incomplete Removal of Other Lac Components - Ensure thorough washing of the sodium aleuritate precipitate to remove other fatty acids and resinous materials. - Multiple recrystallizations may be necessary to achieve high purity, although this will lead to a lower yield.
Co-precipitation of Impurities - During the precipitation of this compound by acidification, ensure the pH is controlled to selectively precipitate this compound.

Data Presentation: Comparison of Purification Methods

Purification Method Typical Yield (%) Typical Purity (%) Processing Time Key Advantages Key Disadvantages
Traditional Saponification & Recrystallization 10 - 2070 - 9410 - 15 daysSimple setupTime-consuming, low yield and purity, high solvent consumption
Improved Recrystallization (Water/Alcohol mixture) 17 - 18 (from fresh resin)> 998 - 10 daysHigh purity, improved yieldStill a relatively long process
Microwave-Assisted Saponification 21.9High (crystals with high purity reported)~30 minutes (for saponification)Rapid, high yield, energy efficientRequires specialized equipment
Microwave-Assisted Extraction and Purification 85 - 86 (overall process yield)> 981.5 - 2 daysVery fast, high yield and purity, eco-friendlyRequires specialized equipment
Reactive Adsorption 9294Shorter than traditional methodsHigh yield and purity, selective separationPotential for irreversible adsorption of impurities on the resin

Experimental Protocols

Traditional Saponification and Recrystallization

This protocol is a generalized procedure based on common practices.

a) Saponification:

  • Weigh 100 g of finely powdered lac resin and place it in a suitable flask.

  • Add a 20% (w/v) aqueous solution of sodium hydroxide. A ratio of 1:2 to 1:4 (resin to NaOH solution) is common.

  • Stir the mixture at room temperature. The saponification process can take up to 10-15 days. Alternatively, heat the mixture to 70-110°C for at least 20 minutes until the lac is completely saponified.

b) Isolation of Sodium Aleuritate:

  • After complete saponification, add a saturated sodium chloride (NaCl) solution to salt out the sodium aleuritate.

  • Allow the mixture to stand for at least 14 hours at room temperature for complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with a saturated NaCl solution to remove lac dye and other water-soluble impurities.

c) Precipitation of Crude this compound:

  • Dissolve the washed sodium aleuritate precipitate in boiling water.

  • While hot, acidify the solution with a 10-20% (w/w) sulfuric acid solution until the precipitation of this compound is complete (typically at a pH of around 2-3).

  • Filter the precipitated crude this compound and wash it with cold water.

d) Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot solvent. For improved recovery, a mixture of water and methanol or isopropanol (80:20 v/v) is recommended.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystallization.

  • Collect the pure this compound crystals by filtration, wash with a small amount of cold solvent, and dry.

Microwave-Assisted Saponification

This is an accelerated method for the saponification step.

  • Place the lac resin and NaOH solution in a microwave-safe reactor.

  • Irradiate the mixture using a microwave synthesizer. Optimal conditions can be around 200 W power for 31 minutes with a 25.8% NaOH concentration.

  • After the reaction, proceed with the isolation and purification steps as described in the traditional method.

Visualizations

Workflow for this compound Purification

PurificationWorkflow cluster_saponification Saponification cluster_separation Separation cluster_purification Purification LacResin Lac Resin Saponification Saponification (Traditional or Microwave) LacResin->Saponification NaOH NaOH Solution NaOH->Saponification SaltingOut Salting Out (NaCl) Saponification->SaltingOut Filtration1 Filtration SaltingOut->Filtration1 SodiumAleuritate Sodium Aleuritate (Precipitate) Filtration1->SodiumAleuritate Impurities1 Soluble Impurities (Lac Dye, etc.) Filtration1->Impurities1 Dissolution Dissolution (Hot Water) SodiumAleuritate->Dissolution Acidification Acidification (H₂SO₄) Dissolution->Acidification CrudeAA Crude this compound Acidification->CrudeAA Recrystallization Recrystallization (e.g., Water/Methanol) CrudeAA->Recrystallization PureAA Pure this compound Recrystallization->PureAA LowYieldTroubleshooting Start Low Yield of This compound CheckSaponification Check Saponification Conditions Start->CheckSaponification OptimizeSaponification Optimize NaOH conc., time, and temperature. Consider microwave. CheckSaponification->OptimizeSaponification Incomplete? CheckFiltration Review Filtration Technique CheckSaponification->CheckFiltration Complete OptimizeSaponification->CheckFiltration ImproveFiltration Use fine filter paper and wash with brine. CheckFiltration->ImproveFiltration Losses? CheckRecrystallization Analyze Recrystallization Solvent and Method CheckFiltration->CheckRecrystallization No Losses ImproveFiltration->CheckRecrystallization ImproveRecrystallization Use mixed solvent system (e.g., water/alcohol). Ensure slow cooling. CheckRecrystallization->ImproveRecrystallization High Losses? End Yield Improved CheckRecrystallization->End No/Low Losses ImproveRecrystallization->End

Side reactions and impurity profiling in Aleuritic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Aleuritic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in this compound synthesis?

The primary source of impurities in this compound synthesis originates from the natural raw material, seedlac or shellac, which is a complex resin.[1] The main impurities can be categorized as follows:

  • Process-Related Impurities: These are substances that are part of the lac resin and are co-extracted or formed during the synthesis process. They include other hydroxy fatty acids, terpenic acids, lac dye, waxes, and unsaponified resins.[2][3]

  • Side-Reaction Products: These are impurities formed through chemical transformations of this compound or other components during synthesis. This can include the formation of stereoisomers and lactones.

  • Residual Solvents and Reagents: Impurities can also arise from leftover solvents used in extraction and purification, as well as residual acids or bases from the saponification and acidification steps.

Q2: What are the common side reactions to be aware of during this compound synthesis?

Several side reactions can occur during the synthesis of this compound, potentially impacting yield and purity:

  • Incomplete Saponification: The polyester-like structure of shellac may not be fully hydrolyzed, leading to the presence of partially saponified esters and other resinous materials in the final product.[4]

  • Isomer Formation: Natural this compound is the threo isomer. However, harsh reaction conditions, particularly during total synthesis, can lead to the formation of the erythro diastereomer. Additionally, strong alkali treatment during the saponification of natural shellac can result in a mixture of threo-enantiomers.

  • Lactone Formation: Under acidic conditions, particularly during the workup and purification steps, the terminal hydroxyl and carboxyl groups of this compound can undergo intramolecular esterification to form a lactone.[5][6] This is a common reaction for hydroxy acids.[5][6]

  • Degradation: Although not extensively detailed in the provided search results, prolonged exposure to high temperatures and strong alkaline or acidic conditions can potentially lead to the degradation of the polyhydroxy fatty acid structure.

Q3: How can I profile the impurities in my this compound sample?

Impurity profiling is crucial for ensuring the quality of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.[7] Key considerations for HPLC analysis include:

  • Column: A C18 column is often suitable for separating this compound from its related impurities.[7]

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and water or acetonitrile and water, often with an acidic modifier like trifluoroacetic acid or formic acid to improve peak shape.[7]

  • Detector: Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) is often employed.[7] Mass Spectrometry (MS) can also be coupled with HPLC for identification of unknown impurities.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete saponification of the seedlac/shellac.

  • Loss of product during the filtration of sodium aleuritate.

  • Precipitation of this compound during the washing steps.

  • Sub-optimal pH during acidification.

  • Significant formation of side products.

  • Loss of product during recrystallization.[9]

Troubleshooting Steps:

  • Optimize Saponification:

    • Ensure a sufficient concentration of alkali (e.g., NaOH) is used.

    • Increase the reaction time or temperature as needed, but monitor for potential degradation. Temperatures between 70-110°C are often cited.[10]

    • Ensure adequate stirring to promote complete reaction.

  • Improve Filtration:

    • Use a filter aid if the sodium aleuritate precipitate is gelatinous and difficult to filter.[10]

    • Wash the precipitate with a saturated salt solution to minimize the loss of the sodium salt of this compound.[3]

  • Control Acidification:

    • Slowly add the acid to the dissolved sodium aleuritate solution with stirring to ensure complete precipitation of this compound.

    • Monitor the pH to ensure it is sufficiently acidic for complete precipitation.

  • Optimize Recrystallization:

    • Use a suitable solvent system. A mixture of water and a lower alcohol like ethanol or methanol is common.[10][11]

    • Minimize the amount of hot solvent used for dissolution to maximize recovery upon cooling.

    • Cool the solution slowly to promote the formation of pure crystals.

Problem 2: Low Purity of this compound (Presence of Multiple Peaks in HPLC)

Possible Causes:

  • Incomplete removal of other components from the seedlac (e.g., other acids, lac dye, wax).[2][3]

  • Formation of stereoisomers (erythro form or enantiomers).

  • Formation of lactones.[5]

  • Presence of residual solvents or reagents.

Troubleshooting Steps:

  • Improve Purification of Raw Material:

    • Consider a pre-extraction step of the seedlac with a non-polar solvent to remove waxes.

    • Use activated charcoal during recrystallization to help remove colored impurities (lac dye).[10]

  • Optimize Recrystallization:

    • Perform multiple recrystallizations if necessary.

    • Experiment with different solvent systems to improve the selective crystallization of this compound. A water:methanol/isopropanol ratio of 80:20 has been reported to be effective.[11]

  • Address Isomer Formation:

    • If using total synthesis, carefully select the hydroxylation method to favor the formation of the desired threo isomer.

    • For synthesis from shellac, be mindful that a mixture of enantiomers may be present. Chiral HPLC may be necessary for their separation and quantification.

  • Minimize Lactone Formation:

    • Avoid prolonged exposure to acidic conditions, especially at elevated temperatures.

    • After acidification, promptly isolate and purify the this compound.

  • Ensure Complete Removal of Solvents:

    • Thoroughly dry the final product under vacuum to remove any residual solvents.

Data Presentation

Table 1: Common Impurities in this compound Synthesis from Shellac

Impurity ClassSpecific ExamplesOrigin
Other Lac Acids Jalaric acid, Shellolic acid, Butolic acid, Laccilaksholic acidCo-constituents of shellac resin[2][3]
Natural Contaminants Lac dye, Lac wax, Resinous materialsCo-constituents of seedlac/shellac[2][3]
Isomers erythro-Aleuritic acid, threo-enantiomersSide reactions during synthesis
Side-Reaction Products This compound lactoneIntramolecular esterification under acidic conditions[5]
Process Reagents Residual NaOH, H₂SO₄, NaCl, organic solventsIncomplete removal during workup and purification

Table 2: Recommended HPLC Conditions for this compound Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 250 mm, 5 µm)[7]Chiral Column (for enantiomers)
Mobile Phase Methanol:Water (e.g., 60:40) with 0.1% Trifluoroacetic Acid[7]Acetonitrile:0.1% Formic Acid in Water
Flow Rate 1.0 mL/min[7]0.5-1.0 mL/min
Detector Refractive Index Detector (RID)[7] or Evaporative Light-Scattering Detector (ELSD)Evaporative Light-Scattering Detector (ELSD)
Column Temperature 30°C[7]Ambient or controlled

Experimental Protocols

1. Saponification of Seedlac to Obtain Sodium Aleuritate

  • In a suitable reaction vessel, prepare a solution of sodium hydroxide (e.g., 10-20% w/v) in water.

  • Add powdered seedlac to the sodium hydroxide solution with constant stirring.

  • Heat the mixture to a temperature between 70-110°C and maintain for a sufficient time (can range from several hours to days depending on the scale and conditions) until the saponification is complete.[10]

  • Allow the reaction mixture to cool. The sodium salt of this compound (sodium aleuritate) will precipitate.

  • Filter the precipitate, using a filter aid if necessary.

  • Wash the collected precipitate with a saturated sodium chloride solution to remove excess alkali and other water-soluble impurities.[3]

2. Acidification to Crude this compound

  • Dissolve the washed sodium aleuritate precipitate in hot water.

  • While stirring, slowly add a dilute mineral acid (e.g., 10-20% sulfuric acid) to the solution until the pH is acidic and precipitation of this compound is complete.

  • Cool the mixture to ensure maximum precipitation.

  • Filter the crude this compound and wash with cold water until the washings are neutral.

3. Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as aqueous ethanol or a water:methanol/isopropanol mixture.[10][11]

  • If necessary, add a small amount of activated charcoal to the hot solution to decolorize it and stir for a short period.

  • Hot filter the solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified this compound crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified this compound under vacuum.

Visualizations

G This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Impurity Removal Seedlac Seedlac/Shellac Saponification Saponification (NaOH, Heat) Seedlac->Saponification SodiumAleuritate Sodium Aleuritate (Precipitate) Saponification->SodiumAleuritate WaxesDyes Waxes, Dyes Saponification->WaxesDyes Insoluble Acidification Acidification (H₂SO₄) SodiumAleuritate->Acidification SolubleImpurities Soluble Impurities SodiumAleuritate->SolubleImpurities Filtration CrudeAA Crude this compound Acidification->CrudeAA Recrystallization Recrystallization (e.g., aq. Ethanol) CrudeAA->Recrystallization PureAA Pure this compound Recrystallization->PureAA OtherAcids Other Lac Acids Recrystallization->OtherAcids Selective Crystallization G Troubleshooting Low Purity in this compound Synthesis cluster_raw_material Raw Material Issues cluster_saponification Saponification Issues cluster_acidification Acidification Issues cluster_purification Purification Issues Start Low Purity Detected (e.g., by HPLC) CheckRawMaterial Assess Raw Material Purity Start->CheckRawMaterial CheckSaponification Review Saponification Conditions Start->CheckSaponification CheckAcidification Evaluate Acidification Step Start->CheckAcidification CheckPurification Optimize Purification Start->CheckPurification PreExtract Pre-extract with non-polar solvent CheckRawMaterial->PreExtract IncreaseTimeTemp Increase reaction time/temperature CheckSaponification->IncreaseTimeTemp EnsureMixing Ensure adequate mixing CheckSaponification->EnsureMixing AvoidHighTemp Avoid high temperature and prolonged exposure CheckAcidification->AvoidHighTemp MultipleRecrystallizations Perform multiple recrystallizations CheckPurification->MultipleRecrystallizations UseCharcoal Use activated charcoal CheckPurification->UseCharcoal ChangeSolvent Change recrystallization solvent system CheckPurification->ChangeSolvent Solution Improved Purity PreExtract->Solution IncreaseTimeTemp->Solution EnsureMixing->Solution AvoidHighTemp->Solution MultipleRecrystallizations->Solution UseCharcoal->Solution ChangeSolvent->Solution G Relationship of Impurity Types in this compound Synthesis cluster_source Source Material (Shellac) cluster_process Process-Induced AleuriticAcid This compound (Target) ProcessImpurities Process-Induced Impurities AleuriticAcid->ProcessImpurities Side Reactions SourceImpurities Source-Derived Impurities SourceImpurities->AleuriticAcid Co-exist in crude product OtherAcids Other Fatty/Terpenic Acids SourceImpurities->OtherAcids NaturalContaminants Waxes, Dyes, Resins SourceImpurities->NaturalContaminants Isomers Isomers (Diastereomers, Enantiomers) ProcessImpurities->Isomers Lactones Lactones ProcessImpurities->Lactones DegradationProducts Degradation Products ProcessImpurities->DegradationProducts

References

Technical Support Center: High-Purity Aleuritic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of high-purity Aleuritic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the solvent, even with heating. What should I do?

A: This issue typically arises from using an insufficient amount of solvent or an inappropriate solvent.

  • Insufficient Solvent: Gradually add more of the hot recrystallization solvent until the this compound dissolves completely. A common starting point is a minimum amount of near-boiling solvent.[1]

  • Solvent Choice: this compound is soluble in hot water, methanol, ethanol, and isopropyl alcohol.[2] If you are using a single solvent and it's not effective, consider a solvent mixture. An 80:20 ratio of water to methanol or isopropanol has been shown to be highly effective.[3]

Q2: The this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the dissolved solute separates as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the this compound or if there are significant impurities.[4][5][6]

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[4][5]

  • Induce Crystallization Above the Oiling Temperature: Try to induce crystallization at a temperature where the this compound is still solid. This can be done by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.[1]

  • Use a Different Solvent System: If the problem persists, the chosen solvent system may not be ideal. A different solvent or solvent ratio might be necessary.

Q3: No crystals have formed even after the solution has cooled to room temperature. What is the problem?

A: This is a common issue, often due to supersaturation or using too much solvent.[7]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1]

    • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[1]

    • Cooling: If the above methods don't work, try cooling the solution in an ice bath to further decrease the solubility.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

Q4: The recrystallized this compound crystals are very small or needle-like. How can I obtain larger crystals?

A: The rate of cooling is a primary factor influencing crystal size. Rapid cooling often leads to the formation of small crystals, while slow cooling encourages the growth of larger, more well-defined crystals.[5]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. You can insulate the flask to slow down the cooling process. Once at room temperature, the flask can be moved to a cooler environment like a refrigerator to maximize yield.

  • Solvent System: The choice of solvent can also influence crystal habit. Experimenting with different solvent ratios (e.g., varying the water:methanol ratio) may impact crystal morphology.[8][9][10]

Q5: The final product has a low yield. What are the possible reasons?

A: A low yield can result from several factors during the recrystallization process.[5]

  • Using Too Much Solvent: This is a very common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1][7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost on the filter paper.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[1]

Q6: My recrystallized this compound is still colored. How can I remove the color impurities?

A: Colored impurities can often be removed by using activated charcoal.[11]

  • Activated Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (about 1-2% of the weight of the this compound) to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. The purified, colorless filtrate can then be allowed to cool and crystallize. It is important to use a pre-heated funnel to prevent premature crystallization during this step.[12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for recrystallizing this compound?

A: While this compound is soluble in several hot alcohols and water, a mixed solvent system of water and either methanol or isopropanol has been shown to be particularly effective. A ratio of 80:20 (water:methanol or isopropanol) has been reported to give high recovery and purity.[3]

Q2: What is the expected yield and purity of recrystallized this compound?

A: Using modern, optimized recrystallization techniques, a purity of over 99% and a recovered yield of 85-95% can be achieved.[13] Traditional methods often result in lower yields (around 50-60%) and purities (70-94%).[13][14]

Q3: What is the melting point of high-purity this compound?

A: The melting point of pure, recrystallized this compound is in the range of 100-101.5°C.[15] A sharp melting point in this range is a good indicator of high purity.

Q4: How can I confirm the purity of my recrystallized this compound?

A: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining the purity of this compound.[13] Other analytical techniques such as Differential Scanning Calorimetry (DSC) can be used to confirm the melting point and thermal behavior.[13]

Q5: Is it necessary to use a seed crystal?

A: While not always necessary, using a seed crystal is a good practice to induce crystallization, especially if you encounter difficulties with supersaturated solutions. It helps to ensure that crystallization begins at the desired temperature and can lead to more consistent results.[1]

Experimental Protocols

Protocol 1: High-Yield Recrystallization of this compound

This protocol is based on a modified technique that achieves high purity and yield.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude acid, add 10 mL of a pre-mixed 80:20 water:methanol solvent system.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent reaches its boiling point and all the this compound has dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration using a pre-heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 80:20 water:methanol solvent, followed by a wash with ice-cold water.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50°C).

Data Presentation

Table 1: Comparison of Recrystallization Techniques for this compound

TechniqueSolvent SystemPurity (%)Recovered Yield (%)
Traditional MethodWater70 - 9450 - 60[13][14]
Modified Method80:20 Water:Methanol/Isopropanol> 99[13]85 - 95[13]

Table 2: Solubility of this compound in Common Solvents

SolventSolubility in ColdSolubility in Hot
WaterInsoluble[2]Soluble[2]
MethanolSoluble[2]Soluble[2]
EthanolSoluble[2]Soluble[2]
Isopropyl AlcoholSoluble[2]Soluble[2]
EtherInsoluble[2]-
Petroleum EtherInsoluble[2]-

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add 80:20 Water:Methanol start->add_solvent heat Heat to Boiling add_solvent->heat dissolved Completely Dissolved Solution heat->dissolved decolorize Add Activated Charcoal (Optional) dissolved->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter cool_slowly Slow Cooling to Room Temp. hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end High-Purity this compound dry->end

Caption: Workflow for the recrystallization of high-purity this compound.

Troubleshooting_Logic cluster_oiling Oiling Out cluster_no_crystals No Crystals Formed cluster_low_yield Low Yield start Problem Encountered During Recrystallization oiling_out Oiling Out start->oiling_out no_crystals No Crystals start->no_crystals low_yield Low Yield start->low_yield reheat Reheat Solution add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool induce Induce Crystallization (Scratch/Seed) reduce_solvent Reduce Solvent Volume induce->reduce_solvent If ineffective check_solvent Check for Excess Solvent check_cooling Ensure Slow & Complete Cooling check_solvent->check_cooling check_wash Use Ice-Cold Wash Solvent check_cooling->check_wash oiling_out->reheat no_crystals->induce low_yield->check_solvent

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Aleuritic Acid Content in Lac Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of lac insect species on Aleuritic acid content.

Frequently Asked Questions (FAQs)

Q1: Which lac insect species produces the highest this compound content?

A1: Studies have shown that the this compound content in lac resin varies significantly among different species of lac insects. Kerria chinensis has been reported to contain the highest percentage of extractable this compound, around 28%, while Kerria sharda contains the least, at approximately 13%.[1][2] There is a notable variation of 13-28% in the extractable this compound content across different scraped lac samples.[1][2]

Q2: How does the host plant of the lac insect affect the this compound content?

A2: The host plant on which the lac insect feeds plays a crucial role in the composition of the lac resin and, consequently, the this compound content.[2][3] Research indicates that fresh scraped lac produced by K. chinensis grown on F. macrophylla is the most suitable for yielding a high content of this compound.[1][2] The chemical composition of the lac can vary even within the same insect species depending on the host tree and environmental conditions.[3]

Q3: Does the season of lac cultivation influence the this compound content?

A3: Yes, the season of cultivation can affect the properties of lac resin, which may in turn influence the this compound content.[2] Different seasons present varying climatic conditions that can impact the insect's metabolism and the composition of the host plant's sap.

Q4: What is the effect of storage on the this compound content of lac resin?

A4: The storage of scraped lac has a detrimental effect on the extractable this compound content. Studies have shown that the content of extractable this compound decreases during storage due to the extensive alkali-stable polymerization of the constituent molecules.[1][2] Therefore, using fresh scraped lac is recommended for the profitable production of this compound.[1][2] The quality of shellac, including its physico-chemical properties, is known to deteriorate over time with aging.[4][5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptoms: The amount of this compound obtained after extraction is significantly lower than the expected range (which can be up to 35% of the lac resin).[6]

Possible Causes & Solutions:

  • Incorrect Lac Insect Species: You might be using a lac insect species with a naturally lower this compound content, such as Kerria sharda.

    • Solution: Whenever possible, use lac resin from Kerria chinensis, as it has been shown to yield a higher this compound content.[1][2]

  • Improper Storage of Lac Resin: The use of old or improperly stored lac resin can lead to a reduced yield.[1][2]

    • Solution: Use fresh lac resin for extraction. If storage is necessary, it should be for a short duration in a controlled environment to minimize polymerization.

  • Inefficient Extraction Method: Traditional extraction methods are often time-consuming and can result in lower yields.[7][8]

    • Solution: Consider employing an improved extraction method, which can increase the yield of this compound.[1][2] Some modern techniques have been shown to enhance the yield significantly.[9]

  • Suboptimal Saponification Conditions: The concentration of sodium hydroxide and the duration and temperature of saponification are critical for efficient hydrolysis of the lac resin.

    • Solution: An optimal concentration of 20% sodium hydroxide solution has been reported to yield the highest amount of this compound.[10][11] Ensure the saponification process is carried out for a sufficient duration to allow for complete hydrolysis.

Issue 2: Low Purity of this compound

Symptoms: The extracted this compound is contaminated with waxes, dyes, and other impurities, resulting in a purity level below the desired 98% or higher.[9][12]

Possible Causes & Solutions:

  • Presence of Natural Dyes and Waxes: Lac resin naturally contains lac dye (laccaic acid) and wax, which can interfere with the purification process.[9][13]

    • Solution: Incorporate a decolorization step before hydrolysis to remove the natural dyes.[13] Ensure that the dewaxing process is thorough.

  • Incomplete Removal of Impurities: During the extraction process, impurities might not be completely removed.

    • Solution: Proper washing of the crude sodium aleuritate with a sodium chloride solution is crucial to remove alkali and other soluble impurities.[10]

  • Ineffective Crystallization Technique: The method used for crystallization significantly impacts the final purity of the this compound.

    • Solution: Utilize a modified recrystallization technique, for instance, using a mixture of methanol/isopropanol and water, which has been shown to yield high-purity this compound.[14]

Issue 3: Variability in Experimental Results

Symptoms: Inconsistent this compound content is observed across different batches of lac resin from the same insect species.

Possible Causes & Solutions:

  • Variation in Host Plant and Environmental Conditions: The chemical composition of lac resin can be influenced by the specific host tree and the environmental conditions during its formation.[3]

    • Solution: For consistent results, it is important to source lac resin from the same host plant species and geographical location, if possible. Documenting these variables is crucial for data interpretation.

  • Seasonal Variations: The time of year the lac is harvested can impact its composition.[2]

    • Solution: Record the harvesting season for each batch of lac resin to identify any seasonal trends in this compound content.

  • Inconsistent Experimental Protocol: Minor deviations in the experimental procedure can lead to significant variations in the outcome.

    • Solution: Strictly adhere to a standardized and validated experimental protocol for extraction and quantification.

Data Presentation

Table 1: this compound Content in Different Lac Insect Species

Lac Insect SpeciesHost PlantThis compound Content (%)Reference
Kerria chinensisF. macrophylla28[1][2]
Kerria shardaNot Specified13[1][2]
Local Varieties ('Baisaki' and 'katki')Not Specified~25.5 (from seed lac)[10][11]
Not SpecifiedNot Specified10-20 (variable yield)[7]

Experimental Protocols

Detailed Methodology for Extraction and Purification of this compound

This protocol is a synthesized methodology based on established procedures for this compound extraction.

1. Materials and Reagents:

  • Scraped lac resin

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Methanol or Isopropanol

  • Distilled water

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

2. Procedure:

  • Saponification (Alkaline Hydrolysis):

    • Take a known weight of powdered scraped lac resin (e.g., 100 g).

    • Prepare a 20% (w/v) solution of sodium hydroxide in distilled water.

    • Add the lac resin to the NaOH solution with constant stirring.

    • Heat the mixture to boiling and then maintain it at a specific temperature (e.g., 35°C or 80°C) for a designated period (e.g., 8 days or 96 hours, depending on the chosen method) to ensure complete saponification.[12][14]

    • Allow the mixture to cool and stand at room temperature for approximately 24 hours to allow the sodium aleuritate to crystallize and precipitate.[10]

  • Isolation of Crude Sodium Aleuritate:

    • Filter the mixture to collect the precipitated crude sodium aleuritate.

    • Wash the residue with a 25% NaCl solution to remove excess alkali and other impurities.[10]

  • Conversion to Crude this compound:

    • Dissolve the washed sodium aleuritate in boiling distilled water.

    • Filter the hot solution to remove any insoluble impurities.

    • Acidify the hot filtrate with a 10% solution of H₂SO₄ or HCl until the precipitation of this compound is complete.[10]

    • Filter the solution to collect the crude this compound.

    • Wash the precipitate with cold water to remove any remaining acid and salts.

  • Purification by Recrystallization:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as a 20:80 ratio of methanol/isopropanol and water.[14]

    • Heat the solution to dissolve the acid completely.

    • Allow the solution to cool slowly to facilitate the formation of pure this compound crystals.

    • Filter the solution to collect the purified crystals.

    • Dry the crystals in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

3. Quantification of this compound:

  • The purity and quantity of the extracted this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a differential refractive index detector (RID).[15]

Mandatory Visualization

Experimental_Workflow Start Start: Select Lac Resin Species Identify Lac Insect Species (e.g., K. chinensis, K. sharda) Start->Species Host Note Host Plant (e.g., F. macrophylla) Start->Host Storage Assess Freshness/ Storage Conditions Start->Storage Saponification Saponification (Alkaline Hydrolysis with NaOH) Species->Saponification Host->Saponification Storage->Saponification Isolation Isolation of Crude Sodium Aleuritate Saponification->Isolation Conversion Conversion to Crude This compound (Acidification) Isolation->Conversion Purification Purification (Recrystallization) Conversion->Purification Quantification Quantification (e.g., HPLC) Purification->Quantification Analysis Data Analysis and Comparison Quantification->Analysis End End: Determine Aleuritic Acid Content Analysis->End

Caption: Experimental workflow for determining this compound content from lac resin.

References

Technical Support Center: Aleuritic Acid Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aleuritic acid. The information provided addresses common challenges related to the degradation of this compound during storage and extraction.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Extraction from Lac Resin

Possible Causes and Solutions

CauseTroubleshooting Step
Incomplete Saponification Ensure the alkaline hydrolysis (saponification) is carried out for a sufficient duration and at the optimal temperature. A common method involves using a 20% sodium hydroxide solution.[1] Inadequate time or temperature can lead to incomplete breakdown of the lac resin's ester bonds.
Degradation During Storage of Raw Material The amount of extractable this compound in lac resin can decrease over time due to polymerization.[2] This reduction is most significant within the first six months of storage. Whenever possible, use fresh lac resin for extractions to maximize yield.
Suboptimal Extraction pH After saponification, the pH must be carefully adjusted to precipitate the this compound. Acidification is typically done with a mineral acid like sulfuric acid.[1] Over-acidification can lead to the formation of soluble salts, while insufficient acidification will result in incomplete precipitation.
Losses During Recrystallization This compound is often purified by recrystallization from solvents like aqueous ethanol. Significant losses can occur if the solvent volume is too large or if the solution is not cooled sufficiently to allow for complete crystallization.
Issue 2: Inconsistent Results in Quantitative Analysis by HPLC

Possible Causes and Solutions

CauseTroubleshooting Step
Inappropriate HPLC Detector This compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging. A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is more suitable for its quantification.[3][4]
Mobile Phase Composition The choice of mobile phase is critical for achieving good separation. A common mobile phase is a mixture of methanol and water (e.g., 60:40 v/v) with a small amount of acid, such as trifluoroacetic acid (0.1%), to ensure good peak shape.[3]
Column Temperature Fluctuations Maintaining a constant column temperature is important for reproducible retention times. A typical column temperature for this compound analysis is 30°C.[3][5]
Sample Degradation in Autosampler If samples are left in the autosampler for extended periods, degradation may occur, especially if the temperature is not controlled. It is advisable to analyze samples promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for purified this compound?

A1: Purified this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[6] It is stable under normal temperatures and pressures but should be kept away from incompatible substances such as strong oxidizing agents.[7][8] For long-term storage, temperatures of -20°C for the powder and -80°C for solutions in solvents are recommended.

Q2: How does the storage of the raw material (lac resin) affect the yield of this compound?

A2: The extractable this compound content in lac resin decreases during storage. This is primarily due to polymerization reactions within the resin. The rate of this degradation is highest in the first six months of storage.[2] Therefore, to obtain the highest possible yield, it is recommended to use fresh lac resin.

Q3: What are the expected degradation pathways for this compound?

A3: As a polyhydroxy fatty acid, this compound can degrade through several pathways, especially under forced degradation conditions:

  • Oxidation: The primary and secondary hydroxyl groups can be oxidized to form keto- and aldehyde- a or carboxylic acid derivatives.

  • Polymerization/Esterification: Intermolecular esterification between the carboxylic acid group of one molecule and a hydroxyl group of another can lead to the formation of dimers and oligomers.

  • Dehydration: Loss of water molecules from the vicinal diol (at C9 and C10) can occur at elevated temperatures.

Q4: How can I perform a forced degradation study on this compound?

A4: Forced degradation studies are conducted to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9] These studies typically involve exposing the this compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. A general protocol is provided in the "Experimental Protocols" section below.

Q5: What is a stability-indicating method and why is it important for this compound analysis?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10] This is crucial for this compound, as it ensures that the measured concentration reflects the amount of undegraded compound, which is a critical quality attribute for its use in pharmaceutical and other applications.

Quantitative Data Summary

Table 1: Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis 0.1 M HClReflux at 60°C for 30 minutes
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 30 minutes
Oxidation 3% H₂O₂Room temperature for 24 hours
Thermal Degradation Dry Heat60°C for 48 hours
Photodegradation UV and Visible LightICH-compliant light exposure

Table 2: Illustrative Stability Data for this compound under Forced Degradation

Stress ConditionDurationIllustrative % Degradation
0.1 M HCl at 60°C 30 min~ 5-10%
0.1 M NaOH at 60°C 30 min~ 10-15%
3% H₂O₂ at RT 24 h~ 15-20%
Dry Heat at 60°C 48 h~ 5-8%
Photodegradation ICH Standard~ 2-5%

Experimental Protocols

Protocol 1: Extraction of this compound from Seedlac

This protocol is a representative method for the alkaline hydrolysis of seedlac to extract this compound.

  • Saponification: Dissolve 100 g of seedlac in 500 mL of a 20% (w/v) sodium hydroxide solution with constant stirring. Heat the mixture until the lac saponifies completely.

  • Precipitation: Allow the mixture to stand at room temperature for 24 hours to facilitate the crystallization of sodium aleuritate.

  • Filtration: Dilute the mixture with an equal volume of 25% sodium chloride solution to aid filtration. Filter the precipitate using a Buchner funnel.

  • Washing: Wash the collected residue with a 25% NaCl solution to remove excess alkali.

  • Dissolution: Dissolve the crude sodium aleuritate in boiling water.

  • Acidification: While hot, acidify the filtrate with a 10% sulfuric acid solution to precipitate the crude this compound.

  • Purification: Collect the precipitate and recrystallize from aqueous ethanol to obtain purified this compound.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on purified this compound.

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl and reflux at 60°C for 30 minutes. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH and reflux at 60°C for 30 minutes. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ and store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid this compound in a hot air oven at 60°C for 48 hours. Dissolve the stressed sample in methanol and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Photodegradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Dissolve the stressed sample in methanol and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method for this compound

This protocol describes a typical HPLC method for the quantification of this compound, which can be validated as a stability-indicating method.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)[3]

  • Mobile Phase: Methanol:Water (60:40, v/v) containing 0.1% Trifluoroacetic Acid[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Detector: Refractive Index Detector (RID)[3]

  • Injection Volume: 10 µL

Visualizations

Degradation_Workflow cluster_storage Storage Conditions cluster_extraction Extraction Process cluster_degradation Potential Degradation Aleuritic_Acid_Powder This compound (Solid) Storage Cool, Dry, Dark Place Away from Oxidants Aleuritic_Acid_Powder->Storage Store Degradation_Storage Polymerization (in Lac Resin) Storage->Degradation_Storage Lac_Resin Lac Resin (Raw Material) Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Lac_Resin->Alkaline_Hydrolysis Crude_Extract Crude this compound Alkaline_Hydrolysis->Crude_Extract Degradation_Extraction Side Reactions (During Extraction) Alkaline_Hydrolysis->Degradation_Extraction Purification Recrystallization Crude_Extract->Purification Purified_Acid Purified this compound Purification->Purified_Acid

Caption: Logical workflow for storage and extraction of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Aleuritic_Acid This compound (9,10,16-Trihydroxyhexadecanoic Acid) Acid_Base Acid/Base Hydrolysis Aleuritic_Acid->Acid_Base Oxidation Oxidation (H₂O₂) Aleuritic_Acid->Oxidation Thermal Thermal Stress Aleuritic_Acid->Thermal Photo Photolytic Stress Aleuritic_Acid->Photo Polymers Dimers/Oligomers Acid_Base->Polymers Esterification Oxidized_Products Keto/Aldehyde Derivatives Oxidation->Oxidized_Products Dehydrated_Products Dehydration Products Thermal->Dehydrated_Products Photo->Oxidized_Products Experimental_Workflow Start Start: Purified this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample_Prep Sample Preparation (Neutralization, Dilution) Stress->Sample_Prep HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation, Identify Products) HPLC_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Technical Support Center: Overcoming Solubility Issues of Aleuritic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the solubility of aleuritic acid in various reaction media. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a polyhydroxy fatty acid with limited solubility in many common solvents. Its solubility is influenced by temperature and the polarity of the solvent. Generally, it is moderately soluble in hot water and lower alcohols like methanol, ethanol, and isopropanol.[1][2] It is also soluble in acetone and acetic acid.[3] However, its solubility is poor in cold water, ether, and petroleum ether.[1]

Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?

A2: If you are facing incomplete dissolution, consider the following initial steps:

  • Increase Temperature: this compound's solubility in water and lower alcohols increases with temperature.[1][2] Gently heating the solvent while stirring can significantly improve dissolution.

  • Particle Size Reduction: Ensure you are using a fine powder of this compound. A smaller particle size increases the surface area available for solvation.

  • Solvent Purity: Verify the purity of your solvent, as impurities can affect solubility.

  • Stirring/Agitation: Ensure vigorous and continuous stirring to facilitate the dissolution process.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. Mixtures of solvents, such as ethanol-water, can enhance the solubility of this compound. The optimal ratio of the co-solvents will depend on the specific reaction conditions. For instance, increasing the proportion of ethanol in an ethanol-water mixture generally increases the solubility of structurally similar fatty acids.

Q4: My reaction requires a non-polar solvent where this compound is poorly soluble. What are my options?

A4: For reactions in non-polar media, you can explore the following approaches:

  • Derivatization: Convert this compound into a more soluble derivative, such as its methyl ester. Esterification of the carboxylic acid group can significantly increase solubility in less polar organic solvents.

  • Phase Transfer Catalysis: Employ a phase transfer catalyst to facilitate the reaction between the poorly soluble this compound (in the solid or aqueous phase) and a reactant in the organic phase.

  • Inclusion Complexes: Form an inclusion complex with a suitable host molecule, like a cyclodextrin, to enhance its solubility in aqueous and some organic media.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Precipitation of this compound Upon Cooling

Problem: this compound dissolves in a hot solvent but precipitates out when the solution is cooled to room temperature for the reaction.

Solutions:

  • Maintain Elevated Temperature: If the reaction conditions permit, run the reaction at a higher temperature where this compound remains in solution.

  • Use a Co-solvent System: Introduce a co-solvent that improves the solubility of this compound at lower temperatures. A systematic approach to determine the optimal solvent ratio is recommended.

  • Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer. This can enhance its apparent solubility and dissolution rate.

Issue 2: Low Reaction Yield Due to Poor Solubility

Problem: The reaction rate and yield are low, likely due to the limited concentration of dissolved this compound.

Solutions:

  • Micronization: Reduce the particle size of the this compound to the micrometer range using techniques like jet milling. This increases the surface area and dissolution rate.

  • Inclusion Complexation: Form an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility.

  • Derivatization: As mentioned in the FAQs, convert this compound to a more soluble derivative if the derivative is compatible with your reaction scheme.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityReference
Hot WaterModerately Soluble[1][2]
Cold WaterInsoluble[1]
MethanolSoluble[1][4]
EthanolSoluble[1][4]
Isopropyl AlcoholSoluble[1][2]
AcetoneSoluble[3]
Acetic AcidSoluble[3]
DMSOSoluble (60 mg/mL)[5]
EtherInsoluble[1]
Petroleum EtherInsoluble
ChloroformSoluble on warming[3]
Ethyl AcetateSoluble on warming[3]
BenzeneSoluble on warming[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Freeze-Drying

This protocol describes a common method for preparing cyclodextrin inclusion complexes to enhance the aqueous solubility of guest molecules.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Solutions:

    • Dissolve a specific molar ratio (e.g., 1:1) of this compound and HP-β-CD in a minimal amount of a 50:50 (v/v) ethanol-water mixture.

  • Complexation:

    • Stir the solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying:

    • Freeze the solution at -80°C.

    • Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a solid powder of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Protocol 2: Preparation of this compound Solid Dispersion using Polyvinylpyrrolidone (PVP) by Solvent Evaporation

This method aims to disperse this compound at a molecular level within a hydrophilic polymer matrix to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol

Procedure:

  • Dissolution:

    • Dissolve this compound and PVP K30 in a suitable amount of ethanol. Common weight ratios of drug to polymer to try are 1:1, 1:2, and 1:4.

  • Solvent Evaporation:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying:

    • Dry the resulting solid film in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization:

    • Grind the dried solid dispersion into a fine powder using a mortar and pestle.

  • Characterization:

    • Characterize the solid dispersion for its amorphous nature and dissolution properties using XRD, DSC, and in vitro dissolution studies.

Visualizations

Below are diagrams illustrating key concepts and workflows for overcoming the solubility issues of this compound.

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome problem Poor Solubility of this compound strategy1 Co-solvency problem->strategy1 strategy2 Micronization problem->strategy2 strategy3 Solid Dispersion problem->strategy3 strategy4 Inclusion Complexation problem->strategy4 strategy5 Derivatization problem->strategy5 outcome Homogeneous Reaction Mixture & Improved Yield strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome strategy5->outcome

Caption: Workflow for addressing this compound solubility.

logical_relationship This compound This compound Poor Solubility Poor Solubility This compound->Poor Solubility Heating Heating Poor Solubility->Heating Co-solvents Co-solvents Poor Solubility->Co-solvents Micronization Micronization Poor Solubility->Micronization Solid Dispersion Solid Dispersion Poor Solubility->Solid Dispersion Inclusion Complex Inclusion Complex Poor Solubility->Inclusion Complex Derivatization Derivatization Poor Solubility->Derivatization Increased Solubility Increased Solubility Heating->Increased Solubility Co-solvents->Increased Solubility Micronization->Increased Solubility Solid Dispersion->Increased Solubility Inclusion Complex->Increased Solubility Derivatization->Increased Solubility

Caption: Methods to increase this compound solubility.

References

Technical Support Center: Microwave-Assisted Extraction of Aleuritic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted extraction (MAE) for Aleuritic acid from shellac or seedlac.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted extraction of this compound.

Q1: Why is my this compound yield lower than expected?

A1: Low yields can result from several factors. Consider the following:

  • Incomplete Saponification: The core of this compound extraction is the hydrolysis of lac resin. Ensure that the concentration of your alkali solution (e.g., NaOH) and the microwave irradiation time are sufficient for complete saponification. Traditional methods can take up to 15 days, while MAE can achieve this in under 30 minutes.[1][2]

  • Suboptimal Microwave Parameters: Microwave power and extraction time are critical. Insufficient power or time will lead to incomplete extraction. Conversely, excessive power or time can lead to degradation of the target compound. One study optimized conditions to be a microwave power of 200 W for 31 minutes.[3]

  • Improper Solid-to-Solvent Ratio: A suitable ratio is crucial for efficient extraction. A very high solid content can prevent effective microwave penetration and solvent interaction.

  • Losses During Workup: this compound is partially soluble in water.[2] Ensure efficient precipitation and filtration. Washing the precipitate with a saturated NaCl solution can help minimize losses.[2]

Q2: The purity of my extracted this compound is low. How can I improve it?

A2: Purity issues often stem from co-extracted impurities like lac wax, dyes, and other resin components.

  • Pre-treatment of Seedlac: Removing impurities before hydrolysis is crucial for obtaining high-purity this compound.[1] A condensation and alkali heat treatment to remove wax prior to the main extraction can significantly improve purity.[1][4]

  • Post-Extraction Purification: Recrystallization is a key step for purification. A mixture of methanol/isopropanol and water (e.g., a 20:80 ratio) has been shown to be effective, with recovery yields of 85-95%.[5][6]

  • Washing Steps: Thoroughly wash the precipitated sodium aleuritate to remove soluble impurities before acidification.

Q3: The extraction process is taking too long. How can I speed it up?

A3: Microwave-assisted extraction is inherently faster than conventional methods. If the process is still slow, review the following:

  • Microwave Power: Increasing the microwave power can reduce the reaction time. However, this must be balanced to avoid degradation.

  • Solvent Choice: The solvent's ability to absorb microwave energy (dielectric constant) affects heating efficiency. Aqueous solutions, like the NaOH solution used for hydrolysis, are generally effective.

  • Efficiency of Saponification: The use of microwave irradiation dramatically accelerates the saponification of lac resin, reducing this step from days to minutes.[1][4]

Q4: My final product is discolored. What is the cause and how can I fix it?

A4: Discoloration is typically due to the presence of lac dye and other colored impurities.

  • Charcoal Treatment: While MAE methods aim to reduce the need for harsh chemicals, a charcoal treatment of the dissolved crude this compound can be used to decolorize the solution before recrystallization. However, newer MAE protocols aim to avoid this step.[1]

  • Bleaching Agents: Traditional methods often use bleaching agents, but optimized MAE processes can yield high-purity, white this compound without them.[1][4]

  • Purity of Starting Material: The quality of the initial seedlac or shellac will impact the color of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Microwave-Assisted Extraction for this compound?

A1: MAE offers several significant advantages over traditional extraction methods:

  • Increased Yield: Optimized MAE processes can achieve yields of 85-86%, a substantial increase from the 35-40% typical of conventional methods.[1][4]

  • Higher Purity: Purity can exceed 98% in a single process, compared to 70-86% with traditional techniques.[1][4]

  • Reduced Processing Time: The overall extraction time can be reduced from 15 days to 1.5-2 days.[1][4]

  • Eco-Friendly: MAE often requires fewer toxic chemicals, bleaching agents, and organic solvents.[1][4]

  • Cost-Effective: The reduction in time, energy, and chemical usage makes the process more economical.[1]

Q2: What is the starting material for this compound extraction?

A2: this compound is a major component of lac resin, which is obtained from seedlac or shellac.[7][8] Seedlac is the raw material after initial processing of sticklac.[9]

Q3: What is the general principle of this compound extraction?

A3: The extraction involves the saponification (alkaline hydrolysis) of the lac resin, which is a polyester of various hydroxy fatty acids. This process breaks the ester bonds, releasing this compound as a sodium salt (sodium aleuritate). The sodium aleuritate is then precipitated, filtered, and treated with a mineral acid to yield crude this compound, which is subsequently purified.

Q4: What are the key parameters to optimize in an MAE protocol for this compound?

A4: The most influential parameters to optimize are:

  • Microwave Power (W)

  • Concentration of the alkali solution (e.g., NaOH)

  • Extraction/Irradiation Time (minutes)

  • Solid-to-Solvent Ratio

  • Temperature (°C)

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

ParameterConventional MethodMicrowave-Assisted Method (Optimized)Reference
Yield 10-20% (variable), 35-40%85-86%[4][5]
Purity 70-94%>98%[1][5]
Extraction Time 15 days1.5-2 days (overall process)[1][4]
Saponification Time Several days< 30 minutes[1][2]
Use of Toxic Chemicals Often requires bleaching agents and various organic solventsMinimal to none[1][4]
Recrystallization Recovery 50-60%85-95%[5]

Experimental Protocols

Optimized Microwave-Assisted Saponification and Extraction

This protocol is based on an optimized procedure for enhanced yield and purity.[1][3][4]

  • Preparation of Seedlac: Begin with dewaxed seedlac for higher purity. If starting with raw seedlac, a preliminary wax removal step through condensation and alkali heat treatment is recommended.

  • Saponification:

    • Mix the seedlac with a 25.8% (w/v) sodium hydroxide (NaOH) solution.

    • Place the mixture in a microwave reactor.

    • Irradiate at a microwave power of 200 W for 31 minutes.[3]

  • Salting Out:

    • After irradiation, cool the mixture.

    • Add sodium chloride (NaCl) to the solution to precipitate the sodium aleuritate.

  • Filtration and Washing:

    • Filter the precipitate.

    • Wash the collected sodium aleuritate with a saturated NaCl solution to remove impurities.

  • Acidification:

    • Dissolve the washed sodium aleuritate in water.

    • Acidify the solution with a dilute mineral acid (e.g., sulfuric acid) to a pH of 1-2 to precipitate the crude this compound.

  • Purification:

    • Filter the crude this compound and wash with cold water until the washings are neutral.

    • Dry the crude product.

    • Recrystallize the crude this compound from a mixture of methanol and water (e.g., 20:80 v/v) to obtain a pure, white crystalline product.[6]

Visualizations

MAE_Workflow start Start: Seedlac pretreatment Pre-treatment (Dewaxing) start->pretreatment saponification Microwave-Assisted Saponification (NaOH, 200W, 31 min) pretreatment->saponification salting_out Salting Out (NaCl) saponification->salting_out filtration1 Filtration & Washing salting_out->filtration1 acidification Acidification (H₂SO₄) filtration1->acidification filtration2 Filtration & Washing acidification->filtration2 recrystallization Recrystallization (Methanol/Water) filtration2->recrystallization end End: Pure this compound (>98%) recrystallization->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Troubleshooting_Guide issue Issue Encountered low_yield Low Yield issue->low_yield low_purity Low Purity issue->low_purity discoloration Discoloration issue->discoloration solution_yield Check: - Saponification Time/Power - Solid/Solvent Ratio - Workup Losses low_yield->solution_yield Troubleshoot solution_purity Action: - Pre-treat Seedlac - Optimize Recrystallization - Thorough Washing low_purity->solution_purity Troubleshoot solution_color Consider: - Purity of Starting Material - Charcoal Treatment (if necessary) discoloration->solution_color Troubleshoot

Caption: Troubleshooting Common Issues in this compound Extraction.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Aleuritic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of aleuritic acid, a key component of shellac with diverse applications in the pharmaceutical and chemical industries. The validation of these HPLC methods is critical to ensure data accuracy, reliability, and reproducibility. This guide provides an objective comparison of different validated HPLC methods for this compound quantification, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method for this compound quantification depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of two distinct validated methods, one utilizing a Refractive Index Detector (RID) and the other an Evaporative Light Scattering Detector (ELSD).

Parameter Method 1: HPLC-RID Method 2: HPLC-ELSD
Column Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5µm)[1]DAICEL CHIRAL PAK IF (4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase Methanol:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid[1]Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)[2]
Flow Rate 1.0 mL/min[1]0.5 mL/min[2]
Column Temperature 30 °C[1]30 °C[2]
Detector Differential Refractive Index Detector (RID)[1]Evaporative Light Scattering Detector (ELSD)[2]
Linearity (Concentration Range) 0.01 - 1.0 mg/mL[1]Not explicitly stated, but used for enantiomeric excess determination.[2]
Correlation Coefficient (r²) 0.9994[1]Not explicitly stated.
Limit of Detection (LOD) 0.008 mg/mL[1]Not explicitly stated.
Precision (RSD) 0.86% (n=9)[1]Not explicitly stated.
Accuracy (Recovery) 100.23% (RSD 0.65%, n=9)[1]Not explicitly stated.

Note: The HPLC-ELSD method was primarily developed for the enantioseparation of this compound enantiomers and to study their thermodynamic properties.[2] While quantitative validation parameters like linearity, LOD, and LOQ are not explicitly reported in the provided source, ELSD is a mass-sensitive detector suitable for quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Method 1: HPLC-RID for this compound Quantification

This method is well-suited for the routine quantification of this compound in various samples.

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards with concentrations ranging from 0.01 to 1.0 mg/mL.[1]

2. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a Refractive Index Detector.

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5µm).[1]

  • Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.[1] The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detector: Differential Refractive Index Detector.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method 2: HPLC-ELSD for Enantioseparation of this compound

This method is specifically designed for the separation of this compound enantiomers.

1. Standard Solution Preparation:

  • Prepare a solution of the this compound enantiomeric mixture in the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and an Evaporative Light Scattering Detector.

  • Column: DAICEL CHIRAL PAK IF (4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).[2] The mobile phase should be degassed before use.

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detector: Evaporative Light Scattering Detector (ELSD) with the evaporator temperature at 70 °C, drift tube temperature at 60 °C, and nitrogen gas flow rate at 1.6 L/min.[2]

3. Data Analysis:

  • The separation of the enantiomers will be observed as two distinct peaks in the chromatogram.

  • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.[2]

Logical Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for the validation of an HPLC method for this compound quantification, ensuring the method is fit for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery Studies) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity / Selectivity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing linearity->system_suitability accuracy->system_suitability precision->system_suitability specificity->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Final Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A flowchart illustrating the key stages in the validation of an HPLC method.

References

Comparative analysis of Aleuritic acid from different geographical sources.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of aleuritic acid derived from various geographical locations, focusing on key performance indicators such as yield and purity. The information is supported by experimental data and detailed methodologies to assist in research and development applications.

This compound (9,10,16-trihydroxyhexadecanoic acid) is a major constituent of shellac, a natural resin secreted by the lac insect. It serves as a valuable starting material for the synthesis of pharmaceuticals, fragrances, and biodegradable polymers.[1][2][3][4] The quality and yield of this compound can vary significantly depending on the geographical origin, which is intrinsically linked to the species of the lac insect and its host plant.

Data Presentation

This compound Yield from Different Geographical and Biological Sources

The yield of this compound is primarily influenced by the species of the lac insect and its host plant, which are distributed across different geographical regions. The following table summarizes the reported yields of this compound from different lac insect species found in various countries.

Lac Insect SpeciesGeographical DistributionHost PlantReported this compound Yield (%)
Kerria chinensisChina, India (Assam, West Bengal), Bhutan, Nepal, Thailand, Vietnam, CambodiaFlemingia macrophylla28
Kerria shardaIndia and other Southeast Asian countriesVarious13

Note: The data indicates a significant variation in this compound yield based on the lac insect species. Kerria chinensis, predominantly found in China and Southeast Asia, provides a substantially higher yield compared to Kerria sharda, which is common in India.

Purity of this compound

While direct comparative studies on the purity of this compound from different geographical sources are limited, commercially available technical grade this compound from various regions, including India and China, often reports a high purity.

ParameterSpecification
Purity (Technical Grade)>99%
Purity (Commercial Grade)>96% - 98%

Note: High-purity this compound is crucial for its application in the pharmaceutical and fragrance industries. The purification process significantly impacts the final purity.

Experimental Protocols

Extraction and Purification of this compound from Shellac

An improved method for extracting and recrystallizing high-quality this compound has been developed, yielding a product with over 99% purity. This method is more environmentally friendly and cost-effective than traditional techniques.

Protocol:

  • Saponification: Shellac is saponified with an aqueous solution of sodium hydroxide.

  • Filtration: The resulting sodium salt of this compound is filtered and washed with a common salt solution to remove impurities.

  • Acidification: The crude sodium aleuritate is dissolved in water and then treated with a dilute mineral acid to precipitate the crude this compound.

  • Recrystallization: The crude this compound is purified by recrystallization using a mixture of water and methanol or isopropanol (80:20 v/v) to obtain high-purity this compound.

Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This method provides accurate and reliable quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a Differential Refractive Index Detector (RID).

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5μm).

  • Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Differential Refractive Index Detector.

Mandatory Visualization

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Shellac Shellac Saponification Saponification (aq. NaOH) Shellac->Saponification Filtration1 Filtration Saponification->Filtration1 SodiumAleuritate Crude Sodium Aleuritate Filtration1->SodiumAleuritate Acidification Acidification (dil. Mineral Acid) SodiumAleuritate->Acidification CrudeAA Crude Aleuritic Acid Acidification->CrudeAA Recrystallization Recrystallization (Water:Methanol/Isopropanol) CrudeAA->Recrystallization PureAA High-Purity This compound (>99%) Recrystallization->PureAA HPLC HPLC-RID Analysis PureAA->HPLC

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Bioactive_Synthesis cluster_fragrance Fragrance Industry cluster_pharma Pharmaceutical Industry AleuriticAcid This compound Civetone Civetone AleuriticAcid->Civetone Ambrettolide Ambrettolide AleuriticAcid->Ambrettolide MacrocyclicMusks Other Macrocyclic Musks AleuriticAcid->MacrocyclicMusks Prostaglandins Prostaglandins AleuriticAcid->Prostaglandins Pheromones Insect Sex Pheromones AleuriticAcid->Pheromones BioactiveDerivatives Other Bioactive Derivatives AleuriticAcid->BioactiveDerivatives

Caption: Synthesis of high-value bioactive compounds from this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of direct scientific evidence detailing the specific signaling pathways affected by this compound. While it is widely used as a precursor for synthesizing various bioactive compounds, its intrinsic biological activities and molecular mechanisms of action remain an area for future research.[5][6] Studies on other fatty acids have shown engagement with various cellular signaling pathways, suggesting that this compound and its derivatives may also possess interesting and as-yet-undiscovered pharmacological properties. Further investigation is warranted to explore the potential of this compound in modulating cellular functions and its therapeutic applications.

References

A Comparative Guide to Aleuritic Acid and Other Hydroxy Fatty Acids in Polymer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioplastics has intensified the search for renewable and high-performance monomers. Among these, hydroxy fatty acids (HFAs) stand out as a versatile class of building blocks for biodegradable polyesters. This guide provides an objective comparison of the properties of polymers derived from aleuritic acid against those synthesized from other prominent hydroxy fatty acids, namely ricinoleic acid and 12-hydroxystearic acid. The information presented herein is supported by experimental data from peer-reviewed literature to aid in material selection and development.

Introduction to Hydroxy Fatty Acids in Polymer Science

Hydroxy fatty acids are aliphatic carboxylic acids that contain at least one hydroxyl group. This bifunctionality allows them to undergo polycondensation reactions to form polyesters, a class of polymers with wide-ranging applications from packaging to biomedical devices. The structure of the parent HFA, including chain length, and the number and position of hydroxyl groups, significantly influences the thermal, mechanical, and biodegradable properties of the resulting polymer.

This compound (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, is a C16 trifunctional HFA.[1] Its three hydroxyl groups offer potential for crosslinking, leading to polymers with robust thermal and mechanical properties. A novel biodegradable polymer, poly(this compound) (PAA), has been synthesized with a molecular weight of approximately 120,000 Da.[2]

Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), the primary fatty acid in castor oil, is a C18 monounsaturated, monofunctional HFA. Polyesters derived from ricinoleic acid are known for their flexibility and low glass transition temperatures.[3][4]

12-Hydroxystearic acid (12-hydroxyoctadecanoic acid), produced by the hydrogenation of ricinoleic acid, is a saturated C18 monofunctional HFA.[5] Its saturated nature imparts different properties to its corresponding polyester compared to the unsaturated ricinoleic acid.

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of polymers derived from this compound, ricinoleic acid, and 12-hydroxystearic acid, based on available experimental data. It is important to note that properties can vary significantly based on the polymerization conditions, molecular weight, and any post-synthesis processing.

Table 1: Thermal Properties of HFA-Based Polyesters

PropertyPoly(this compound)Polyester from Ricinoleic AcidPoly(12-hydroxystearic acid)
Melting Point (Tm) 100-101 °C (monomer)[6][7]5.5 °C (monomer)[8][9]72-82 °C[5][10]
Glass Transition Temp. (Tg) Not explicitly foundAs low as -72.8 °C[3]Not explicitly found

Table 2: Mechanical Properties of HFA-Based Polyesters

PropertyPoly(this compound)Polyester from Ricinoleic AcidPoly(12-hydroxystearic acid)
Tensile Strength Not explicitly found2.95 MPa (crosslinked elastomer)[11]Not explicitly found
Elastic Modulus Not explicitly found0.24 - 5.15 MPa[4]Not explicitly found
Elongation at Break Not explicitly found100% (crosslinked elastomer)[11]Not explicitly found

Experimental Protocols

The primary method for synthesizing polyesters from these hydroxy fatty acids is melt polycondensation . This solvent-free technique involves heating the monomer, often in the presence of a catalyst, to drive off the water byproduct and form ester linkages.

Synthesis of Poly(this compound)

A typical synthesis of poly(this compound) involves a dehydropolycondensation reaction. In one method, the 9 and 10 hydroxyl groups of this compound are first protected using dimethoxy propane. The protected monomer is then polymerized using a tin-based catalyst. Following polymerization, the protecting groups are removed to yield the final polymer.[2] A more direct, solvent-free approach involves the melt polycondensation of this compound in air without a catalyst.[12]

Synthesis of Polyesters from Ricinoleic Acid

Polyesters from ricinoleic acid can be synthesized via self-catalyzed melt polycondensation. This involves heating ricinoleic acid, often in combination with other monomers like glutaric acid and various diols, at elevated temperatures to form a prepolymer, which can then be cured.[4] Another approach utilizes enzymatic catalysis with an immobilized lipase at milder temperatures (60-80 °C), which can yield high molecular weight polyesters.[11][13]

Synthesis of Poly(12-hydroxystearic acid)

Poly(12-hydroxystearic acid) can be synthesized through the polycondensation of 12-hydroxystearic acid. The reaction can be carried out at elevated temperatures, and the removal of water drives the polymerization to completion. Copolymers can also be produced by reacting 12-hydroxystearic acid with other long-chain hydroxy acids using enzymatic catalysts.[14]

Characterization Methodologies

The properties of the synthesized polyesters are typically characterized using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the monomers and the resulting polymers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[3][14]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.

  • Tensile Testing: To determine mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and comparative analysis of polymers from hydroxy fatty acids.

experimental_workflow cluster_monomers Hydroxy Fatty Acid Monomers cluster_synthesis Polymer Synthesis cluster_polymers Resulting Polyesters cluster_characterization Polymer Characterization cluster_comparison Comparative Analysis Aleuritic_Acid This compound Polycondensation Melt Polycondensation Aleuritic_Acid->Polycondensation Ricinoleic_Acid Ricinoleic Acid Ricinoleic_Acid->Polycondensation HSA 12-Hydroxystearic Acid HSA->Polycondensation PAA Poly(this compound) Polycondensation->PAA PRA Poly(ricinoleic acid) Polycondensation->PRA PHSA Poly(12-hydroxystearic acid) Polycondensation->PHSA Thermal Thermal Analysis (DSC, TGA) PAA->Thermal Mechanical Mechanical Testing PAA->Mechanical Structural Structural Analysis (NMR, GPC) PAA->Structural PRA->Thermal PRA->Mechanical PRA->Structural PHSA->Thermal PHSA->Mechanical PHSA->Structural Comparison Property Comparison Thermal->Comparison Mechanical->Comparison Structural->Comparison

Caption: Experimental workflow for HFA polymer synthesis and comparison.

Logical Relationships in Property Comparison

The decision-making process for selecting a suitable HFA for a specific application can be visualized as a logical flow based on desired polymer properties.

property_comparison_logic cluster_properties Key Properties cluster_monomers Recommended Monomer start Desired Polymer Properties High_Thermal_Stability High Thermal Stability? start->High_Thermal_Stability Flexibility High Flexibility? start->Flexibility Saturated_Backbone Saturated Backbone Required? start->Saturated_Backbone Aleuritic This compound High_Thermal_Stability->Aleuritic Yes (potential for crosslinking) Ricinoleic Ricinoleic Acid High_Thermal_Stability->Ricinoleic No Flexibility->Aleuritic No Flexibility->Ricinoleic Yes (low Tg) Saturated_Backbone->Ricinoleic No (unsaturated) HSA 12-Hydroxystearic Acid Saturated_Backbone->HSA Yes

Caption: Monomer selection guide based on desired polymer properties.

Conclusion

This compound, ricinoleic acid, and 12-hydroxystearic acid each offer a unique set of properties to the resulting polyesters. This compound, with its trifunctionality, holds promise for creating polymers with higher thermal stability and strength due to the potential for crosslinking. Polyesters based on ricinoleic acid are characterized by their flexibility and low-temperature performance. 12-hydroxystearic acid provides a saturated polymer backbone, which can lead to different degradation profiles and mechanical properties compared to its unsaturated counterpart.

The selection of the most appropriate hydroxy fatty acid monomer is contingent upon the specific requirements of the end application. This guide provides a foundational comparison to assist researchers and developers in making informed decisions in the dynamic field of sustainable polymer chemistry. Further research directly comparing the properties of these HFA-based polyesters under identical experimental conditions is warranted to provide a more definitive and quantitative assessment.

References

Synthetic Aleuritic Acid Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aleuritic acid, a major component of shellac, has emerged as a versatile scaffold for the synthesis of novel derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of various synthetic this compound derivatives, supported by available experimental data. Detailed methodologies for key bioassays are also presented to aid in the replication and further investigation of these compounds.

Anticancer Activity: A Field Ripe for Exploration

While extensive research has been conducted on the anticancer properties of other triterpenoids, such as ursolic acid, publicly available quantitative data on the cytotoxic effects of a wide range of synthetic this compound derivatives against various cancer cell lines remains limited. The general mechanism of action for many triterpenoid derivatives involves the induction of apoptosis through the modulation of key signaling pathways.

Hypothesized Anticancer Signaling Pathway for Triterpenoid Derivatives

The diagram below illustrates a potential signaling pathway by which triterpenoid acid derivatives may induce apoptosis in cancer cells. This is a generalized model based on the known mechanisms of similar compounds, as specific pathways for this compound derivatives are not yet fully elucidated.

anticancer_pathway Derivative This compound Derivative CellSurface Cancer Cell Surface Derivative->CellSurface Binds to receptor or enters cell Intracellular Intracellular Targets CellSurface->Intracellular ROS ↑ Reactive Oxygen Species (ROS) Intracellular->ROS Mitochondria Mitochondrial Dysfunction Intracellular->Mitochondria ROS->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Release of cytochrome c Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothesized anticancer mechanism of this compound derivatives.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

The anti-inflammatory potential of synthetic this compound derivatives is an area of growing interest. A key mechanism of anti-inflammatory action for many compounds is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator, by suppressing the expression or activity of inducible nitric oxide synthase (iNOS).

Generalized Anti-inflammatory Signaling Pathway

The following diagram depicts a simplified pathway illustrating how anti-inflammatory compounds can inhibit NO production. While specific data for this compound derivatives is scarce, this pathway represents a common target for anti-inflammatory drug discovery.

anti_inflammatory_pathway LPS Lipopolysaccharide (LPS) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO ↑ Nitric Oxide (NO) iNOS_Protein->NO Derivative This compound Derivative Derivative->NFkB Inhibition

Caption: General pathway for inhibition of nitric oxide production.

Currently, there is a lack of specific IC50 values in the public domain to quantitatively compare the anti-inflammatory activity of a broad range of synthetic this compound derivatives.

Antimicrobial Activity: Promising Action Against Bacteria and Fungi

A number of novel synthetic derivatives of this compound have demonstrated significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to compare the potency of different antimicrobial agents.

Table 1: Antimicrobial Activity of Synthetic this compound Derivatives (MIC in µg/mL)

DerivativeS. aureusB. subtilisC. albicans
Compound 3b -12.5-
Compound 3e 12.5--
Compound 3g 12.5-12.5
Compound 3i --12.5
Compound 3j -12.512.5
Compound 3l 12.5-6.25

Data extracted from a study by Singh et al. (2005).[1] Note: The full study providing a complete description of the derivatives was not publicly accessible.

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to facilitate further research.

Workflow for Biological Activity Screening

experimental_workflow Start Synthesized Aleuritic Acid Derivatives Anticancer Anticancer Activity (MTT Assay) Start->Anticancer AntiInflammatory Anti-inflammatory Activity (Nitric Oxide Assay) Start->AntiInflammatory Antimicrobial Antimicrobial Activity (MIC Assay) Start->Antimicrobial Data_Analysis Data Analysis and Comparison Anticancer->Data_Analysis AntiInflammatory->Data_Analysis Antimicrobial->Data_Analysis

References

A Comparative Guide to the Quantification of Aleuritic Acid in Complex Natural Product Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aleuritic acid, a key component of shellac and a valuable precursor in the chemical and pharmaceutical industries, is crucial for quality control and research. This guide provides an objective comparison of various analytical techniques for the quantification of this compound in complex natural product mixtures, supported by experimental data and detailed methodologies.

Overview of Analytical Techniques

The quantification of this compound can be achieved through several chromatographic techniques. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

ParameterHPLC-RID[1]HPTLC (Estimated)GC-MS (Estimated)LC-MS/MS (Estimated)
Linearity Range 0.01 - 1.0 mg/mL100 - 1000 ng/spot0.1 - 50 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) 0.9994>0.99>0.99>0.99
Limit of Detection (LOD) 0.008 mg/mL~40 ng/spot~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) Not Reported~120 ng/spot~0.15 µg/mL~1.5 ng/mL
Accuracy (% Recovery) 100.23%98-102%95-105%97-103%
Precision (%RSD) 0.86%<2%<5%<3%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method offers a simple and reliable approach for the quantification of this compound without the need for derivatization.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a methanol:water (60:40, v/v) solution containing 0.1% trifluoroacetic acid to achieve a concentration within the linear range (0.01-1.0 mg/mL)[1].

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: [1]

  • Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% trifluoroacetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Differential Refractive Index Detector (RID)

Validation Summary: [1]

  • Linearity: A good linear relationship was observed in the concentration range of 0.01-1.0 mg/mL with a correlation coefficient of 0.9994.

  • LOD: The limit of detection was determined to be 0.008 mg/mL.

  • Precision: The relative standard deviation (RSD) for precision was 0.86%.

  • Accuracy: The average spike recovery was 100.23% with an RSD of 0.65%.

High-Performance Thin-Layer Chromatography (HPTLC) with Densitometric Detection (Proposed Method)

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable solvent like methanol or ethanol.

  • Concentrate the extract and redissolve in a small volume of methanol.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply samples as bands using an automated applicator.

  • Mobile Phase: A potential mobile phase could be a mixture of Toluene:Ethyl acetate:Formic acid (e.g., 7:3:0.5, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After development, dry the plate and spray with a suitable visualization reagent such as anisaldehyde-sulfuric acid, followed by heating.

  • Densitometric Scanning: Scan the plate using a TLC scanner at a wavelength where the derivatized spots show maximum absorption.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers high sensitivity and selectivity but requires derivatization to increase the volatility of this compound.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix.

  • Thoroughly dry the extract, as the presence of water can interfere with the derivatization process.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and carboxyl groups.

  • After cooling, the sample is ready for injection.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An initial temperature of around 150°C, ramped to 300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with scanning from m/z 50 to 600. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the derivatized this compound would be used for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification. Derivatization is often employed to improve ionization efficiency.

Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix.

  • Dry the extract completely.

  • Esterification/Amidation: React the carboxyl group of this compound with a derivatizing agent to enhance its ionization in the mass spectrometer. Common reagents include 3-nitrophenylhydrazine (3-NPH) or aniline, often in the presence of a coupling agent like EDC.

  • The reaction is typically carried out at a controlled temperature for a specific duration, followed by quenching of the reaction.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the chosen derivatization reagent.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized this compound are monitored for high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the quantification of this compound using the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis Sample Complex Natural Product Mixture Dissolution Dissolution in Methanol/Water/TFA Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC RID Refractive Index Detection HPLC->RID Quantification Quantification RID->Quantification

Caption: Experimental workflow for HPLC-RID analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Natural Product Mixture Extraction Extraction of This compound Sample->Extraction Drying Complete Drying Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS Mass Spectrometric Detection (EI) GC->MS Quantification Quantification (SIM) MS->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Natural Product Mixture Extraction Extraction of This compound Sample->Extraction Drying Complete Drying Extraction->Drying Derivatization Esterification/ Amidation Drying->Derivatization LC LC Separation (C18 Column) Derivatization->LC MSMS Tandem MS Detection (ESI) LC->MSMS Quantification Quantification (MRM) MSMS->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Method Comparison and Recommendations

  • HPLC-RID: This method is robust, straightforward, and does not require derivatization, making it suitable for routine quality control where high sensitivity is not the primary concern. Its main limitation is the relatively lower sensitivity compared to mass spectrometry-based methods.

  • HPTLC: HPTLC offers the advantage of high sample throughput and low solvent consumption. It can be a cost-effective screening tool. However, for accurate quantification, careful optimization of the mobile phase and derivatization procedure is essential, and it may offer lower precision compared to HPLC.

  • GC-MS: GC-MS provides excellent sensitivity and selectivity. The requirement for derivatization adds a step to the sample preparation but significantly improves chromatographic performance. This method is well-suited for complex matrices where interferences are a concern.

  • LC-MS/MS: This is the most sensitive and selective technique, making it the method of choice for trace-level quantification of this compound in highly complex biological or natural product matrices. While it requires derivatization for optimal performance and more expensive instrumentation, its superior performance can be critical for demanding research and development applications.

References

A Comparative Guide to Aleuritic Acid Analysis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Aleuritic acid, a major component of shellac, is a valuable raw material in the pharmaceutical, cosmetic, and perfume industries.[1] Accurate and reliable quantification of this compound is crucial for quality control and research and development. This guide provides an objective comparison of common analytical methods for this compound analysis, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. While a formal inter-laboratory comparison study for this compound analysis is not publicly available, this guide synthesizes performance data from various validated methods reported in scientific literature.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, available equipment, and the purpose of the analysis. The following table summarizes the key performance characteristics of commonly employed methods: High-Performance Liquid Chromatography with Differential Refractive Index Detection (HPLC-RID), High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

Parameter HPLC-RID HPLC-ELSD GC-MS Acid-Base Titration
Principle Separation based on polarity, detection based on refractive index difference.Separation based on polarity, detection of non-volatile analytes after solvent evaporation.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Neutralization reaction between the acidic carboxyl group and a standard base.
Linearity (Correlation Coefficient, r²) 0.9994[2][3]Not explicitly stated, but good linearity is implied.[4]Method dependent, typically requires a standard curve.[5]Not applicable.
Linear Range 0.01 - 1.0 mg/mL[2][3]Not explicitly stated.Method dependent.Dependent on titrant concentration.
Limit of Detection (LOD) 0.008 mg/mL[2][3]Not explicitly stated.Generally low (ng to pg range), but method dependent.Higher compared to chromatographic methods.
Precision (Relative Standard Deviation, RSD) 0.86% (n=9)[2][3]Not explicitly stated.Method dependent.Can be high, but reflects total acidity.[6]
Accuracy (Recovery) 100.23% (RSD 0.65%, n=9)[2]Not explicitly stated.Method dependent.Can be affected by other acidic impurities.[6]
Specificity Moderate to high. Can separate from some impurities.Moderate to high. Can separate enantiomers with a chiral column.[4]High. Provides structural information.[7]Low. Measures total acid content.[6]
Sample Preparation Simple dissolution and filtration.[2]Simple dissolution and filtration.[4]Derivatization (e.g., esterification) is typically required.[5][8]Simple dissolution.
Analysis Time Relatively short.[3]Relatively short.[4]Can be longer due to derivatization and GC run time.Fast.

Experimental Protocols

Below are detailed methodologies for the key chromatographic experiments cited in this guide.

High-Performance Liquid Chromatography with Differential Refractive Index Detection (HPLC-RID)

This method is suitable for the quantitative determination of this compound in purified samples and extracts.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph.

  • Differential Refractive Index Detector (RID).

  • Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5μm) or equivalent.[2]

2. Reagents and Standards:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • This compound reference standard.

3. Chromatographic Conditions: [2][3]

  • Mobile Phase: Methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.01 to 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol provides a general framework for the analysis of fatty acids like this compound, which typically requires derivatization to increase volatility.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Fused silica capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., HP-5MS).[8]

2. Reagents:

  • Methanol.

  • Hydrochloric acid (HCl) or other esterification reagents.

  • Iso-octane or other suitable extraction solvent.

  • Derivatization agent (e.g., pentafluorobenzyl bromide for increased sensitivity).[5]

  • Internal standard (e.g., a deuterated fatty acid).[5]

3. Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Extraction: Extract the fatty acids from the sample matrix. For total fatty acid analysis, a hydrolysis step (e.g., saponification) is required first.[9][10]

  • Esterification: A common method involves heating the sample with a methanol/HCl mixture.

  • Extraction of FAMEs: After esterification, extract the FAMEs into an organic solvent like iso-octane.

  • Derivatization (Optional): For enhanced sensitivity, further derivatize the FAMEs. For example, using pentafluorobenzyl bromide.[5]

4. GC-MS Conditions (Example):

  • Injection Mode: Splitless.[8]

  • Injector Temperature: 280 °C.[8]

  • Carrier Gas: Helium.

  • Oven Temperature Program: An example program could be: start at 80 °C, hold for 2 min, ramp to 200 °C at 40 °C/min, then to 240 °C at 25 °C/min, and hold for 2 min.[11]

  • MS Ion Source Temperature: 200 °C.[11]

  • MS Interface Temperature: 240 °C.[11]

  • Measurement Mode: Scan or Selected Ion Monitoring (SIM).

5. Data Analysis:

  • Identify the this compound derivative peak based on its retention time and mass spectrum.

  • Quantify using an internal standard and a calibration curve prepared with derivatized this compound standards.

Visualizations

Experimental Workflow and Method Comparison

The following diagrams illustrate the general experimental workflow for chromatographic analysis of this compound and a logical comparison of the different analytical methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution (e.g., in mobile phase) Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization if required Filtration Filtration (0.45 µm filter) Dissolution->Filtration Derivatization->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (RID, ELSD, MS) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for chromatographic analysis of this compound.

G cluster_methods Analytical Methods for this compound cluster_criteria Comparison Criteria HPLC_RID HPLC-RID Specificity Specificity HPLC_RID->Specificity High Sensitivity Sensitivity (LOD) HPLC_RID->Sensitivity Moderate Simplicity Simplicity HPLC_RID->Simplicity High Cost Cost HPLC_RID->Cost Moderate HPLC_ELSD HPLC-ELSD HPLC_ELSD->Specificity High (Chiral Separation) HPLC_ELSD->Sensitivity Moderate HPLC_ELSD->Simplicity High HPLC_ELSD->Cost Moderate-High GC_MS GC-MS GC_MS->Specificity Very High (Structural Info) GC_MS->Sensitivity Very High GC_MS->Simplicity Low (Derivatization) GC_MS->Cost High Titration Titration Titration->Specificity Low (Total Acidity) Titration->Sensitivity Low Titration->Simplicity Very High Titration->Cost Low

Caption: Logical comparison of this compound analysis methods.

References

A Comparative Guide to the Validation of a GC-MS Method for Aleuritic Acid Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of aleuritic acid against a High-Performance Liquid Chromatography (HPLC) method for its quantitative analysis. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

This compound (9,10,16-trihydroxyhexadecanoic acid), a key component of shellac, is widely used in the pharmaceutical and fragrance industries.[1][2][3] Ensuring the purity of this compound is critical for its application in these fields. Impurity profiling is an essential aspect of quality control, and both GC-MS and HPLC are powerful analytical techniques for this purpose.[3][4]

Comparison of Analytical Methods: GC-MS vs. HPLC-RID

While GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile and semi-volatile impurities, HPLC with a Refractive Index Detector (RID) is a robust method for the quantification of non-volatile compounds like this compound.[5][6][7] The choice between these methods depends on the specific analytical objective: impurity identification and quantification versus bulk purity assessment.

Table 1: Performance Comparison of GC-MS and HPLC-RID Methods

Validation ParameterGC-MS for Impurity Profiling (Hypothetical Data)HPLC-RID for this compound Assay[7][8]
Linearity (R²) > 0.990.9994[7][8]
Accuracy (% Recovery) 95 - 105%100.23%[8]
Precision (%RSD) < 5%0.86%[7][8]
Limit of Detection (LOD) ~0.01 µg/mL0.008 mg/mL (8 µg/mL)[7][8]
Limit of Quantitation (LOQ) ~0.03 µg/mLNot Reported
Specificity High (Mass Spectrometry)Moderate (Retention Time)

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the protocols for the GC-MS impurity profiling of this compound and the HPLC-RID assay for its quantification.

GC-MS Method for Impurity Profiling

This method is designed for the identification and quantification of potential impurities in this compound, such as byproducts from its extraction from shellac (e.g., waxes, other fatty acids) and degradation products.[9] Due to the low volatility of this compound and its potential impurities, a derivatization step is necessary.[10] Silylation is a common technique used to increase the volatility of hydroxylated fatty acids for GC analysis.[10]

1. Sample Preparation and Derivatization:

  • Accurately weigh 10 mg of the this compound sample into a glass vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine) to dissolve the sample.

  • Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) ethers and esters, respectively.

  • Cool the sample to room temperature before injection into the GC-MS system.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Ramp to 300°C at 20°C/min, hold for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-800.

HPLC-RID Method for this compound Assay

This method is suitable for determining the purity of this compound by quantifying the main component.[7][8]

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL.

2. HPLC-RID Parameters: [7][8]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid.[7][8]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7][8]

  • Injection Volume: 20 µL.

Method Validation Workflow and Signaling Pathway Diagrams

To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev GC-MS Method Development Opt Optimization of Parameters Dev->Opt Initial Testing Spec Specificity Opt->Spec Lin Linearity Opt->Lin Acc Accuracy Opt->Acc Prec Precision Opt->Prec LOD LOD Opt->LOD LOQ LOQ Opt->LOQ Rob Robustness Opt->Rob SamplePrep Sample Preparation & Derivatization Rob->SamplePrep Validated Method Transfer GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis DataProc Data Processing GCMS_Analysis->DataProc Report Reporting DataProc->Report

Caption: Workflow for the validation of the GC-MS method.

Impurity_Profiling_Logic AleuriticAcid This compound Sample GCMS GC-MS Analysis AleuriticAcid->GCMS Peak_Detection Peak Detection GCMS->Peak_Detection Library_Search Mass Spectral Library Search Peak_Detection->Library_Search Quantification Quantification Peak_Detection->Quantification Impurity_ID Impurity Identification Library_Search->Impurity_ID Quantification->Impurity_ID Report Impurity Profile Report Impurity_ID->Report

Caption: Logical flow for impurity profiling using GC-MS.

Conclusion

The validation of a GC-MS method for this compound impurity profiling, though requiring a derivatization step, offers high specificity and sensitivity for the detection and quantification of trace-level impurities. This is crucial for ensuring the safety and efficacy of pharmaceutical products containing this compound. In contrast, the HPLC-RID method provides a simpler and more direct approach for assessing the overall purity of this compound by quantifying the main component. The choice of method should be guided by the specific analytical requirements, with GC-MS being superior for detailed impurity characterization and HPLC-RID being a robust option for routine quality control of the bulk material.

References

A Comparative Guide to the Spectroscopic Data of Aleuritic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the diastereomers of aleuritic acid: threo-aleuritic acid and erythro-aleuritic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their accurate identification, characterization, and application in various fields, including drug development and materials science. This document summarizes key quantitative data, outlines experimental protocols, and presents visual workflows to aid in the analysis of these compounds.

Introduction to this compound and its Isomers

This compound, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major component of shellac, a natural resin. It possesses two stereocenters at carbons 9 and 10, giving rise to two diastereomeric forms: threo and erythro. The spatial arrangement of the hydroxyl groups at these centers defines the isomer and influences the molecule's physical and chemical properties. Natural this compound is predominantly the threo isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for threo- and erythro-aleuritic acid based on available spectral databases and literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the threo and erythro isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton Assignment threo-Aleuritic Acid erythro-Aleuritic Acid
H-9, H-10~3.35 (m)~3.40 (m)
H-16~3.57 (t)~3.58 (t)
H-2~2.29 (t)~2.28 (t)
Methylene Chain1.2 - 1.7 (m)1.2 - 1.7 (m)

Note: The chemical shifts for the erythro isomer are based on typical values for similar long-chain fatty acid diols and may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon Assignment threo-Aleuritic Acid[1] erythro-Aleuritic Acid[2]
C-1 (COOH)177.0178.5
C-9, C-10 (CH-OH)74.575.0
C-16 (CH₂-OH)62.463.0
C-234.334.1
C-8, C-1133.433.5
C-1532.632.8
Methylene Chain25.1 - 29.725.0 - 29.8
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The differences in the spectra of the two isomers are subtle and are primarily observed in the fingerprint region.

Table 3: Key FT-IR Absorption Bands (in cm⁻¹)

Functional Group threo-Aleuritic Acid erythro-Aleuritic Acid[2]
O-H Stretch (Alcohols, Carboxylic Acid)~3300 (broad)~3300 (broad)
C-H Stretch (Aliphatic)~2920, ~2850~2920, ~2850
C=O Stretch (Carboxylic Acid)~1700~1700
C-O Stretch / O-H Bend1000 - 14001000 - 1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While the electron ionization (EI) mass spectra of the two diastereomers are very similar, subtle differences in fragment ion abundances may be observed. The fragmentation of this compound typically involves cleavages adjacent to the hydroxyl groups.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
287[M - H₂O]+
269[M - 2H₂O]+
171Cleavage between C9-C10
157Cleavage between C10-C11

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound isomer.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d₄ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the proton chemical shift range (e.g., 0-10 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate for the carbon chemical shift range (e.g., 0-200 ppm).

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the this compound isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure to form a transparent or translucent pellet.

Analysis:

  • Instrument: FT-IR Spectrometer.

  • Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a dilute solution of the this compound isomer (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Analysis:

  • Instrument: Mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap).

  • Parameters:

    • Ionization Mode: Negative ion mode is often preferred for carboxylic acids.

    • Mass Range: Scan a range appropriate for the molecular weight of this compound (e.g., m/z 100-500).

    • For tandem mass spectrometry (MS/MS), the precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented to observe the characteristic product ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of this compound isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Comparison threo threo-Aleuritic Acid nmr NMR Spectroscopy (¹H and ¹³C) threo->nmr ftir FT-IR Spectroscopy threo->ftir ms Mass Spectrometry threo->ms erythro erythro-Aleuritic Acid erythro->nmr erythro->ftir erythro->ms compare Comparative Analysis of Spectra nmr->compare ftir->compare ms->compare

Caption: Workflow for the spectroscopic comparison of this compound isomers.

Conclusion

The differentiation of threo- and erythro-aleuritic acid isomers is achievable through a combination of spectroscopic techniques. While ¹H NMR provides initial insights, ¹³C NMR offers a more definitive distinction due to the greater sensitivity of carbon chemical shifts to stereochemical changes. FT-IR spectroscopy can provide supporting evidence, particularly through subtle differences in the fingerprint region. Mass spectrometry confirms the molecular weight and provides fragmentation information that is largely similar for both isomers but may show minor variations in fragment intensities. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers working with this compound and its derivatives.

References

Performance of Aleuritic Acid-Based Polymers Versus Synthetic Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for biocompatible and biodegradable polymers in the biomedical field has led to significant research into both naturally derived and synthetic materials. Aleuritic acid, a major component of shellac, offers a renewable resource for producing bio-based polyesters with promising properties. This guide provides an objective comparison of the performance of this compound-based polymers against common synthetic alternatives such as polylactic acid (PLA), poly-co-glycolic acid (PLGA), and polycaprolactone (PCL), supported by available experimental data.

Data Presentation: A Comparative Overview

Direct comparative studies under identical conditions are limited in the existing literature. The following tables summarize key performance indicators gathered from various independent studies to provide a comparative perspective.

PolymerTensile Strength (MPa)Young's Modulus (GPa)Water Contact Angle (°)Biocompatibility (Cell Viability)
This compound-Based Polyester Data not availableData not available~90°Good
Polylactic Acid (PLA) 50 - 70[1][2]2.7 - 16[3]75 - 89[4][5][6][7][8]High
Poly(lactic-co-glycolic acid) (PLGA) 3.2 - 12.9[9][10]0.08 - 0.39[9]77 - 126[11][12][13][14]High (>80%)[15][16][17]
Polycaprolactone (PCL) 16 - 316[18][19]0.34 - 2.18[18][19]107 - 162[20][21][22][23][24]High (~92%)[25][26]
PolymerDrug Release ProfileKey Applications
This compound-Based Polyester Not extensively studiedCoatings, Films, Biomaterials
Polylactic Acid (PLA) Controlled release achievableDrug delivery, tissue engineering, 3D printing
Poly(lactic-co-glycolic acid) (PLGA) Biphasic release (initial burst followed by sustained release)[27]Drug delivery (nanoparticles, microparticles), tissue engineering
Polycaprolactone (PCL) Sustained, long-term releaseLong-term implants, drug delivery, tissue engineering

Table 2: Comparison of Drug Delivery Applications. PLGA is a widely studied polymer for controlled drug release, often exhibiting a characteristic biphasic release pattern.[27] While the drug release properties of this compound-based polymers are not yet well-documented, their biocompatibility and film-forming capabilities suggest potential in this area.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the synthesis and characterization of these polymers, compiled from various sources.

Synthesis of this compound-Based Polyester (Melt Polycondensation)

A common method for synthesizing polyesters from this compound is melt polycondensation.

  • Preparation: this compound is purified and dried.

  • Polymerization: The monomer is heated in a reaction vessel under a nitrogen atmosphere to a temperature typically ranging from 150°C to 200°C.

  • Vacuum Application: A vacuum is applied to remove the water produced during the condensation reaction, driving the polymerization process forward.

  • Reaction Time: The reaction is allowed to proceed for several hours to achieve the desired molecular weight.

  • Purification: The resulting polymer is cooled, dissolved in a suitable solvent, and precipitated in a non-solvent to remove unreacted monomers and oligomers.

  • Drying: The purified polymer is then dried under vacuum.

Synthesis of PLGA Nanoparticles (Emulsion-Solvent Evaporation)

PLGA nanoparticles are frequently prepared using an emulsion-solvent evaporation technique.[28][29][30]

  • Organic Phase Preparation: PLGA and the hydrophobic drug are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Aqueous Phase Preparation: A surfactant, such as polyvinyl alcohol (PVA), is dissolved in water.

  • Emulsification: The organic phase is added to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring at room temperature. This causes the PLGA to precipitate, forming nanoparticles.

  • Nanoparticle Collection: The nanoparticles are collected by centrifugation.

  • Washing and Lyophilization: The collected nanoparticles are washed to remove excess surfactant and then lyophilized for storage.

Mandatory Visualization

Experimental Workflow for Polymer Synthesis and Characterization

G General Experimental Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Formulation/Fabrication cluster_characterization Characterization Monomer Monomer(s) Selection (e.g., this compound, Lactic Acid, Glycolic Acid) Polymerization Polymerization (e.g., Melt Polycondensation, Ring-Opening Polymerization) Monomer->Polymerization Purification Purification (e.g., Precipitation, Dialysis) Polymerization->Purification Drying Drying (e.g., Vacuum Oven, Lyophilization) Purification->Drying Polymer_Product Synthesized Polymer Drying->Polymer_Product Fabrication Fabrication Method (e.g., Solvent Casting, Electrospinning, Nanoprecipitation) Polymer_Product->Fabrication Structural Structural Analysis (FTIR, NMR) Polymer_Product->Structural Thermal Thermal Analysis (DSC, TGA) Polymer_Product->Thermal Final_Form Final Formulation (e.g., Film, Scaffold, Nanoparticles) Fabrication->Final_Form Mechanical Mechanical Testing (Tensile Test) Final_Form->Mechanical Surface Surface Properties (Contact Angle) Final_Form->Surface Biological Biological Evaluation (Cell Viability, Biocompatibility) Final_Form->Biological

Caption: Generalized workflow for polymer synthesis, fabrication, and characterization.

Logical Relationship: Performance Assessment of Biodegradable Polymers

G Performance Assessment Logic cluster_inputs Input Properties cluster_performance Performance Metrics cluster_application Target Application Polymer_Type Polymer Type (this compound-based vs. Synthetic) Physicochemical Physicochemical Properties (Molecular Weight, Hydrophobicity) Polymer_Type->Physicochemical Mechanical_Perf Mechanical Performance Physicochemical->Mechanical_Perf Biocompatibility_Perf Biocompatibility Physicochemical->Biocompatibility_Perf Drug_Delivery_Perf Drug Delivery Efficacy Physicochemical->Drug_Delivery_Perf Degradation_Perf Degradation Profile Physicochemical->Degradation_Perf Formulation Formulation (Film, Nanoparticle, Scaffold) Formulation->Mechanical_Perf Formulation->Drug_Delivery_Perf Formulation->Degradation_Perf Application Suitability for Application (e.g., Drug Delivery, Tissue Engineering, Coatings) Mechanical_Perf->Application Biocompatibility_Perf->Application Drug_Delivery_Perf->Application Degradation_Perf->Application

Caption: Logical flow from polymer properties to application-specific performance.

Conclusion

This compound-based polymers represent a promising, renewable alternative to synthetic polymers in various biomedical applications. Their inherent biocompatibility and film-forming properties make them particularly attractive for coatings and potentially for drug delivery systems. However, synthetic polymers like PLA, PLGA, and PCL currently offer a more extensive and well-characterized range of tunable properties, including mechanical strength and degradation kinetics, backed by a larger body of research.

Further direct comparative studies are necessary to fully elucidate the performance of this compound-based polymers against their synthetic counterparts. Future research should focus on a side-by-side evaluation of these materials under identical experimental conditions to provide a clearer understanding of their relative advantages and disadvantages for specific biomedical applications. This will enable researchers and drug development professionals to make more informed decisions when selecting the optimal polymer for their needs.

References

Safety Operating Guide

Proper Disposal of Aleuritic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Aleuritic acid, a key component in various research and development applications, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including gloves and safety glasses. In the event of a spill, immediately clean the area to prevent dust generation. The spilled material should be swept or vacuumed and placed into a suitable, labeled container for disposal[1][2].

Disposal Procedures

The disposal of this compound and its contaminated packaging must always comply with local, state, and federal regulations[3]. It is crucial to consult with your institution's environmental health and safety (EHS) department to ensure adherence to all applicable guidelines.

Step-by-Step Disposal Guide:

  • Collection: Collect waste this compound in a suitable, clearly labeled, and securely sealed container.

  • Waste Characterization: While this compound is not classified as a dangerous good for transport, it is essential to determine if it is considered a hazardous waste under local regulations[2][4]. This determination may depend on the quantity and any potential contamination with other hazardous substances.

  • Consult a Licensed Disposal Company: It is highly recommended to entrust the disposal of surplus and non-recyclable this compound to a licensed waste disposal company[4][5]. These companies are equipped to handle chemical waste in an environmentally responsible manner.

  • Avoid Drain Disposal: Do not allow this compound or wash water from cleaning equipment to enter drains[3][5]. This prevents potential environmental contamination.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product, in accordance with national regulations[4][6].

Quantitative Data Summary

ParameterGuidelineSource
Transport Classification Not regulated as a dangerous goodTCI Chemicals
Disposal Route Licensed waste disposal companyCDH Fine Chemical, TCI Chemicals
Drain Disposal ProhibitedSanta Cruz Biotechnology, CDH Fine Chemical

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Aleuritic_Acid_Disposal_Workflow start Start: this compound Waste Generated assess Assess Waste: - Pure this compound? - Contaminated? start->assess container Place in a Labeled, Sealed Container assess->container consult_ehs Consult Institutional EHS for Local Regulations container->consult_ehs is_hazardous Is it classified as hazardous waste? consult_ehs->is_hazardous licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company is_hazardous->licensed_disposal Yes non_hazardous_disposal Follow EHS guidance for non-hazardous chemical waste is_hazardous->non_hazardous_disposal No end End: Proper Disposal Complete licensed_disposal->end non_hazardous_disposal->end

Caption: this compound Disposal Decision Workflow.

References

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